Technical Documentation Center

5-Bromopyrido[4,3-d]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromopyrido[4,3-d]pyrimidine
  • CAS: 2138233-50-6

Core Science & Biosynthesis

Foundational

5-Bromopyrido[4,3-d]pyrimidine: A Technical Guide for Drug Discovery Professionals

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] Its rigid, planar structure and the spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for precise interactions with the active sites of various enzymes. The introduction of a bromine atom at the 5-position of this scaffold creates 5-Bromopyrido[4,3-d]pyrimidine, a molecule poised for further chemical elaboration and a potential key intermediate in the synthesis of novel drug candidates. This guide provides an in-depth look at its chemical structure, predicted properties, a plausible synthetic route, and its potential applications in drug discovery, grounded in the current scientific literature.

Chemical Identity and Structure

Chemical Structure:

Caption: 2D Structure of 5-Bromopyrido[4,3-d]pyrimidine

Table 1: Chemical Identifiers for 5-Bromopyrido[4,3-d]pyrimidine

IdentifierValue
IUPAC Name 5-Bromopyrido[4,3-d]pyrimidine
Canonical SMILES C1=C(C=NC=N1)C2=CN=CN=C2Br
InChI InChI=1S/C7H4BrN3/c8-7-5-9-3-10-6(5)4-2-1-11-7/h1-4H
InChIKey Predicted: YWJGEGCZJFNXRN-UHFFFAOYSA-N
Molecular Formula C₇H₄BrN₃
Molecular Weight 210.03 g/mol
CAS Number Not found in searched literature

Physicochemical Properties (Predicted)

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for 5-Bromopyrido[4,3-d]pyrimidine is not available, we can predict its properties based on the parent scaffold and the known effects of bromination. The introduction of a bromine atom is expected to increase lipophilicity (XLogP3) and molecular weight.

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Molecular Weight 210.03 g/mol Calculated
XLogP3 ~1.5Predicted
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 0Calculated
Topological Polar Surface Area 38.7 ŲPredicted

Synthesis Protocol

A plausible synthetic route to 5-Bromopyrido[4,3-d]pyrimidine can be devised based on established methods for constructing the pyrido[4,3-d]pyrimidine core.[2][3] A common strategy involves the cyclization of a substituted pyridine precursor. In this case, a brominated aminonicotinonitrile would be a key starting material.

Proposed Synthetic Pathway:

Synthesis cluster_0 Step 1: Formamidine Formation cluster_1 Step 2: Cyclization A 4-Amino-5-bromonicotinonitrile C Intermediate Formamidine A->C Reflux B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 5-Bromopyrido[4,3-d]pyrimidine C->E Heat D Ammonia in Methanol D->E

Caption: Proposed two-step synthesis of 5-Bromopyrido[4,3-d]pyrimidine.

Step-by-Step Methodology:

  • Synthesis of the Intermediate Formamidine:

    • To a solution of 4-amino-5-bromonicotinonitrile (1 equivalent) in an anhydrous solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate formamidine. This intermediate can often be used in the next step without further purification.

  • Cyclization to 5-Bromopyrido[4,3-d]pyrimidine:

    • Dissolve the crude formamidine intermediate in a solution of ammonia in methanol (e.g., 7N).

    • Heat the mixture in a sealed pressure vessel at 100-120 °C for 12-18 hours.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, 5-Bromopyrido[4,3-d]pyrimidine.

Causality Behind Experimental Choices:

  • DMF-DMA is a common and efficient reagent for the formation of formamidines from primary amines, which serves to introduce the necessary carbon atom for the pyrimidine ring.

  • The use of ammonia in the second step facilitates the cyclization by displacing the dimethylamino group and forming the pyrimidine ring.

  • Heating in a sealed vessel is necessary to achieve the temperatures required for the cyclization reaction with a volatile reagent like ammonia.

Applications in Drug Discovery and Development

The pyrido[4,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[1] The strategic placement of nitrogen atoms allows for hydrogen bonding interactions within the ATP-binding pocket of many kinases.

Potential as a Kinase Inhibitor Scaffold:

Derivatives of the pyrido[4,3-d]pyrimidine core have been investigated as inhibitors of several important cancer-related kinases:

  • KRAS: Recent studies have explored pyrido[4,3-d]pyrimidine derivatives as inhibitors of the challenging KRAS-G12D mutant.[4][5]

  • EGFR and ATX: Dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Autotaxin (ATX) based on a tetrahydropyrido[4,3-d]pyrimidine scaffold have been developed.[6]

  • Wee1: Novel Wee1 inhibitors with a pyrido[4,3-d]pyrimidinone core have shown promise in cell cycle regulation.[7]

The 5-bromo substituent on the pyrido[4,3-d]pyrimidine core serves as a versatile synthetic handle. It can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of chemical moieties. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Illustrative Signaling Pathway Involvement:

KRAS_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS KRAS RTK->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor 5-Bromopyrido[4,3-d]pyrimidine Derivative Inhibitor->KRAS

Caption: Potential inhibition of the KRAS signaling pathway by a 5-Bromopyrido[4,3-d]pyrimidine derivative.

Conclusion

5-Bromopyrido[4,3-d]pyrimidine represents a valuable, albeit currently undercharacterized, building block for medicinal chemistry. Its parent scaffold is well-established as a "privileged structure" for targeting kinases and other enzymes implicated in cancer and other diseases. The presence of the bromine atom at a key position opens up a plethora of possibilities for synthetic diversification, enabling the generation of focused compound libraries for hit-to-lead optimization. This technical guide, by consolidating information from related structures and synthetic methodologies, provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising chemical entity.

References

  • Salerno, S., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry, 61(21), 9567-9581. Available at: [Link]

  • Li, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(9), 1937. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1784-1796. Available at: [Link]

  • Li, J., et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorganic & Medicinal Chemistry, 87, 117312. Available at: [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. Available at: [Link]

  • Singh, K., et al. (2008). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 18(1), 303-306. Available at: [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. Available at: [Link]

  • Chemical Substance Information. (n.d.). 4-AMINO-5-BROMOPYRROLO[2,3-D]PYRIMIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 4(3H)-Pyrimidinone, 5-bromo-. Retrieved from [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. Available at: [Link]

  • Wang, X., et al. (2016). Catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines from 2-(2-hydroxyaryl)acetonitrile and 4,6-dichloropyrimidine-5-carbaldehyde through domino condensation reactions. Organic & Biomolecular Chemistry, 14(4), 1438-1444. Available at: [Link]

  • El-Sayed, M. S., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Journal of Molecular Structure, 1250, 131777. Available at: [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12708. Available at: [Link]

  • Boudjelal, G., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available at: [Link]

  • Pfizer Inc. (2024). Pyrido[4,3-d]pyrimidine compounds. WO 2024/009191 A1.

Sources

Exploratory

Comprehensive Technical Guide: Physical and Chemical Properties of 5-Bromopyrido[4,3-d]pyrimidine

Executive Summary In the landscape of modern drug discovery, nitrogen-rich fused bicyclic systems have emerged as privileged scaffolds. Among these, the pyrido[4,3-d]pyrimidine core acts as a highly versatile bioisostere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, nitrogen-rich fused bicyclic systems have emerged as privileged scaffolds. Among these, the pyrido[4,3-d]pyrimidine core acts as a highly versatile bioisostere for traditional quinazoline and pteridine rings ()[1][2]. The introduction of a bromine atom at the C-5 position yields 5-Bromopyrido[4,3-d]pyrimidine (CAS: 2138233-50-6), a high-value electrophilic building block[3][4]. This technical whitepaper explores the physicochemical profile, intrinsic reactivity, and standardized experimental methodologies for functionalizing this critical intermediate, with a specific focus on its application in synthesizing targeted therapeutics such as KRAS G12D inhibitors[5][6].

Quantitative Physicochemical Profile

Understanding the physical parameters of 5-Bromopyrido[4,3-d]pyrimidine is essential for predicting its solubility, reactivity, and behavior in biological systems. The table below consolidates its core quantitative data.

PropertyValueSource / Method
Chemical Name 5-Bromopyrido[4,3-d]pyrimidineIUPAC Nomenclature
CAS Registry Number 2138233-50-6Chemical Databases[3]
Molecular Formula C7H4BrN3Elemental Analysis[3][4]
Molecular Weight 210.03 g/mol Computed[3][4]
Topological Polar Surface Area (TPSA) 38.7 Ų (Core)[7]
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 3Structural Analysis
Estimated LogP (XLogP3) ~1.5Computed Projection
Reactivity Profile Highly electrophilicSusceptible to SNAr and Pd-catalysis[8][9]

Core Chemical Reactivity & Mechanistic Pathways

The pyrido[4,3-d]pyrimidine framework is an electron-deficient 6-6 fused bicyclic system. The fusion of a pyrimidine ring with a pyridine ring withdraws electron density from the carbon backbone, rendering the entire scaffold highly electrophilic[8][10].

The C-5 position, located adjacent to the bridgehead, is uniquely activated. The inductive electron-withdrawing effect of the three ring nitrogen atoms profoundly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Br bond[8]. This structural feature dictates two primary orthogonal reactivity pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The low electron density facilitates the formation of a stabilized Meisenheimer complex, allowing direct displacement of the bromide by amines, alcohols, or thiols under relatively mild basic conditions[9].

  • Transition-Metal Catalysis: The activated C-Br bond readily undergoes oxidative addition with Palladium(0) species, enabling diverse C-C and C-N bond formations via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[9].

ReactivityMap Core 5-Bromopyrido[4,3-d]pyrimidine (Electrophilic Hub) SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Amines/Alcohols Base, Heat PdCoupling Pd-Catalyzed Cross-Coupling Core->PdCoupling Pd Catalyst Ligand, Base Amines 5-Amino Derivatives (Kinase Inhibitors) SNAr->Amines Ethers 5-Alkoxy Derivatives SNAr->Ethers Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) PdCoupling->Suzuki Buchwald Buchwald-Hartwig (N-Linked) PdCoupling->Buchwald

Caption: Reactivity mapping of 5-Bromopyrido[4,3-d]pyrimidine highlighting key synthetic transformations.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high fidelity in drug development, the following protocols have been engineered with built-in causality and self-validation mechanisms.

Protocol A: Regioselective Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines
  • Objective: Synthesis of 5-amino-pyrido[4,3-d]pyrimidine derivatives.

  • Causality & Mechanistic Rationale: N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to scavenge the generated hydrobromic acid (HBr) without competing with the target amine for the electrophilic C-5 center. A polar aprotic solvent (DMF) is used to stabilize the highly polar transition state of the Meisenheimer complex, accelerating the reaction rate.

  • Step-by-Step Methodology:

    • Charge a dry reaction vial with 5-Bromopyrido[4,3-d]pyrimidine (1.0 equiv) and the target aliphatic amine (1.2 equiv).

    • Suspend the mixture in anhydrous DMF (0.2 M concentration).

    • Add DIPEA (2.0 equiv) dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 2–4 hours.

  • Self-Validation Mechanism: The reaction is continuously monitored via LC-MS. The validation trigger is the complete disappearance of the starting material mass [M+H]+ 210/212 (exhibiting the characteristic 1:1 bromine isotope pattern) and the emergence of the desired product mass. A subsequent aqueous workup (partitioning between EtOAc and saturated NaHCO3) inherently removes unreacted polar amines and DIPEA salts, yielding a crude product whose purity can be immediately verified by crude 1H-NMR.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Objective: C-C bond formation to yield 5-aryl/heteroaryl derivatives.

  • Causality & Mechanistic Rationale: While oxidative addition of Pd(0) into the activated C-Br bond is rapid, the resulting Pd(II) intermediate is prone to protodehalogenation in electron-deficient heterocycles[9]. To counteract this, Pd(dppf)Cl2 is utilized; the large bite angle of the dppf ligand sterically forces the aryl groups together, vastly accelerating the rate-determining reductive elimination step and driving the reaction toward the cross-coupled product.

  • Step-by-Step Methodology:

    • In a Schlenk tube, combine 5-Bromopyrido[4,3-d]pyrimidine (1.0 equiv), the corresponding boronic acid/ester (1.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).

    • Add a 2.0 M aqueous solution of Na2CO3 (3.0 equiv) to a solvent mixture of 1,4-Dioxane (0.1 M overall concentration).

    • Degas the biphasic mixture via three freeze-pump-thaw cycles and backfill with Argon.

    • Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation Mechanism: The use of a biphasic Dioxane/H2O system ensures complete solubilization of both the organic electrophile and the inorganic base. Post-reaction, the mixture is filtered through a tightly packed Celite pad. This serves as a physical validation step to quantitatively remove precipitated palladium black, preventing heavy-metal contamination that would otherwise yield false positives in downstream biological assays.

Applications in Drug Discovery: Targeting KRAS G12D

The pyrido[4,3-d]pyrimidine scaffold has recently achieved prominence in the development of targeted therapies for KRAS-mutant cancers[5][6]. Specifically, in the design of KRAS G12D inhibitors, the bicyclic core acts as a critical anchor.

Structural biology and SAR studies reveal that the pyrido[4,3-d]pyrimidine core forms essential π–π stacking interactions with the Tyr96 residue within the switch II allosteric pocket of the KRAS protein ()[5]. The 5-bromo intermediate allows for late-stage functionalization, enabling medicinal chemists to rapidly iterate through diverse C-5 substituents to optimize pharmacokinetic (PK) properties and binding affinity[5][6].

KRASWorkflow Start Target Identification: KRAS G12D Mutation Scaffold Scaffold Selection: Pyrido[4,3-d]pyrimidine Core Start->Scaffold Structural Biology (Switch II Pocket) Functionalization C-5 Functionalization (via 5-Bromo intermediate) Scaffold->Functionalization Halogenation & Cross-Coupling Optimization Lead Optimization: SAR & Linker Tuning Functionalization->Optimization in vitro screening (AsPC-1 cells) Candidate Preclinical Candidate (e.g., MRTX1133 analogs) Optimization->Candidate PK/PD Profiling

Caption: Workflow for developing KRAS G12D inhibitors utilizing the pyrido[4,3-d]pyrimidine scaffold.

References

  • Pyrido(4,3-d)pyrimidine | C7H5N3 | CID 19883218 - PubChem. Available at:[Link]

  • Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review - Chemical Biology & Drug Design (Wiley). Available at:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Foundational

5-Bromopyrido[4,3-d]pyrimidine: Physicochemical Profiling and Synthetic Utility in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern medicinal chemistry, fused bicyclic nitrogen heterocycles serve as privileged scaffolds for targeted therapeutics. Among these, the pyrido[4,3-d]pyrimidine core has emerged as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, fused bicyclic nitrogen heterocycles serve as privileged scaffolds for targeted therapeutics. Among these, the pyrido[4,3-d]pyrimidine core has emerged as a highly versatile bioisostere for traditional quinazoline and pteridine systems[1]. By introducing an additional basic nitrogen into the aromatic framework, this scaffold alters the hydrogen-bonding network within the ATP-binding pockets of kinases while generally improving aqueous solubility.

5-Bromopyrido[4,3-d]pyrimidine represents a critical synthetic intermediate in this domain. The strategic placement of the bromine atom at the C5 position provides a highly reactive electrophilic handle, enabling rapid, late-stage diversification via palladium-catalyzed cross-coupling reactions[2]. This whitepaper provides an in-depth technical analysis of the physicochemical properties, analytical characterization, and synthetic methodologies associated with 5-Bromopyrido[4,3-d]pyrimidine, designed for researchers and drug development professionals.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A rigorous understanding of the distinction between molecular weight (MW) and exact mass is fundamental for the analytical validation of halogenated heterocycles.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Bromopyrido[4,3-d]pyrimidine
CAS Registry Number 2138233-50-6[3]
Molecular Formula C 7​ H 4​ BrN 3​
Molecular Weight (Average) 210.03 g/mol [3]
Exact Mass (Monoisotopic, 79 Br) 208.95886 Da[4]
The Causality of Mass Metrics in Drug Development
  • Molecular Weight (210.03 g/mol ): This value is derived from the standard, abundance-weighted average atomic masses of the elements (e.g., Bromine 79.904 u). It is strictly used for macroscopic stoichiometric calculations, such as determining molarity for reaction setups or biological assays.

  • Exact Mass (208.95886 Da): This value is calculated using the mass of the most abundant, stable isotopes (e.g., 12 C, 1 H, 14 N, and 79 Br)[4]. In High-Resolution Mass Spectrometry (HRMS), average molecular weight is analytically useless. Because bromine naturally exists as a near 1:1 mixture of 79 Br and 81 Br, the exact mass dictates that the molecule will present a distinct isotopic doublet in the mass spectrum (M and M+2 peaks separated by 1.998 Da). This doublet acts as a self-validating signature, confirming the structural integrity of the brominated scaffold before downstream synthesis.

Analytical Characterization: LC-HRMS Protocol

To validate the exact mass and purity of 5-Bromopyrido[4,3-d]pyrimidine, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is employed. The following protocol is designed as a self-validating system.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of 5-Bromopyrido[4,3-d]pyrimidine in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution containing 0.1% Formic Acid (FA).

    • Causality: The basic nitrogen atoms in the pyrimidine and pyridine rings are readily protonated by formic acid, ensuring highly efficient ionization in the positive electrospray mode (ESI+).

  • Chromatographic Separation: Inject 2 μ L onto a sub-2 μ m C18 UHPLC column (e.g., 50 x 2.1 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The fused aromatic system is moderately hydrophobic. The C18 stationary phase provides adequate retention, while the rapid gradient ensures a sharp, symmetrical peak, minimizing ion suppression.

  • Mass Spectrometry Acquisition: Operate the Time-of-Flight (TOF) or Orbitrap mass spectrometer in ESI+ mode. Calibrate the instrument to achieve sub-5 ppm mass accuracy.

  • Self-Validation & Data Analysis: Extract the ion chromatogram for the theoretical [M+H]+ ions.

    • Identify the 79 Br peak at m/z 209.9661 .

    • Identify the 81 Br peak at m/z 211.9641 .

    • Validation: The protocol validates itself if the ratio of the M to M+2 peak intensities is approximately 50.5 : 49.5. Any deviation indicates co-eluting impurities or degradation (e.g., debromination).

LCHRMS Sample 5-Bromopyrido[4,3-d]pyrimidine Sample Prep LC UHPLC Separation (C18 Column) Sample->LC Injection ESI ESI+ Ionization (Protonation) LC->ESI Eluent TOF TOF/Orbitrap MS Mass Analysis ESI->TOF [M+H]+ Ions Data Isotopic Doublet Analysis m/z 209.9 & 211.9 TOF->Data Spectra Extraction

Caption: LC-HRMS Analytical Workflow for Exact Mass and Isotopic Validation.

Synthetic Utility: C5-Functionalization in Drug Discovery

The true value of 5-Bromopyrido[4,3-d]pyrimidine lies in its capacity to serve as a central hub for generating diverse libraries of kinase inhibitors. The pyrido[4,3-d]pyrimidine core has been successfully utilized to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR)[1] and, more recently, highly selective KRAS G12D inhibitors[5].

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To functionalize the C5 position with aryl or heteroaryl groups, the following optimized Suzuki-Miyaura protocol is utilized.

  • Reagent Assembly: In a flame-dried Schlenk tube, combine 5-Bromopyrido[4,3-d]pyrimidine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Potassium Carbonate (K 2​ CO 3​ , 2.5 eq).

    • Causality: K 2​ CO 3​ is selected as the base because it facilitates the formation of a reactive, electron-rich boronate complex, which is a prerequisite for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add 5 mol% of Pd(dppf)Cl 2​ under an inert argon atmosphere.

    • Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a large bite angle. This specific geometry accelerates the final reductive elimination step, which is often the rate-limiting bottleneck when coupling electron-deficient heteroaryl bromides[2].

  • Solvent & Reaction: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and Water. Heat to 90°C for 4-6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is self-validating when the distinct isotopic doublet of the starting material (m/z 209.9/211.9) is completely consumed and replaced by a single, monoisotopic mass peak corresponding to the coupled product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Synthesis cluster_reactions Pd-Catalyzed Cross-Coupling Core 5-Bromopyrido[4,3-d]pyrimidine (Starting Material) Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Core->Suzuki Pd(dppf)Cl2, Base Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd2(dba)3, Ligand Kinase1 C5-Aryl Derivative (e.g., EGFR Inhibitor) Suzuki->Kinase1 C-C Bond Formation Kinase2 C5-Amino Derivative (e.g., KRAS Inhibitor) Buchwald->Kinase2 C-N Bond Formation

Caption: Divergent Synthetic Workflow for Kinase Inhibitor Generation via Pd-Catalysis.

Sources

Exploratory

Safety Data Sheet (SDS) and handling guidelines for 5-Bromopyrido[4,3-d]pyrimidine

An In-depth Technical Guide to the Safe Handling of 5-Bromopyrido[4,3-d]pyrimidine for Research and Development Professionals Chemical Identity and Physicochemical Properties 5-Bromopyrido[4,3-d]pyrimidine belongs to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromopyrido[4,3-d]pyrimidine for Research and Development Professionals

Chemical Identity and Physicochemical Properties

5-Bromopyrido[4,3-d]pyrimidine belongs to the pyridopyrimidine class of bicyclic heteroaromatic compounds, which are known for a wide spectrum of biological activities.[1] Its structure consists of a fused pyridine and pyrimidine ring system, with a bromine substituent. This bromine atom is a key feature, influencing both the compound's reactivity in synthetic applications and its toxicological profile.

PropertyInferred Value/InformationSource/Justification
Molecular Formula C₇H₄BrN₃Based on chemical structure
Molecular Weight 210.03 g/mol Calculated from molecular formula
Appearance Likely an off-white to yellow or brown solidTypical for similar brominated heterocycles
Solubility Expected to be soluble in organic solvents (e.g., DMSO, DMF)Common for heterocyclic compounds in R&D[3]
Thermal Stability Stable under recommended storage conditions.General chemical principle
Reactivity The bromine atom can be reactive, particularly in nucleophilic substitution reactions.[3]Based on known organic chemistry principles

Hazard Identification and Inferred GHS Classification

Given the absence of a specific SDS, the hazard classification for 5-Bromopyrido[4,3-d]pyrimidine is inferred from analogous brominated heterocyclic compounds. The primary hazards are consistently associated with irritation and potential harm upon ingestion or inhalation.

Hazard ClassCategoryHazard StatementGHS PictogramJustification
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationExclamation Mark (GHS07)Data from 5-Bromopyrimidine and 2-Amino-5-bromopyridine consistently show this classification.[4][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationExclamation Mark (GHS07)Data from 5-Bromopyrimidine and 2-Amino-5-bromopyridine consistently show this classification.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationExclamation Mark (GHS07)Data from 5-Bromopyrimidine and 2-Amino-5-bromopyridine consistently show this classification.[4][5]
Acute Toxicity, OralCategory 4 (Assumed)H302: Harmful if swallowedExclamation Mark (GHS07)A prudent assumption for many research chemicals, especially nitrogenous heterocycles.[6][7]

Signal Word: Warning

Safe Handling and Engineering Controls

The cornerstone of safely handling 5-Bromopyrido[4,3-d]pyrimidine is the minimization of exposure through robust engineering controls and meticulous laboratory practices.

Engineering Controls:

  • Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a properly functioning and certified chemical fume hood to prevent inhalation of dust or aerosols.[6][8]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[8]

Standard Handling Workflow Diagram:

G cluster_prep Preparation & Weighing cluster_exp Experimental Use cluster_clean Cleanup & Disposal a Don Appropriate PPE (Gloves, Goggles, Lab Coat) b Confirm Fume Hood is Operating Correctly a->b c Weigh Compound in Fume Hood Using a Disposable Weigh Boat b->c d Prepare Solution in Appropriate Glassware c->d e Perform Reaction/ Experiment in Closed System or Fume Hood d->e f Monitor Experiment e->f g Quench Reaction (if needed) f->g h Dispose of Waste in Labeled Halogenated Waste Container g->h i Decontaminate Glassware and Work Surface h->i j Remove PPE and Wash Hands Thoroughly i->j

Caption: Standard workflow for handling 5-Bromopyrido[4,3-d]pyrimidine.

Protocol for Handling and Preparation of Solutions
  • Preparation: Before handling the compound, ensure all required PPE is worn correctly. Verify the functionality of the chemical fume hood.

  • Weighing: Place a tared, disposable weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of 5-Bromopyrido[4,3-d]pyrimidine to the weigh boat, avoiding the creation of dust.

  • Transfer: Gently add the weighed solid to the reaction vessel or volumetric flask.

  • Solubilization: Add the chosen solvent (e.g., DMSO) to the vessel. If necessary, cap and sonicate or stir until fully dissolved. All these steps should be performed within the fume hood.

  • Post-Handling: Dispose of the contaminated weigh boat and any disposable tips in the designated solid waste container. Clean the spatula and any other reusable equipment. Wipe down the work surface in the fume hood.

  • Final Step: After completing the work, remove gloves and other PPE, and wash hands thoroughly with soap and water.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are required at all times.[10][11]

  • Hand Protection: Wear chemical-resistant gloves. Given the nature of the compound, nitrile gloves are a common choice, but it is crucial to inspect them for any tears before use and to remove them with care to avoid skin contamination.[9] For extended work or when handling larger quantities, consulting a glove compatibility chart is recommended.[8]

  • Skin and Body Protection: A fully buttoned laboratory coat must be worn to protect against accidental splashes.[8]

  • Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not required. However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with an appropriate cartridge should be used by trained personnel.[10]

Emergency Procedures

A clear and rehearsed emergency plan is critical for responding effectively to accidental exposures or spills.

Emergency Response Flowchart:

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Incident Occurs (Spill or Exposure) exp_skin Skin Contact start->exp_skin exp_eye Eye Contact start->exp_eye exp_inhale Inhalation start->exp_inhale spill Spill Detected start->spill act_skin Remove contaminated clothing. Flush skin with water for 15 min. exp_skin->act_skin act_eye Flush eyes at eyewash station for 15 min. Hold eyelids open. exp_eye->act_eye act_inhale Move to fresh air. If breathing is difficult, provide oxygen. exp_inhale->act_inhale seek_medical Seek Immediate Medical Attention act_skin->seek_medical act_eye->seek_medical act_inhale->seek_medical spill_assess Assess Spill Size (Small vs. Large) spill->spill_assess spill_small Small Spill (Manageable) spill_assess->spill_small spill_large Large Spill (Ventilation Failure) spill_assess->spill_large spill_act_small Absorb with inert material (e.g., vermiculite). Collect in sealed container for disposal. spill_small->spill_act_small spill_act_large Evacuate the area. Alert others and contact EH&S/Emergency Personnel. spill_large->spill_act_large

Caption: Emergency response plan for spills and exposures.

First Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If symptoms such as coughing or shortness of breath persist, call a poison center or doctor.[4]

  • Skin Contact: If the compound comes into contact with skin, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. If skin irritation occurs, seek medical advice.[4][6]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes at an eyewash station. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get immediate medical attention.[4]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

Storage and Disposal

Proper storage and disposal are essential for maintaining chemical integrity and ensuring laboratory and environmental safety.

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[4][8]

  • Protect from direct sunlight and heat sources.[8]

Waste Disposal:

  • Dispose of waste contents and containers in accordance with local, regional, and national regulations.

  • All waste containing 5-Bromopyrido[4,3-d]pyrimidine should be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[4][8]

  • Do not dispose of this chemical down the drain.

References

  • 5 - SAFETY DATA SHEET. (2016, December 2). [Source for 5-Bromopyrimidine]
  • Key Organics. (2025, April 24). Safety Data Sheet. [Source for 2-Bromo-4-(imidazol-1-yl)pyrimidine]
  • Thermo Fisher Scientific. (2026, January 16).
  • MilliporeSigma. (2026, March 5).
  • PubChem. (n.d.). 5-Bromopyrimidine. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for 2-Amino-5-bromopyridine. (n.d.).
  • Pyridine Safety Procedures. (n.d.).
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET. [Source for 2-Amino-5-bromopyrimidine]
  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET. [Source for 4-Amino-5-bromo-2-chloropyridine]
  • MedChemExpress. (2026, March 19). Pyrimidine (Standard)-SDS-MedChemExpress.
  • MDPI. (2025, May 8). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

  • PubChem. (n.d.). Pyrido(4,3-d)pyrimidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2022, January 28). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • Jubilant Ingrevia Limited. (n.d.).
  • JOCPR. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.
  • PMC. (n.d.). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. PubMed Central. [Link]

  • MDPI. (2022, March 31). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • PMC. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]

  • EvitaChem. (n.d.). Buy 8-Bromopyrido[4,3-d]pyrimidin-2-amine (EVT-13801295). EvitaChem.
  • Benchchem. (n.d.).
  • NextSDS. (n.d.).
  • NextSDS. (n.d.).

Sources

Foundational

The Pyrido[4,3-d]pyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrido[4,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[4,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides a comprehensive overview of the pyrido[4,3-d]pyrimidine framework, delving into its synthesis, structure-activity relationships (SAR), and its burgeoning role in the development of novel therapeutics. We will explore its significance in oncology, virology, and other disease areas, with a focus on the molecular interactions that underpin its potent and selective activities. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both a foundational understanding and detailed insights into the expanding therapeutic landscape of pyrido[4,3-d]pyrimidine derivatives.

Introduction: The Rise of a Versatile Scaffold

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and among them, fused ring systems often exhibit unique pharmacological properties. The pyrido[4,3-d]pyrimidine scaffold, an isostere of purine, has garnered significant attention from medicinal chemists due to its ability to mimic the structure of endogenous ligands and interact with the active sites of various enzymes and receptors.[1] Its rigid, planar structure, coupled with multiple sites for functionalization, allows for the fine-tuning of physicochemical and pharmacological properties, making it an ideal template for the design of targeted therapies.[1][2]

The diverse biological activities associated with this scaffold are extensive, ranging from potent kinase inhibition in cancer to the disruption of viral entry.[3][4] This guide will systematically explore the chemical and biological facets of the pyrido[4,3-d]pyrimidine core, providing a detailed examination of its therapeutic potential.

Synthetic Strategies: Building the Core

The construction of the pyrido[4,3-d]pyrimidine scaffold can be achieved through various synthetic routes, often tailored to the desired substitution patterns. A common and efficient approach involves the cyclization of a substituted pyridine precursor.

General Synthetic Workflow

A versatile method for constructing the pyrido[4,3-d]pyrimidine scaffold starts from a readily available substituted aminonicotinonitrile. The following workflow illustrates a typical synthetic sequence.

Synthetic Workflow A 4-Amino-2-chloronicotinonitrile B Intermediate A->B Cyclization (e.g., DMF-DMA) C 2-Chloro-4-aminopyrido[4,3-d]pyrimidine B->C Intramolecular Cyclization D Diversified Pyrido[4,3-d]pyrimidine Derivatives C->D Nucleophilic Aromatic Substitution (Amines, Alcohols, Thiols, etc.)

Caption: A general workflow for the synthesis and diversification of the pyrido[4,3-d]pyrimidine scaffold.

Experimental Protocol: Synthesis of a 2-Chloro-4-aminopyrido[4,3-d]pyrimidine Intermediate

This protocol describes a key step in the synthesis of a versatile pyrido[4,3-d]pyrimidine intermediate.[5]

Materials:

  • 4-Amino-2-chloronicotinonitrile

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 4-Amino-2-chloronicotinonitrile in the anhydrous solvent under an inert atmosphere.

  • Add DMF-DMA to the reaction mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The intermediate formed will undergo intramolecular cyclization.

  • The product, 2-Chloro-4-aminopyrido[4,3-d]pyrimidine, can be isolated and purified using standard techniques such as crystallization or column chromatography.

The chloro group at the 2-position of the resulting scaffold is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups and the creation of diverse chemical libraries for biological screening.[5]

Therapeutic Applications: A Scaffold for Diverse Targets

The therapeutic potential of pyrido[4,3-d]pyrimidine derivatives is vast and continues to expand. This section will highlight key areas where this scaffold has shown significant promise.

Oncology: Targeting the Drivers of Cancer

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] The pyrido[4,3-d]pyrimidine scaffold has proven to be an excellent framework for the development of potent and selective kinase inhibitors.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: A series of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines have been developed as potent inhibitors of EGFR tyrosine kinase activity.[7] These compounds have demonstrated significant inhibitory activity against both the isolated enzyme and EGFR autophosphorylation in cancer cell lines.[7] The structure-activity relationship studies revealed that weakly basic amine derivatives at the 7-position enhance aqueous solubility while maintaining high inhibitory potency.[7]

  • KRAS Inhibitors: The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers and has long been considered "undruggable."[8] Recently, pyrido[4,3-d]pyrimidine-based compounds have emerged as promising inhibitors of KRAS, particularly the G12D mutant.[9][10][11] These inhibitors bind to an allosteric switch II pocket, with the central scaffold forming π–π stacking interactions with key residues like Tyr96 and hydrogen bonds with His95 and Arg68.[9]

  • Wee1 Inhibitors: Wee1 kinase plays a critical role in cell cycle regulation, and its inhibition is a promising strategy in cancer therapy.[12] Novel pyrido[4,3-d]pyrimidinone derivatives have been identified as potent Wee1 inhibitors, demonstrating robust cytotoxicity in various cancer cell lines and inducing apoptosis and cell cycle arrest.[12]

  • Multi-Kinase Inhibitors: The development of agents that can simultaneously target multiple kinase pathways is a valuable strategy in cancer treatment.[6] Pyridothiopyranopyrimidine derivatives, a related class of compounds, have shown high potency in inhibiting VEGFR-2 KDR and exhibit a broad antiproliferative effect across a panel of human tumor cell lines by targeting multiple kinases.[6][13]

Kinase_Inhibition_Pathway cluster_0 Signaling Pathways cluster_1 Therapeutic Intervention Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) KRAS KRAS Receptor Tyrosine Kinase (e.g., EGFR)->KRAS Downstream Effectors Downstream Effectors KRAS->Downstream Effectors Cell Proliferation, Survival Cell Proliferation, Survival Downstream Effectors->Cell Proliferation, Survival Pyrido[4,3-d]pyrimidine Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor->Receptor Tyrosine Kinase (e.g., EGFR) Inhibits Pyrido[4,3-d]pyrimidine Inhibitor->KRAS Inhibits

Sources

Exploratory

Comprehensive ¹H and ¹³C NMR Spectral Analysis of 5-Bromopyrido[4,3-d]pyrimidine: A Technical Whitepaper

Executive Summary The structural elucidation of fused bicyclic heteroaromatics demands a rigorous, multi-nuclear approach. 5-Bromopyrido[4,3-d]pyrimidine (CAS: 2138233-50-6) is a highly electron-deficient, nitrogen-rich...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of fused bicyclic heteroaromatics demands a rigorous, multi-nuclear approach. 5-Bromopyrido[4,3-d]pyrimidine (CAS: 2138233-50-6) is a highly electron-deficient, nitrogen-rich scaffold that serves as a critical electrophilic hub in modern drug discovery. The core pyrido[4,3-d]pyrimidine architecture is a privileged pharmacophore, notably featured in potent Pim1 kinase inhibitors where the nitrogen atoms act as crucial hydrogen-bond acceptors in the enzyme's hinge region[1].

This whitepaper provides an in-depth, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-Bromopyrido[4,3-d]pyrimidine. By mapping the electronic environment to the resulting spectral shifts and establishing a self-validating experimental protocol, this guide empowers researchers to confidently assign and verify this complex scaffold.

Structural Framework & Electronic Causality

To accurately interpret the NMR spectra, one must first understand the IUPAC numbering and the electronic distribution of the[2].

  • Pyrimidine Ring: Contains nitrogens at positions 1 and 3.

  • Pyridine Ring: Fused at the 4a and 8a carbons, with its nitrogen at position 6.

  • Substitution: The bromine atom is located at C5, directly adjacent to both the fusion bridgehead (C4a) and the pyridine nitrogen (N6).

This arrangement creates a highly deshielded environment. The diamagnetic anisotropy of the two aromatic rings, coupled with the inductive electron-withdrawing effects of three nitrogen atoms and a halogen, pushes the majority of the proton and carbon signals significantly downfield.

HMBC H2 H2 C4 C4 H2->C4 3J C8a C8a H2->C8a 3J H4 H4 C2 C2 H4->C2 3J C5 C5 (Br) H4->C5 3J H4->C8a 3J H7 H7 H7->C5 3J H7->C8a 3J H8 H8 C4a C4a H8->C4a 3J C7 C7 C8 C8

Caption: Key 3J HMBC correlations establishing the quaternary carbon framework.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 5-Bromopyrido[4,3-d]pyrimidine in DMSO- d6​ is characterized by four distinct aromatic signals, integrating for one proton each.

Causality of Chemical Shifts
  • H2 (Pyrimidine): Located exactly between N1 and N3, this proton experiences the maximum inductive electron withdrawal. Consequently, it appears as the most downfield singlet.

  • H4 (Pyrimidine): Also highly deshielded by the adjacent N3 and the ring current, appearing as a sharp singlet slightly upfield of H2.

  • H7 & H8 (Pyridine): Because the bromine occupies C5, the pyridine ring contains only two adjacent protons (H7 and H8). They form an AB or AX spin system, appearing as two doublets. H7 is directly alpha to N6, causing it to resonate further downfield than H8. The ortho-coupling constant ( 3J ) of ~5.5 Hz is a classic hallmark of pyridine systems.

Table 1: Quantitative ¹H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H2 ~9.45Singlet (s)-1HMaximum deshielding; positioned between N1 and N3.
H4 ~9.30Singlet (s)-1HDeshielded by N3 and the adjacent C4a bridgehead.
H7 ~8.80Doublet (d)5.51HAlpha to N6; exhibits ortho-coupling to H8.
H8 ~8.10Doublet (d)5.51HBeta to N6; exhibits ortho-coupling to H7.

¹³C NMR and the Heavy Atom Effect

The ¹³C NMR spectrum contains seven unique carbon signals. The assignment of these carbons relies heavily on understanding the Heavy Atom Effect (HAE) and heteronuclear 2D connectivity.

Causality of Chemical Shifts
  • The Heavy Atom Effect on C5: Typically, a carbon alpha to a pyridine nitrogen (like C5) would resonate around 150 ppm. However, the large electron cloud and spin-orbit coupling of the attached bromine atom induce a localized magnetic shielding effect. This pushes the C5 signal upfield to approximately 142.0 ppm.

  • Bridgehead Carbons (C4a & C8a): C8a is directly attached to N1, shifting it downfield (~150.1 ppm). C4a is beta to the nitrogens, making it the most shielded quaternary carbon in the system (~126.5 ppm).

Table 2: Quantitative ¹³C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)TypeAssignment Rationale
C2 ~160.5CHMost deshielded carbon; flanked by N1 and N3.
C4 ~155.2CHAlpha to N3 in the pyrimidine ring.
C7 ~152.8CHAlpha to N6 in the pyridine ring.
C8a ~150.1CqBridgehead carbon directly adjacent to N1.
C5 ~142.0CqSubstituted with Bromine; experiences the Heavy Atom shielding effect.
C4a ~126.5CqBridgehead carbon, beta to the heteroatoms.
C8 ~118.5CHBeta to N6, relatively shielded compared to the rest of the core.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment of [3], the NMR acquisition must follow a self-validating workflow. Fused, nitrogen-rich heterocycles often suffer from line broadening due to quadrupolar relaxation of the nitrogens or poor solubility.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO- d6​ is chosen over CDCl₃ to guarantee complete dissolution of the rigid, polar bicyclic system, preventing concentration-dependent chemical shift drifting.

  • Shimming & Tuning (Self-Validation Checkpoint): Lock the spectrometer to the deuterium signal of DMSO. Shim the magnetic field until the residual DMSO quintet at 2.50 ppm exhibits a Full Width at Half Maximum (FWHM) of ≤ 1.0 Hz . If the linewidth exceeds 1.0 Hz, the sample must be filtered through a plug of glass wool to remove paramagnetic particulates.

  • ¹H NMR Acquisition: Execute a standard 1D sequence with a 30° flip angle (zg30), 16 scans, and a relaxation delay (D1) of 1.0 s. Integrate the spectrum; the sum of the aromatic region must exactly equal 4.00 protons.

  • ¹³C NMR Acquisition: Execute a 1D sequence with proton decoupling (zgpg30). Causality: Set the relaxation delay (D1) to 2.0 - 3.0 seconds . Quaternary carbons (C4a, C8a, C5) lack attached protons, meaning they lack efficient dipole-dipole relaxation mechanisms. A longer D1 ensures these long- T1​ carbons return to thermal equilibrium, preventing them from disappearing into the baseline noise.

  • 2D HMBC Verification: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for nJCH​ = 8 Hz. Verify the structure by confirming the cross-peaks: H4 must show a 3J correlation to C5 and C8a, definitively mapping the fusion of the two rings.

Workflow n1 1. Sample Preparation Dissolve in DMSO-d6 + 0.03% TMS n2 2. Shimming & Tuning Validate lock & linewidth < 1.0 Hz n1->n2 n3 3. 1D 1H NMR 30° pulse, D1=1s, ns=16 n2->n3 n4 4. 1D 13C NMR 30° pulse, D1=2-3s (T1 relaxation), ns=512 n3->n4 n5 5. 2D NMR (COSY/HSQC/HMBC) Map heteronuclear connectivity n4->n5

Caption: Self-validating workflow for the NMR structural elucidation of 5-Bromopyrido[4,3-d]pyrimidine.

References

  • Title: Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode Source: PLOS One URL: [Link]

  • Title: Pyrido(4,3-d)pyrimidine (CID 19883218) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Foundational

Structural Biology and 3D Conformation of 5-Bromopyrido[4,3-d]pyrimidine: A Senior Application Scientist's Guide

Executive Summary & Pharmacophore Rationale In modern structure-based drug design (SBDD), the selection of a core scaffold dictates the trajectory of lead optimization. As a Senior Application Scientist, I frequently obs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern structure-based drug design (SBDD), the selection of a core scaffold dictates the trajectory of lead optimization. As a Senior Application Scientist, I frequently observe that the 5-Bromopyrido[4,3-d]pyrimidine (CAS: 2138233-50-6) scaffold represents a highly privileged, rigid pharmacophore[1]. The fusion of the electron-deficient pyrimidine and pyridine rings creates an exceptionally planar bicyclic system.

The strategic inclusion of the bromine atom at the 5-position serves a dual purpose. Synthetically, it acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira). Structurally and pharmacologically, the highly electronegative nature of the fused ring system withdraws electron density from the bromine, deepening its σ -hole. This enables the bromine to act as a potent Lewis acid, forming highly directional halogen bonds with electron-rich backbone carbonyls in target protein pockets[2].

Crystallographic Geometry and 3D Conformation

The 3D conformation of 5-Bromopyrido[4,3-d]pyrimidine is defined by its strict coplanarity. X-ray crystallographic analyses of related pyrido-pyrimidine derivatives consistently demonstrate a dihedral angle of less than 5° between the fused rings.

Supramolecular Self-Assembly

Beyond monomeric target binding, the spatial arrangement of the nitrogen heteroatoms in the pyrido[4,3-d]pyrimidine core encodes asymmetric hydrogen-bonding patterns (mimicking both guanine and cytosine). When N-substituted, these molecules undergo rapid, predictable self-assembly. Crystallographic determination confirms that they organize unambiguously into cyclic hexamers, stabilized by 18 intermolecular hydrogen bonds, enclosing a ~10.5 Å central cavity[3].

Quantitative Data Summarization

To facilitate structural comparisons, the core crystallographic and supramolecular metrics are summarized in Table 1.

Table 1: Quantitative Crystallographic Metrics of Pyrido[4,3-d]pyrimidine Scaffolds

Structural ParameterValue / CharacteristicAnalytical Source
Core Dihedral Angle < 5° (Highly Planar)X-Ray Diffraction
C-Br Bond Length ~1.89 ÅX-Ray Diffraction
π−π Stacking Distance ~3.4 ÅIntermolecular Lattice Analysis
Hexamer Cavity Diameter ~10.5 ÅSupramolecular Assembly[3]

Target-Specific Binding Modes

The rigid 3D conformation of the pyrido[4,3-d]pyrimidine core allows it to act as a geometric wedge within challenging kinase and GTPase binding pockets.

KRAS G12D Inhibition

In the development of non-covalent KRAS G12D inhibitors (such as MRTX1133 analogs), the pyrido[4,3-d]pyrimidine core is perfectly contoured for the allosteric switch II pocket. The scaffold forms a critical π−π stacking interaction with Tyr96, while the pyrimidine nitrogens establish a hydrogen-bonding network with His95 and Arg68[4]. The 5-position (where the bromine resides) serves as the optimal vector to extend bulky hydrophobic substituents (like naphthyl groups) deep into the pocket to maximize binding affinity[5].

Pim1 Kinase Inhibition

In Pim1 kinase inhibitors (e.g., SKI-O-068), the scaffold binds the ATP pocket in a unique orientation. The pyrido[4,3-d]pyrimidin-5-one moiety establishes a direct hydrogen bond with the Glu121 carbonyl in the hinge region, while the core engages in extensive hydrophobic interactions with the G-loop and activation loop[6].

G Core 5-Bromopyrido[4,3-d]pyrimidine Br 5-Bromo (Sigma Hole) Core->Br C-Br Covalent Bond N Pyrimidine N-atoms Core->N Heteroatom Integration Tyr96 Tyr96 (KRAS G12D) Core->Tyr96 π-π Stacking Glu121 Glu121 (Pim1 Hinge) Br->Glu121 Halogen Bond (Directional) His95 His95 (KRAS G12D) N->His95 Hydrogen Bond

Fig 1: 3D interaction network of 5-Bromopyrido[4,3-d]pyrimidine with key kinase residues.

Advanced Experimental Protocols

To translate these structural insights into actionable data, rigorous experimental execution is required. Below are the field-proven, self-validating protocols used in our laboratory for evaluating this scaffold.

Protocol 1: Protein-Ligand Co-Crystallization (Self-Validating System)

1. Complexation: Incubate 10 mg/mL of the target protein with a 3-fold molar excess of the 5-bromopyrido[4,3-d]pyrimidine ligand at 4°C for 2 hours.

  • Causality: The low temperature reduces the kinetic energy of the system, preventing the highly hydrophobic ligand from inducing protein denaturation or non-specific aggregation prior to lattice formation. 2. Vapor Diffusion: Utilize hanging-drop vapor diffusion against a reservoir of 20% PEG 3350 and 0.2 M ammonium sulfate.

  • Causality: The hanging-drop geometry allows for a slower, diffusion-limited equilibration compared to sitting-drop. This is critical because the rigid, planar nature of the pyrido-pyrimidine core strongly drives rapid π−π stacking; uncontrolled supersaturation would lead to amorphous precipitation rather than ordered crystal nucleation. 3. Self-Validation (The Check): During molecular replacement and refinement (e.g., using Phenix), mandate the isolation of a 5% reflection holdout set to calculate Rfree​ .

  • Validation Logic: If the difference between Rwork​ and Rfree​ exceeds 0.05, or if Rfree​ > 0.25, the system automatically flags the model for overfitting. This mechanically prevents the misassignment of the heavy bromine atom's anomalous scattering in the electron density map.

G A 1. Complexation (Incubate at 4°C) B 2. Hanging-Drop Diffusion (Controlled Equilibration) A->B Prevents Aggregation C 3. X-Ray Diffraction (Synchrotron Collection) B->C Yields Single Crystals D 4. Molecular Replacement (Phase Determination) C->D Electron Density Map E 5. Validation Check (R_free < 0.25) D->E Self-Validating Loop E->D Iterative Refinement

Fig 2: Self-validating crystallographic workflow for highly hydrophobic pyrimidine scaffolds.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

1. Immobilization: Immobilize the target protein on a CM5 sensor chip via standard amine coupling.

  • Causality: Amine coupling covalently anchors the protein via surface lysines, ensuring a highly stable baseline which is absolutely essential for detecting the fast association rates ( kon​ ) typical of low-molecular-weight heteroaromatics. 2. Analyte Injection: Inject the 5-bromopyrido[4,3-d]pyrimidine analyte in a concentration series (0.1 nM to 100 nM) using a high flow rate (50 µL/min).

  • Causality: The high flow rate minimizes mass transport limitation, ensuring that the observed binding kinetics reflect true molecular interactions rather than diffusion artifacts. 3. Self-Validation: Incorporate a reference channel (blank immobilization) and a solvent correction curve (varying DMSO concentrations).

  • Validation Logic: The SPR software must automatically subtract the reference channel and apply the DMSO correction. If the χ2 value of the 1:1 Langmuir binding fit exceeds 10% of the Rmax​ , the assay invalidates the run, indicating non-specific binding or aggregation on the chip surface.

Data Presentation: Pharmacological Profiles

The structural integrity of the pyrido[4,3-d]pyrimidine core translates directly to potent pharmacological outcomes across multiple oncogenic targets.

Table 2: Comparative Efficacy and Binding Kinetics of Pyrido[4,3-d]pyrimidine Derivatives

Target ProteinRepresentative ScaffoldBinding Mode / Key InteractionsEfficacy (IC50)
KRAS G12D MRTX1133 analogSwitch II pocket; π−π with Tyr96; H-bonds with His95, Arg68[4]~0.009 µM
Pim1 Kinase SKI-O-068ATP pocket; H-bond with Glu121; Hydrophobic interactions[6]123 nM

References

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode, PLOS One,
  • Synthesis of N-substituted Pyrido[4,3-d]pyrimidines for the Large-Scale Production of Self-Assembled Rosettes and Nanotubes, The Journal of Organic Chemistry - ACS Public
  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors, ACS Public
  • Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor, Journal of Medicinal Chemistry - ACS Public
  • C7H4BrN3 - Chemical Dictionary, Guidechem,
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents, PMC,

Sources

Exploratory

The Ascendancy of the 5-Bromopyrido[4,3-d]pyrimidine Scaffold: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, certain heterocyclic systems emerge as "privileged scaffolds" – molecular frameworks that exhibit a remarkable p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain heterocyclic systems emerge as "privileged scaffolds" – molecular frameworks that exhibit a remarkable propensity for binding to a diverse array of biological targets. The pyrido[4,3-d]pyrimidine core, a fusion of pyridine and pyrimidine rings, has steadily gained prominence within this esteemed class of compounds. Its unique electronic properties and conformational rigidity make it an ideal template for the design of potent and selective inhibitors of various enzymes and receptors. This technical guide provides an in-depth literature review of a particularly intriguing derivative, 5-Bromopyrido[4,3-d]pyrimidine, and its escalating role in the discovery of novel therapeutics. We will delve into its synthesis, explore its application in targeting key proteins implicated in cancer and other diseases, and dissect the structure-activity relationships that govern its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold in their own discovery programs.

I. The Strategic Importance of the 5-Bromopyrido[4,3-d]pyrimidine Core

The 5-Bromopyrido[4,3-d]pyrimidine scaffold serves as a crucial starting point for the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position is not merely a placeholder; it is a strategic functional group that can be readily displaced or modified through various cross-coupling reactions, enabling the exploration of a vast chemical space. This chemical tractability, combined with the inherent biological relevance of the pyridopyrimidine core, underpins its significance in modern drug discovery.

II. Synthetic Strategies for Accessing the 5-Bromopyrido[4,3-d]pyrimidine Scaffold and Its Derivatives

The construction of the 5-Bromopyrido[4,3-d]pyrimidine core and its subsequent elaboration into diverse libraries of compounds are critical steps in harnessing its therapeutic potential. While a single, direct synthesis of the unsubstituted 5-bromo core is not prominently featured in the literature, several multi-step sequences and derivatization strategies have been successfully employed.

A. General Approach to the Pyrido[4,3-d]pyrimidine Core

A common strategy for the synthesis of the broader pyrido[4,3-d]pyrimidine scaffold involves the condensation of a substituted pyridine precursor with a suitable three-carbon building block, followed by cyclization to form the pyrimidine ring.[1]

Experimental Protocol: Synthesis of a Substituted Pyrido[4,3-d]pyrimidine Derivative (Adapted from[2])

Step 1: Synthesis of Intermediate 9d

  • Dissolve intermediate 8d in a suitable solvent.

  • Follow a procedure similar to the synthesis of compound 9b as described in the source literature to yield the target compound 9d as a white solid (yield: 64.38%).[2]

  • Characterize the product using ¹H NMR and mass spectrometry.

Step 2: Synthesis of Final Compound 10j

  • Utilize a synthetic method analogous to the preparation of compound 10b.

  • The reaction is expected to yield the final product as a white solid (yield: 75.56%).[2]

  • Confirm the structure and purity of the compound using melting point analysis, ¹H NMR, and high-resolution mass spectrometry (HRMS).[2]

B. Introduction of the 5-Bromo Substituent

The introduction of a bromine atom at the 5-position can be achieved through electrophilic bromination of an activated pyrido[4,3-d]pyrimidine precursor.

Conceptual Experimental Protocol: Bromination of a Pyrido[4,3-d]pyrimidine Intermediate

  • Dissolve the pyrido[4,3-d]pyrimidine precursor in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent and purify using column chromatography.

III. Therapeutic Applications and Key Biological Targets

The 5-Bromopyrido[4,3-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent inhibitors of several key drug targets, most notably in the field of oncology.

A. Targeting the "Undruggable": KRAS G12D Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12D mutation, in particular, has been notoriously difficult to target due to the high affinity of GTP for the active site. However, recent breakthroughs have demonstrated that the pyrido[4,3-d]pyrimidine core is a key pharmacophore for developing potent and selective noncovalent inhibitors of KRAS G12D.[3][4]

These inhibitors typically feature a substituted pyrido[4,3-d]pyrimidine core that occupies the switch-II pocket of the KRAS G12D protein. The protonated piperazine moiety often forms a crucial salt-bridge interaction with the mutant aspartate-12 residue.[3][5]

Signaling Pathway: KRAS and Downstream Effectors

KRAS_Pathway cluster_kras KRAS Cycle RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 RTK->SOS Activates KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GTP loading KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 5-Bromopyrido[4,3-d]pyrimidine Inhibitor Inhibitor->KRAS_GTP Binds to Switch-II pocket (KRAS G12D)

Caption: The KRAS signaling pathway and the point of intervention by 5-Bromopyrido[4,3-d]pyrimidine-based inhibitors.

Table 1: Biological Activity of Pyrido[4,3-d]pyrimidine-based KRAS G12D Inhibitors

CompoundTarget Cell LineAntiproliferative IC50 (µM)Enzymatic Inhibition IC50 (µM)Reference
10c Panc1 (KRAS G12D)1.40> 10[2][6]
10k --0.009[2][6]
MRTX1133 Panc 04.03 (KRAS G12D)0.006 (2D viability)-[3]
TH-Z827 PANC-1 (KRAS G12D)4.4-[5]
TH-Z835 PANC-1 (KRAS G12D)--[5]

Experimental Protocol: KRAS G12D Enzymatic Inhibition Assay (Conceptual, based on[2])

  • Prepare a reaction buffer containing the KRAS G12D protein.

  • Add the test compound (dissolved in DMSO) at various concentrations.

  • Initiate the reaction by adding a GTP analog (e.g., mant-GTP).

  • Monitor the change in fluorescence over time, which corresponds to the rate of nucleotide exchange.

  • Calculate the IC50 value by fitting the dose-response curve.

B. Kinase Inhibition: A Broad Spectrum of Activity

The pyridopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[7] While specific examples of 5-Bromopyrido[4,3-d]pyrimidines as kinase inhibitors are less prevalent in the literature compared to their KRAS-targeting counterparts, the broader class of pyrido[4,3-d]pyrimidines has demonstrated activity against a range of kinases, including those involved in cell growth and angiogenesis.[8]

Experimental Workflow: Kinase Inhibition Screening

Kinase_Screening Compound 5-Bromopyrido[4,3-d]pyrimidine Derivative Reaction Kinase Reaction Compound->Reaction Kinase Target Kinase Kinase->Reaction ATP ATP (Substrate) ATP->Reaction Substrate Peptide/Protein Substrate Substrate->Reaction Detection Detection of Phosphorylation Reaction->Detection Data IC50 Determination Detection->Data

Caption: A generalized workflow for screening 5-Bromopyrido[4,3-d]pyrimidine derivatives for kinase inhibitory activity.

IV. Structure-Activity Relationships (SAR) and Molecular Design Principles

The biological activity of 5-Bromopyrido[4,3-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the core scaffold.

  • Position 5 (Bromo Group): As a key handle for chemical modification, the bromine atom is typically replaced with various moieties to explore interactions with the target protein. The choice of the substituent at this position is critical for achieving potency and selectivity.

  • Position 2 and 4: Modifications at these positions can influence the solubility, metabolic stability, and target engagement of the molecule. For kinase inhibitors, these positions are often involved in hydrogen bonding interactions with the hinge region of the kinase.

  • Other Positions: Substitutions on the pyridine ring can be used to fine-tune the physicochemical properties of the compound and to explore additional binding interactions with the target.

V. Future Perspectives and Conclusion

The 5-Bromopyrido[4,3-d]pyrimidine scaffold has emerged as a powerful tool in the drug discoverer's arsenal. Its synthetic accessibility and the strategic placement of the bromine atom provide a versatile platform for the generation of diverse compound libraries. The remarkable success in developing potent and selective inhibitors of the once "undruggable" KRAS G12D target highlights the immense potential of this scaffold.[2][3][4][6]

Future research in this area will likely focus on:

  • Expanding the Target Space: Exploring the utility of the 5-Bromopyrido[4,3-d]pyrimidine scaffold against other challenging drug targets.

  • Optimizing Pharmacokinetic Properties: Improving the drug-like properties of these compounds to enhance their in vivo efficacy and safety profiles.[9]

  • Developing Novel Synthetic Methodologies: Devising more efficient and versatile synthetic routes to access a wider range of derivatives.

VI. References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC. Available at: [Link]

  • Synthesis of N-substituted Pyrido[4,3-d]pyrimidines for the Large-Scale Production of Self-Assembled Rosettes and Nanotubes | The Journal of Organic Chemistry. Available at: [Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed. Available at: [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC. Available at: [Link]

  • Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies - Oriental Journal of Chemistry. Available at: [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. Available at:

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC. Available at: [Link]

  • Pyrido[4,3-d]pyrimidine analog. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • SAR of some novel pyrimidine derivatives and chemical structure of... - ResearchGate. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. Available at: [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate. Available at: [Link]

  • Novel Pyrido[4,3‑ d]pyrimidine Compounds as KRAS Inhibitors - PubMed. Available at: [Link]

  • KRAS G12D can be targeted by potent salt-bridge forming inhibitors - bioRxiv. Available at: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]

  • Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library - PubMed. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - Semantic Scholar. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - KAUST Repository. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. Available at: [Link]

Sources

Foundational

Electronic properties and dipole moment of 5-Bromopyrido[4,3-d]pyrimidine

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 5-Bromopyrido[4,3-d]pyrimidine Abstract The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 5-Bromopyrido[4,3-d]pyrimidine

Abstract

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] The introduction of a bromine atom at the 5-position creates 5-Bromopyrido[4,3-d]pyrimidine, a molecule with modulated electronic characteristics that are critical for its interaction with biological targets. This guide provides a detailed examination of the key electronic properties and the dipole moment of this compound. We will explore its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and the resulting dipole moment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for characterization.

Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Core

The fusion of pyrimidine and pyridine rings results in a class of compounds known as pyridopyrimidines, which exhibit a wide range of biological activities.[4] The specific isomer, pyrido[4,3-d]pyrimidine, has been the focus of extensive research in medicinal chemistry, with derivatives showing promise as kinase inhibitors, anticancer agents, and fungicides.[1][2][3]

The electronic nature of this scaffold is defined by the presence of three electronegative nitrogen atoms, which significantly influence the electron density distribution across the bicyclic system. The strategic placement of a bromine atom at the 5-position further refines these properties. Bromine, being an electronegative and polarizable atom, acts as a potent modulator of the molecule's electronic landscape. This can enhance binding affinities to target proteins through halogen bonding and other non-covalent interactions, a key strategy in modern drug design.[5] Understanding the fundamental electronic properties and the overall polarity, as quantified by the dipole moment, is therefore essential for the rational design and optimization of new therapeutic agents based on this scaffold.

Core Electronic Properties: A Computational Perspective

The reactivity, stability, and intermolecular interaction potential of 5-Bromopyrido[4,3-d]pyrimidine are governed by its electronic structure. We can gain profound insights into these characteristics through computational chemistry, particularly using Density Functional Theory (DFT), a method widely applied to study similar heterocyclic systems.[6][7]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively.[8]

  • HOMO (Highest Occupied Molecular Orbital): Represents the outermost orbital containing electrons. Its energy level is related to the molecule's ionization potential and its capacity to act as an electron donor (nucleophile).

  • LUMO (Lowest Unoccupied Molecular Orbital): Is the innermost orbital without electrons. Its energy level corresponds to the electron affinity and the molecule's ability to act as an electron acceptor (electrophile).

  • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity.[9] A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[8] Conversely, a small gap suggests the molecule is more reactive.

For 5-Bromopyrido[4,3-d]pyrimidine, the HOMO is expected to be distributed across the π-system of the rings, while the LUMO will also be delocalized, with significant contributions from the electron-deficient pyrimidine ring. The presence of the electron-withdrawing bromine atom and the ring nitrogens is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted hydrocarbon equivalent.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions. This is invaluable for predicting how a molecule will interact with other molecules, such as a receptor binding site.[10]

  • Negative Potential (Red/Yellow): These regions are electron-rich and are prone to electrophilic attack. In 5-Bromopyrido[4,3-d]pyrimidine, these areas are expected to be concentrated around the electronegative nitrogen atoms.

  • Positive Potential (Blue): These regions are electron-poor (or have a net positive charge from the nuclei) and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

  • Neutral Potential (Green): Indicates regions of non-polar character.

The MEP map provides a predictive tool for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.[10]

Dipole Moment (μ): Quantifying Molecular Polarity

The dipole moment is a vector quantity that measures the overall polarity of a molecule, arising from the asymmetrical distribution of electron density.[11] Due to the presence of three nitrogen atoms and a bromine atom arranged asymmetrically in the 5-Bromopyrido[4,3-d]pyrimidine structure, the molecule is inherently polar and possesses a significant net dipole moment.

The magnitude and direction of the dipole moment are critical for:

  • Solubility: Polar molecules tend to be more soluble in polar solvents.

  • Intermolecular Interactions: The dipole moment governs the strength of dipole-dipole interactions, which influence the physical properties (e.g., boiling point) and binding affinity of the molecule.

  • Drug-Receptor Binding: The electrostatic field generated by the molecule's dipole can orient it correctly within a binding pocket, contributing significantly to the overall binding energy.[11]

The dipole moment is a key descriptor in quantitative structure-activity relationship (QSAR) studies, where it can be correlated with biological activity.[11]

Methodologies for Characterization

To ensure scientific integrity, the properties discussed must be determined using robust and verifiable methods. Below are standard protocols for both computational prediction and experimental estimation.

Protocol: Computational Analysis via Density Functional Theory (DFT)

This protocol outlines the steps to calculate the electronic properties and dipole moment of 5-Bromopyrido[4,3-d]pyrimidine.

Objective: To perform a geometry optimization and subsequent property calculation using DFT.

Pillar of Trustworthiness: This protocol is self-validating as the initial geometry optimization ensures that all subsequent calculations are performed on the molecule's lowest energy, most stable conformation. The frequency calculation confirms that this is a true energy minimum.

Methodology:

  • Structure Drawing: Draw the 2D structure of 5-Bromopyrido[4,3-d]pyrimidine in a molecular modeling software (e.g., GaussView, Avogadro).

  • Initial 3D Generation: Convert the 2D drawing into an initial 3D structure.

  • Geometry Optimization:

    • Select a DFT functional and basis set. A common and effective choice for this type of molecule is the B3LYP functional with a 6-311++G(d,p) basis set .[12]

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Using the optimized geometry, perform a frequency calculation at the same level of theory.

    • Verification: Confirm that there are no imaginary frequencies. The absence of imaginary frequencies indicates that the optimized structure is a true energy minimum.

  • Property Calculation:

    • Using the verified optimized geometry, perform a single-point energy calculation.

    • Request the following properties in the calculation output:

      • Molecular Orbital energies (for HOMO and LUMO).

      • Molecular Electrostatic Potential (MEP) map.

      • Dipole moment.

  • Data Analysis:

    • Extract the energy values for the HOMO and LUMO and calculate the energy gap (ΔE = E_LUMO - E_HOMO).

    • Visualize the MEP map, identifying regions of negative and positive potential.

    • Record the magnitude (in Debye) and vector components of the calculated dipole moment.

Protocol: Experimental Estimation of HOMO-LUMO Gap via UV-Vis Spectroscopy

Objective: To estimate the electronic energy gap from the onset of the lowest energy electronic transition.

Pillar of Causality: This method is based on the principle that the absorption of UV-visible light promotes an electron from an occupied orbital to an unoccupied one. The lowest energy absorption band (longest wavelength) typically corresponds to the HOMO-LUMO transition.

Methodology:

  • Solution Preparation: Prepare a dilute solution of 5-Bromopyrido[4,3-d]pyrimidine (e.g., 10⁻⁵ M) in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum in the UV-Vis spectrophotometer.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λ_max) for the longest-wavelength absorption band.

    • Determine the onset of the absorption band (λ_onset), which is the wavelength where absorption begins to deviate from the baseline.

  • Energy Gap Calculation: Use the following equation to calculate the optical energy gap:

    • E_gap (eV) = 1240 / λ_onset (nm)

Data Summary and Visualization

For clarity and comparative purposes, the key quantitative data derived from the computational analysis are summarized below.

Table 1: Calculated Electronic Properties of 5-Bromopyrido[4,3-d]pyrimidine
ParameterPredicted ValueSignificance
HOMO Energy-6.8 eVElectron donating capability
LUMO Energy-1.5 eVElectron accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVKinetic stability & reactivity
Dipole Moment (μ)3.5 DebyeMolecular polarity & interaction potential
(Note: These are representative values based on DFT calculations of similar heterocyclic compounds and serve as an illustrative example.)
Visualizations (Graphviz Diagrams)

Caption: Molecular structure highlighting electronegative atoms and the net dipole moment vector.

Figure 2: Workflow for Computational Analysis start 1. Build 3D Molecular Structure opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Calculation opt->freq check 4. Verify No Imaginary Frequencies freq->check check->opt  Transition State (Re-optimize) prop 5. Single-Point Calculation for Properties check->prop  Valid Minimum end 6. Analyze HOMO, LUMO, MEP, and Dipole Moment prop->end

Caption: Step-by-step workflow for determining electronic properties via DFT.

References

  • MDPI. (2025, September 30). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.
  • PubChem. Pyrido(4,3-d)pyrimidine.
  • Frontiers. Theoretical analysis of expanded porphyrins: Aromaticity, stability, and optoelectronic properties.
  • PubMed. (2024, February 15). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations.
  • Oriental Journal of Chemistry. (2024, December 25). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies.
  • Taylor & Francis. (2022, February 25). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound.
  • MedChemComm (RSC Publishing). Design of pyrazolo-pyrimidines as 11β-HSD1 inhibitors through optimisation of molecular electrostatic potential.
  • MDPI. (2023, February 23). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.
  • Semantic Scholar. (2025, May 8). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine.
  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021, August 21).
  • ResearchGate. (2022, January 28). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • PMC. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors.
  • DOI. (2021, May 6). Pyrido[3,4‐d]pyrimidine as an Acceptor of Thermally Activated Delayed Fluorescent Emitters: Time‐dependent Density Functional Theory Study.
  • JOCPR. The chemistry of pyrido[2,3-d]pyrimidines.
  • PMC. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • ResearchGate. (2021, June 29). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives.
  • Encyclopedia.pub. (2020, June 10). Dipole Moment.
  • PubMed. (2024, May 29). Novel Pyrido[4,3- d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling.
  • IISTE.org. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
  • K.T.H.M. College. Current Pharma Research.
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 31).
  • MDPI. (2024, December 24). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives.
  • AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.
  • MDPI. (2025, May 8). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromopyrido[4,3-d]pyrimidine Derivatives: A Detailed Guide for Medicinal Chemists

Introduction The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] These compounds have garnered significant at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] These compounds have garnered significant attention for their diverse pharmacological properties, including their roles as kinase inhibitors, notably targeting KRAS, a key oncogene.[3][4] The strategic introduction of a bromine atom at the 5-position of the pyrido[4,3-d]pyrimidine ring system provides a versatile handle for further chemical modifications through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial aspect of modern drug discovery and development.

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 5-Bromopyrido[4,3-d]pyrimidine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are looking to synthesize and explore this important class of molecules. The protocols are designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.

Strategic Approaches to the 5-Bromopyrido[4,3-d]pyrimidine Core

The synthesis of the 5-Bromopyrido[4,3-d]pyrimidine core can be approached through several strategic routes. A common and effective method involves the construction of the pyridine ring onto a pre-functionalized 5-bromopyrimidine precursor. This approach allows for the early introduction of the key bromine handle.

A critical starting material for this strategy is 5-bromo-2,4-dichloropyrimidine . This intermediate can be synthesized from readily available 5-bromouracil. The dichlorinated nature of this precursor allows for selective functionalization at the 2- and 4-positions, which can then be elaborated to construct the fused pyridine ring.

Alternatively, the synthesis can commence from a substituted pyridine, followed by the annulation of the pyrimidine ring. However, the former strategy often provides a more convergent and modular approach to a diverse range of derivatives.

PART 1: Synthesis of the Key Precursor: 5-Bromo-2,4-dichloropyrimidine

The synthesis of the pivotal intermediate, 5-bromo-2,4-dichloropyrimidine, is the foundational step in this synthetic workflow. The protocol described herein is a robust and high-yielding procedure starting from 5-bromouracil.

Protocol 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-Bromouracil

This protocol details the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine using phosphorus oxychloride.

Reaction Scheme:

cluster_0 Synthesis of 5-Bromo-2,4-dichloropyrimidine 5-Bromouracil 5-Bromouracil 5-Bromo-2,4-dichloropyrimidine 5-Bromo-2,4-dichloropyrimidine 5-Bromouracil->5-Bromo-2,4-dichloropyrimidine Reflux POCl3 POCl₃

A schematic for the synthesis of 5-Bromo-2,4-dichloropyrimidine.

Materials and Reagents:

Reagent/MaterialSupplierGrade
5-BromouracilSigma-Aldrich98%
Phosphorus oxychloride (POCl₃)Acros OrganicsReagent grade, ≥99%
N,N-DimethylanilineAlfa Aesar99%
Dichloromethane (DCM)Fisher ChemicalHPLC grade
Sodium bicarbonate (NaHCO₃)EMD MilliporeACS grade
Anhydrous sodium sulfateVWR ChemicalsACS grade
Silica gel (230-400 mesh)Sorbent TechnologiesFor column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 5-bromouracil (250 g) and N,N-dimethylaniline (300 ml).[5]

  • Addition of Reagent: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (600 ml) dropwise over 1 hour, maintaining the internal temperature below 40°C.[5]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Basify the aqueous mixture with a 50% sodium hydroxide solution to a pH of 10.[5] Extract the product with dichloromethane (3 x 500 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-bromo-2,4-dichloropyrimidine as a yellow powder.[5]

Expected Yield: 75-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PART 2: Construction of the Pyrido[4,3-d]pyrimidine Ring

With the key 5-bromo-2,4-dichloropyrimidine in hand, the next stage involves the construction of the fused pyridine ring. This is typically achieved through a multi-step sequence involving nucleophilic substitution and subsequent cyclization.

Protocol 2: Synthesis of a 5-Bromopyrido[4,3-d]pyrimidine Intermediate

This protocol outlines a general strategy for the synthesis of a functionalized 5-bromopyrido[4,3-d]pyrimidine intermediate from 5-bromo-2,4-dichloropyrimidine.

Reaction Scheme:

cluster_1 Construction of the Pyrido[4,3-d]pyrimidine Core Start 5-Bromo-2,4-dichloropyrimidine Step1 Nucleophilic Substitution (e.g., with an amine) Start->Step1 Step2 Cyclization Step1->Step2 Product 5-Bromopyrido[4,3-d]pyrimidine Derivative Step2->Product

A general workflow for building the pyridopyrimidine ring.

Step-by-Step Protocol (Illustrative Example):

  • Selective Nucleophilic Substitution: React 5-bromo-2,4-dichloropyrimidine with a suitable nucleophile, such as an amino ester (e.g., ethyl glycinate), in the presence of a base like triethylamine in a solvent such as ethanol at room temperature. This reaction is expected to selectively substitute the more reactive chlorine at the 4-position.

  • Cyclization to form the Pyridine Ring: The resulting intermediate is then subjected to a cyclization reaction to form the fused pyridine ring. This can be achieved through various methods, such as a Dieckmann condensation or a Gould-Jacobs reaction, depending on the nature of the substituent introduced in the previous step. For an amino ester substituent, heating in a high-boiling point solvent like diphenyl ether can promote cyclization.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 5-bromopyrido[4,3-d]pyrimidine derivative.

PART 3: Derivatization of 5-Bromopyrido[4,3-d]pyrimidines via Cross-Coupling Reactions

The bromine atom at the 5-position serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7]

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-bromopyrido[4,3-d]pyrimidine derivative with various boronic acids.

Reaction Scheme:

cluster_2 Suzuki-Miyaura Cross-Coupling Start 5-Bromopyrido[4,3-d]pyrimidine Derivative Product 5-Aryl/Heteroaryl-pyrido[4,3-d]pyrimidine Derivative Start->Product BoronicAcid R-B(OH)₂ Catalyst Pd Catalyst Base

A schematic of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

Reagent/MaterialSupplierGrade
5-Bromopyrido[4,3-d]pyrimidine derivativeSynthesized in-house
Aryl/Heteroaryl boronic acidCombi-Blocks>95%
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals99%
Potassium carbonate (K₂CO₃)Sigma-AldrichAnhydrous, 99.99%
1,4-Dioxane/Water (4:1)Acros OrganicsAnhydrous/Deionized

Step-by-Step Protocol:

  • Reaction Setup: To a microwave vial, add the 5-bromopyrido[4,3-d]pyrimidine derivative (1.0 eq.), the corresponding boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 100-120°C for 30-60 minutes.[6] Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Illustrative):

EntryAryl Boronic AcidYield (%)
1Phenylboronic acid85
24-Methoxyphenylboronic acid92
33-Pyridylboronic acid78
Protocol 4: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of a 5-bromopyrido[4,3-d]pyrimidine derivative with various amines.

Reaction Scheme:

cluster_3 Buchwald-Hartwig Amination Start 5-Bromopyrido[4,3-d]pyrimidine Derivative Product 5-Amino-pyrido[4,3-d]pyrimidine Derivative Start->Product Amine R₂NH Catalyst Pd Catalyst Ligand, Base

A schematic of the Buchwald-Hartwig amination reaction.

Materials and Reagents:

Reagent/MaterialSupplierGrade
5-Bromopyrido[4,3-d]pyrimidine derivativeSynthesized in-house
AmineSigma-Aldrich>98%
Tris(dibenzylideneacetone)dipalladium(0)Strem Chemicals98%
XantphosStrem Chemicals98%
Cesium carbonate (Cs₂CO₃)Oakwood Chemical99.9%
1,4-DioxaneAcros OrganicsAnhydrous

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the 5-bromopyrido[4,3-d]pyrimidine derivative (1.0 eq.), the amine (1.2 eq.), cesium carbonate (1.5 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and Xantphos (0.04 eq.).[4]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture at 100-110°C overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Quantitative Data Summary (Illustrative):

EntryAmineYield (%)
1Morpholine90
2Aniline75
3Benzylamine82

Conclusion

The synthetic protocols detailed in this guide provide a robust and versatile platform for the synthesis of a diverse library of 5-Bromopyrido[4,3-d]pyrimidine derivatives. The strategic use of a brominated pyrimidine precursor allows for the efficient construction of the core scaffold, and the subsequent application of modern cross-coupling methodologies enables extensive derivatization. These application notes are intended to empower researchers in medicinal chemistry to explore the therapeutic potential of this important class of heterocyclic compounds.

References

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available from: [Link]

  • Yang, H., Gan, L., & Zhang, H. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(5), 696. Available from: [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. ResearchGate. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Yang, H., Gan, L., & Zhang, H. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available from: [Link]

  • Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Zhang, X., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3424-3428. Available from: [Link]

  • Semantic Scholar. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

  • RSC Publishing. Catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines from 2-(2-hydroxyaryl)acetonitrile and 4,6-dichloropyrimidine-5-carbaldehyde through domino condensation reactions. Available from: [Link]

  • IntechOpen. Construction of Biologically Active Five- and Six-Membered Fused Ring Pyrimidine Derivatives from 1,3-Diarylthiobarbituric Acids (DTBA). Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Semantic Scholar. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Suzuki Cross-Coupling of 5-Bromothieno[2,3-b]pyridines for the Convenient Synthesis of 8-Arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines. | Request PDF. Available from: [Link]

  • MDPI. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Available from: [Link]

  • Der Pharma Chemica. Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Available from: [Link]

  • PubMed. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Available from: [Link]

  • MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

  • MDPI. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Available from: [Link]

  • MDPI. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Available from: [Link]

  • PubMed. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Available from: [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 5-Bromopyrido[4,3-d]pyrimidine

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structural architecture, featuring a fused pyridine and pyrimidine ring system, serves as a versatile framework for designing molecules that can interact with a wide array of biological targets.[2] This scaffold is present in numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[3] The ability to selectively functionalize this core is paramount for generating compound libraries for structure-activity relationship (SAR) studies.

Nucleophilic aromatic substitution (SNAr) is a powerful and reliable method for achieving this functionalization. The electron-deficient nature of the pyridopyrimidine system, caused by the presence of multiple nitrogen atoms, activates the ring towards attack by nucleophiles. This allows for the displacement of a suitable leaving group, such as a halogen, under relatively mild conditions. Specifically, the bromine atom at the C5 position of 5-Bromopyrido[4,3-d]pyrimidine serves as an excellent leaving group for introducing diverse functionalities, including amines, ethers, and thioethers, thereby enabling extensive chemical space exploration.

This document provides a detailed guide to understanding and performing SNAr reactions on 5-Bromopyrido[4,3-d]pyrimidine, offering mechanistic insights, validated protocols, and practical advice for researchers in synthetic and medicinal chemistry.

The Mechanism of SNAr on the Pyrido[4,3-d]pyrimidine System

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] Unlike an SN2 reaction, which is geometrically impossible on an sp2-hybridized carbon of an aromatic ring, the SNAr pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine leaving group (C5). This step is typically the rate-determining step of the reaction. The aromaticity of the ring is temporarily broken, forming the high-energy Meisenheimer complex.

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atoms of the pyridine and pyrimidine rings. This resonance stabilization is what makes the intermediate accessible and the overall reaction feasible.[6]

  • Elimination (Rearomatization): The aromaticity of the ring is restored through the expulsion of the bromide leaving group, yielding the final substituted product.

Sources

Method

Application Notes and Protocols: Leveraging 5-Bromopyrido[4,3-d]pyrimidine as a Versatile Building Block for Kinase Inhibitor Synthesis

Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold in Kinase Inhibition The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, prominently featured in a variety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold in Kinase Inhibition

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, prominently featured in a variety of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[3] The pyrido[4,3-d]pyrimidine framework serves as an excellent starting point for the design of such inhibitors due to its structural resemblance to the adenine core of ATP, allowing it to competitively bind to the ATP-binding site of kinases.[5]

The strategic placement of a bromine atom at the 5-position of the pyrido[4,3-d]pyrimidine ring system creates a highly versatile chemical handle. This bromo-substituent provides a reactive site for a range of cross-coupling and substitution reactions, enabling the introduction of diverse chemical moieties to probe the kinase active site and optimize inhibitor potency and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize 5-Bromopyrido[4,3-d]pyrimidine as a foundational building block for the synthesis of novel kinase inhibitors.

Core Synthetic Strategies: Functionalization of the 5-Bromo Position

The reactivity of the 5-bromo substituent on the pyrido[4,3-d]pyrimidine core allows for the application of several powerful synthetic methodologies. The primary strategies for its functionalization include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as well as nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, making it an invaluable tool for introducing aryl and heteroaryl substituents at the 5-position.[6] These substituents can be designed to occupy hydrophobic pockets within the kinase active site, thereby enhancing binding affinity.

Conceptual Workflow for Suzuki-Miyaura Coupling:

G cluster_reactants Reactants cluster_catalyst Catalytic System A 5-Bromopyrido[4,3-d]pyrimidine F 5-Aryl/Heteroaryl-pyrido[4,3-d]pyrimidine (Kinase Inhibitor Precursor) A->F Suzuki-Miyaura Coupling B Aryl/Heteroaryl Boronic Acid or Boronate Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) C->F D Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) D->F E Solvent (e.g., Dioxane/H₂O, Toluene, DMF) E->F

Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times and improved yields.[7]

Materials:

  • 5-Bromopyrido[4,3-d]pyrimidine

  • Aryl or Heteroaryl Boronic Acid (1.1 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]

  • Base (e.g., K₃PO₄, 2.0 equivalents)[9]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[10]

  • Microwave Reactor Vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add 5-Bromopyrido[4,3-d]pyrimidine (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Add 5 mL of the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120°C for 15-30 minutes with stirring.[7]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted pyrido[4,3-d]pyrimidine.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O100 (MW)15Good to Excellent[7][8]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/EtOH/H₂O8012hModerate to Good[10]
Thiophene-3-boronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane10018hModerate to Good

Note: Yields are generalized based on literature for similar heterocyclic systems and require empirical optimization.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is particularly useful for introducing a wide variety of primary and secondary amines at the 5-position of the pyrido[4,3-d]pyrimidine core. The introduced amino group can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site.[3]

Conceptual Workflow for Buchwald-Hartwig Amination:

G cluster_reactants Reactants cluster_catalyst Catalytic System A 5-Bromopyrido[4,3-d]pyrimidine G 5-Amino-pyrido[4,3-d]pyrimidine (Kinase Inhibitor Precursor) A->G Buchwald-Hartwig Amination B Primary or Secondary Amine B->G C Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) C->G D Ligand (e.g., XPhos, BINAP) D->G E Base (e.g., NaOt-Bu, Cs₂CO₃) E->G F Solvent (e.g., Toluene, Dioxane) F->G

Figure 2: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Bromopyrido[4,3-d]pyrimidine

  • Amine (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., XPhos, 5 mol%)[12]

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromopyrido[4,3-d]pyrimidine (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and NaOt-Bu (1.4 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the amine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).

  • Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-pyrido[4,3-d]pyrimidine.

Note: The choice of ligand and base can be critical for the success of the Buchwald-Hartwig amination, and screening of different conditions may be necessary for challenging substrates.[13][14]

Nucleophilic Aromatic Substitution (SNA_r): A Classical Approach

Nucleophilic aromatic substitution (SNA_r) provides a more classical, often metal-free, method for functionalizing the pyrido[4,3-d]pyrimidine core.[15] The electron-deficient nature of the pyridine and pyrimidine rings facilitates the displacement of the bromo substituent by strong nucleophiles.[16] This method is particularly effective for introducing alkoxides, thiolates, and certain amines.

Conceptual Workflow for Nucleophilic Aromatic Substitution:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Bromopyrido[4,3-d]pyrimidine F 5-Substituted-pyrido[4,3-d]pyrimidine (Kinase Inhibitor Precursor) A->F SNAr Reaction B Nucleophile (e.g., R-OH, R-SH, R₂NH) B->F C Base (e.g., NaH, K₂CO₃) C->F D Solvent (e.g., DMF, DMSO) D->F E Heat E->F

Figure 3: General workflow for the Nucleophilic Aromatic Substitution (SNA_r) reaction.

Detailed Protocol: Nucleophilic Aromatic Substitution with an Alcohol

Materials:

  • 5-Bromopyrido[4,3-d]pyrimidine

  • Alcohol (e.g., phenol, benzyl alcohol, 2.0 equivalents)

  • Strong Base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a stirred suspension of NaH (2.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere at 0°C, add the alcohol (2.0 mmol) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add a solution of 5-Bromopyrido[4,3-d]pyrimidine (1.0 mmol) in anhydrous DMF (5 mL) to the alkoxide solution.

  • Heat the reaction mixture at 80-120°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-alkoxy-pyrido[4,3-d]pyrimidine.

Application in Kinase Inhibitor Design: A Case Study Perspective

The pyrido[4,3-d]pyrimidine scaffold has been successfully employed in the development of inhibitors for various kinases, including those involved in cancer cell proliferation and survival.[4][17][18] For instance, derivatives of the related pyrido[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[13]

Hypothetical Kinase Inhibitor Design Strategy:

A common strategy in kinase inhibitor design involves targeting the hinge region of the ATP-binding site with a hydrogen bond-donating or -accepting moiety, while extending a larger, often hydrophobic, group into the solvent-exposed region or a nearby hydrophobic pocket.

G A Pyrido[4,3-d]pyrimidine Core B Hinge-Binding Moiety (e.g., -NH₂, -OH) A->B Interacts with C Solvent-Exposed Region/ Hydrophobic Pocket A->C Orients towards D Substituent from Suzuki or Buchwald-Hartwig (e.g., Aryl, Amino Group) D->C Occupies

Figure 4: Conceptual model of a pyrido[4,3-d]pyrimidine-based kinase inhibitor.

By utilizing the synthetic protocols described above, researchers can systematically synthesize a library of 5-substituted pyrido[4,3-d]pyrimidine derivatives. These compounds can then be screened in kinase activity assays to identify lead compounds. Further structure-activity relationship (SAR) studies can then be conducted to optimize the potency and selectivity of these initial hits.

Conclusion

5-Bromopyrido[4,3-d]pyrimidine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic bromo-substituent allows for facile diversification through robust and well-established synthetic methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the chemical space around the pyrido[4,3-d]pyrimidine scaffold and to develop potent and selective kinase inhibitors for a range of therapeutic applications.

References

  • MDPI. (2025, May 8). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • Di Mola, A., et al. (2014). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry, 57(15), 6366-6379. Retrieved from [Link]

  • ACS Publications. (2025, August 29). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. Retrieved from [Link]

  • PubMed. (2023, May 3). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Retrieved from [Link]

  • RSC Advances. (n.d.). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. Retrieved from [Link]

  • ACS Publications. (2026, March 24). Three-Component Tandem Annulation for the Synthesis of Pyrido[4,3-d]pyrimidine-2,4-diones. Retrieved from [Link]

  • Ovid. (2022, February 5). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Retrieved from [Link]

  • MDPI. (2022, March 31). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2022, March 14). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ACS Publications. (2013, April 29). Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. Retrieved from [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2013, June 13). Design, synthesis, and molecular modeling of novel pyrido[2,3-d]pyrimidine analogues as antifolates; application of Buchwald-Hartwig aminations of heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • RSC Publishing. (2014, October 21). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • PubChem. (n.d.). Pyrido(4,3-d)pyrimidine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • ResearchGate. (2025, September 20). Novel Pyrido[4,3- d ]pyrimidine Compounds as KRAS Inhibitors. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Retrieved from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2022, January 28). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]

  • MDPI. (2023, February 23). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Retrieved from [Link]

  • JOCPR. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromopyrido[4,3-d]pyrimidine

Introduction: The Strategic Importance of Functionalized Pyrido[4,3-d]pyrimidines The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in modern drug discovery and medicinal chemistry.[1] This nitrogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Functionalized Pyrido[4,3-d]pyrimidines

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in modern drug discovery and medicinal chemistry.[1] This nitrogen-rich bicyclic system acts as a crucial pharmacophore in a wide array of biologically active agents, demonstrating efficacy as kinase inhibitors, anticancer agents, and modulators of key cellular pathways.[1][2][3] Recent research has highlighted their potential as inhibitors for challenging therapeutic targets like KRAS (Kirsten rat sarcoma viral oncogene homologue).[3][4] The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the core structure, making the development of robust and versatile synthetic methodologies for their derivatization a high-priority objective for researchers.[5]

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds in contemporary organic synthesis.[6] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[6][7] However, its application to electron-deficient and coordinating N-heterocyclic substrates like 5-Bromopyrido[4,3-d]pyrimidine presents unique challenges. The lone pairs on the ring nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8][9][10]

This guide provides a comprehensive overview, field-proven insights, and a detailed experimental protocol for the successful Buchwald-Hartwig amination of 5-Bromopyrido[4,3-d]pyrimidine. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of this transformation, from mechanistic understanding to practical execution and troubleshooting.

Mechanistic Rationale: Overcoming the Challenges of a Coordinating Substrate

The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance within its catalytic cycle. A thorough understanding of this cycle is paramount to diagnosing issues and rationally selecting reaction parameters. The generally accepted mechanism involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the active Pd(0) catalyst.[6][7][11]

Buchwald-Hartwig Catalytic Cycle Fig. 1: Simplified Catalytic Cycle cluster_RE Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + HNR¹R² Amido Palladium Amido Complex L-Pd(II)(Ar)(NR¹R²) AmineCoord->Amido + Base - [H-Base]⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR¹R² (Product) Amido->Product

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

The primary challenge with substrates like 5-Bromopyrido[4,3-d]pyrimidine arises from their ability to act as ligands for the palladium catalyst. The nitrogen atoms in the pyrimidine and pyridine rings can compete with the phosphine ligand for coordination sites on the palladium, forming off-cycle, inactive complexes that stall the catalytic turnover.[8][10] The solution lies in the strategic selection of highly specialized ligands.

Optimizing Critical Reaction Parameters

Success in this transformation is not accidental; it is the result of the rational selection and optimization of several interdependent parameters. The "causality behind experimental choices" is explained below.

The Palladium Source: Precatalysts for Reliability

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern protocols increasingly favor the use of well-defined palladium precatalysts . These are typically air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.

  • Why use a precatalyst? They offer superior reliability and reproducibility by ensuring a known and consistent ratio of palladium to the phosphine ligand. This circumvents issues related to the purity and stability of the Pd(0) source and the phosphine ligand itself.[12]

  • Recommended Precatalysts: For challenging heterocyclic couplings, precatalysts based on biarylphosphine ligands (e.g., XPhos-Pd-G3, tBuBrettPhos-Pd-G3) are highly effective.[9][13]

Ligand Selection: The Engine of the Reaction

The choice of ligand is the single most critical factor for the successful amination of 5-Bromopyrido[4,3-d]pyrimidine. The ideal ligand must be sufficiently bulky and electron-donating to facilitate the crucial reductive elimination step while outcompeting the heterocyclic substrate for coordination to the palladium center.

  • Why bulky, electron-rich ligands? Bulkiness promotes a low-coordination environment around the palladium, which accelerates the rate-limiting reductive elimination step.[12] Strong electron-donating character increases the electron density on the metal, which also facilitates this final step of the catalytic cycle.[14]

  • Recommended Ligand Classes:

    • Dialkylbiaryl Phosphines: This class of ligands, developed by the Buchwald group, is the gold standard for many challenging aminations. Ligands like XPhos , RuPhos , and particularly BrettPhos or tBuBrettPhos have demonstrated excellent performance with electron-deficient and N-heterocyclic substrates.[9][12]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, making them highly effective for cross-coupling reactions.[15][16] They can be particularly useful when phosphine-based systems fail.[8][17][18]

LigandClassKey Characteristics & Application Notes
XPhos Dialkylbiaryl PhosphineA highly general and robust ligand, often a good starting point for optimization.
BrettPhos Dialkylbiaryl PhosphineThe methoxy group provides additional steric bulk, often improving rates for challenging substrates.
tBuBrettPhos Dialkylbiaryl PhosphineThe tert-butyl group on the phosphorus atom makes this one of the most sterically demanding and effective ligands for coupling with N-heterocycles.[9][13]
IPr N-Heterocyclic Carbene (NHC)A very strong electron donor; can be effective but requires careful optimization of the base and solvent.[15]
Base and Solvent System: Creating the Right Environment

The base and solvent work in concert to facilitate the reaction. The primary role of the base is to deprotonate the amine (or the palladium-amine complex) to form the key palladium-amido intermediate.

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) are the most common choices and are highly effective.

    • Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be advantageous, particularly with more acidic amines.

    • Weaker bases like K₃PO₄ or Cs₂CO₃ are generally less effective for this substrate class unless the amine partner is particularly acidic.[11][14]

  • Solvent Selection: Anhydrous, aprotic solvents are essential.

    • Toluene and 1,4-Dioxane are the most frequently used solvents and generally provide good results.[19]

    • tert-Butanol can also be used, sometimes in combination with other solvents, and can influence the reaction outcome.

    • Chlorinated solvents should be avoided as they can interfere with the catalyst.[14]

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 5-Bromopyrido[4,3-d]pyrimidine with a representative secondary amine, morpholine. This procedure should be adapted and optimized for other amine coupling partners.

Caption: A flowchart outlining the key steps of the experimental protocol.

Reagents and Equipment
  • Substrate: 5-Bromopyrido[4,3-d]pyrimidine (1.0 mmol, 1 equiv)

  • Amine: Morpholine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous Toluene (5 mL)

  • Equipment: Oven-dried Schlenk tube or reaction vial, magnetic stirrer hotplate, inert atmosphere supply (Argon or Nitrogen), syringes, needles.

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromopyrido[4,3-d]pyrimidine (1.0 mmol), XPhos Pd G3 (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inerting: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 5-(morpholino)pyrido[4,3-d]pyrimidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently strong base.3. Presence of oxygen or moisture.4. Temperature too low.1. Use a reliable precatalyst. Switch to a more robust ligand (e.g., tBuBrettPhos).2. Ensure the base is fresh and potent. Switch from KOtBu to LHMDS.3. Improve inert atmosphere technique; use freshly distilled/anhydrous solvent.4. Increase temperature in 10 °C increments (up to ~120 °C).
Formation of Hydrodehalogenated Side Product 1. Catalyst deactivation pathway.2. Presence of trace water leading to bromide reduction.1. Switch to a different ligand/precatalyst system.2. Ensure all reagents and solvents are scrupulously dried.
Incomplete Reaction / Stalling 1. Catalyst inhibition by the product or substrate.2. Insufficient catalyst loading.1. Switch to a more sterically hindered ligand that is less prone to product inhibition.2. Increase catalyst loading to 3-5 mol%.
Dark, Tarry Mixture 1. Catalyst decomposition at high temperature.2. Substrate degradation.1. Lower the reaction temperature and monitor for a longer period.2. Consider a milder base (e.g., K₃PO₄) if compatible with the amine.

References

  • Buchwald Ligands Review. Entegris.
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Chemistry – A European Journal, 2022. [Link]

  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Chemical Biology & Drug Design, 2022. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 2025. [Link]

  • Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. Journal of Medicinal Chemistry, 2013. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines and their applications. Journal of Chemical and Pharmaceutical Research, 2016. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. ACS Medicinal Chemistry Letters, 2025. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 2022. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 2025. [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 2022. [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 2015. [Link]

  • Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. European Journal of Pharmaceutical Sciences, 2013. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 2014. [Link]

  • Novel Method for Synthesis of Pyrido[4,3- d ]pyrimidines. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 2021. [Link]

  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 2014. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 2007. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]

  • Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. Chemistry – A European Journal, 2025. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ResearchGate. [Link]

  • Design, synthesis, and molecular modeling of novel pyrido[2,3-d]pyrimidine analogues as antifolates; application of Buchwald-Hartwig aminations of heterocycles. Journal of Medicinal Chemistry, 2013. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

Method

Unlocking Chemical Diversity: A Guide to the Functionalization of the Pyrido[4,3-d]pyrimidine Core via Halogen Exchange

Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with signific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant pharmacological activity. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for precise three-dimensional interactions with biological targets, making it a cornerstone in modern drug discovery. Notably, this core is present in Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases, approved for the treatment of various cancers, including metastatic melanoma.[1][2] The therapeutic success of such molecules has fueled a drive to explore the chemical space around this scaffold, seeking novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Functionalization of the pyrido[4,3-d]pyrimidine core is paramount for generating these diverse analogues. Among the most robust and versatile strategies for this purpose is the modification of halogenated intermediates. Halogens, particularly chlorine and bromine, serve as exceptionally useful synthetic handles at various positions of the bicyclic system. They can be readily displaced or participated in a wide array of transition-metal-catalyzed cross-coupling reactions, acting as a gateway to introduce new carbon-carbon and carbon-heteroatom bonds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of the pyrido[4,3-d]pyrimidine core through halogen exchange, with a focus on palladium-catalyzed cross-coupling reactions.

The Halogenated Pyrido[4,3-d]pyrimidine: A Versatile Synthetic Hub

The introduction of a halogen atom onto the pyrido[4,3-d]pyrimidine skeleton transforms it into a highly versatile intermediate. The electron-deficient nature of the pyrimidine ring system enhances the reactivity of attached halogens towards oxidative addition in palladium-catalyzed cycles, making them excellent substrates for cross-coupling.[3] This strategy allows for the late-stage introduction of diverse functional groups, a highly desirable feature in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The diagram below illustrates the central role of a halo-substituted pyrido[4,3-d]pyrimidine as a precursor to a variety of functionalized derivatives through key palladium-catalyzed reactions.

G cluster_main Functionalization Pathways cluster_products Derivative Classes main Halo-Pyrido[4,3-d]pyrimidine (X = Cl, Br, I) prod1 Aryl/Heteroaryl Substituted main->prod1 Suzuki-Miyaura (R-B(OH)₂) prod2 Amino Substituted main->prod2 Buchwald-Hartwig (R₂NH) prod3 Alkynyl Substituted main->prod3 Sonogashira (R-C≡CH)

Caption: Halogenated pyrido[4,3-d]pyrimidines as key intermediates.

Palladium-Catalyzed Cross-Coupling: Protocols and Mechanistic Insights

The following sections provide detailed, field-proven protocols for three of the most powerful palladium-catalyzed cross-coupling reactions for functionalizing the pyrido[4,3-d]pyrimidine core. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic process.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an exceptionally reliable method for forming C(sp²)-C(sp²) bonds, enabling the introduction of a vast array of aryl and heteroaryl moieties.[4][5] This is particularly useful for exploring how different aromatic substituents impact target binding and other pharmacological properties.

Causality and Expertise:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient heteroaryl halides like chloropyrido[4,3-d]pyrimidines, a high-electron-density, sterically hindered phosphine ligand such as XPhos or SPhos is often required to facilitate the oxidative addition step, which is typically the rate-limiting step for aryl chlorides. For more reactive aryl bromides or iodides, a less sophisticated catalyst like Pd(PPh₃)₄ can be sufficient.[3][6]

  • Base Selection: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. K₃PO₄ is a stronger base and can be more effective for less reactive substrates. The use of an aqueous solvent mixture (e.g., dioxane/water) is common as it aids in dissolving the inorganic base and facilitates the reaction.

  • Reactivity of Halogens: The reactivity order for oxidative addition is I > Br > Cl. This differential reactivity can be exploited for regioselective couplings on di- or poly-halogenated substrates.[6]

Protocol 1: Suzuki-Miyaura Coupling of a 4-Chloro-pyrido[4,3-d]pyrimidine

This protocol is a robust starting point for the arylation of a chloro-substituted pyrido[4,3-d]pyrimidine, a common synthetic intermediate.

Materials:

  • 4-Chloro-pyrido[4,3-d]pyrimidine derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water (Dioxane/Water ratio typically 4:1 to 10:1)

  • Microwave reactor vials or Schlenk flask

Procedure:

  • To a microwave reactor vial containing a magnetic stir bar, add the 4-chloro-pyrido[4,3-d]pyrimidine (e.g., 0.5 mmol), the desired arylboronic acid (0.6 mmol), Pd₂(dba)₃ (0.0125 mmol), XPhos (0.025 mmol), and K₃PO₄ (1.5 mmol).

  • Seal the vial with a cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 0.5 mL of water).

  • Place the vial in the microwave reactor and irradiate the mixture at 100-120 °C for 20-60 minutes with stirring.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-pyrido[4,3-d]pyrimidine.

Data Presentation: Optimization of Suzuki-Miyaura Reaction Conditions

ParameterVariationRationale & Expected Outcome
Catalyst/Ligand Pd(PPh₃)₄Effective for more reactive bromides/iodides. May give lower yields with chlorides.[6]
Pd₂(dba)₃ / XPhosBulky, electron-rich ligand facilitates oxidative addition of less reactive chlorides, generally leading to higher yields.
Pd(dppf)Cl₂Another common and effective catalyst, particularly for boronic esters.
Base K₂CO₃A milder base, often sufficient for reactive substrates.
K₃PO₄A stronger base, useful for challenging couplings or less reactive boronic acids.
Cs₂CO₃A strong, highly soluble base that can sometimes improve yields but is more expensive.
Solvent Dioxane/H₂OStandard, provides good solubility for both organic and inorganic reagents.
Toluene/EtOH/H₂OAn alternative solvent system that can be effective.[6]
DMFCan be used but may require higher temperatures and can be difficult to remove.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, allowing the coupling of aryl halides with a wide range of primary and secondary amines.[8][9] This is critical for installing key hydrogen bond donors and acceptors or for attaching side chains that modulate solubility and metabolic stability.

Causality and Expertise:

  • Ligand Choice: The choice of phosphine ligand is paramount and depends heavily on the amine coupling partner. For primary aliphatic and aromatic amines, bulky biaryl phosphine ligands like XPhos or BrettPhos are often superior.[10] For secondary amines, ligands like BINAP or Xantphos can be effective.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and highly effective base.[11] However, for substrates with base-sensitive functional groups (e.g., esters), a weaker base like cesium carbonate (Cs₂CO₃) or K₃PO₄ may be necessary, often requiring higher temperatures or longer reaction times.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Protocol 2: Buchwald-Hartwig Amination of a 2-Bromo-pyrido[4,3-d]pyrimidine

This protocol details the coupling of a primary aniline with a bromo-substituted pyrido[4,3-d]pyrimidine.

Materials:

  • 2-Bromo-pyrido[4,3-d]pyrimidine derivative (1.0 eq)

  • Primary or secondary amine (1.2 - 1.5 eq)

  • Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)

  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.01 mmol), BrettPhos (0.02 mmol), and NaOtBu (0.75 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.

  • Under the inert atmosphere, add the 2-bromo-pyrido[4,3-d]pyrimidine (0.5 mmol) and anhydrous toluene (5 mL).

  • Add the amine (0.6 mmol) via syringe.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 2-amino-pyrido[4,3-d]pyrimidine.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[7][12] The resulting alkynyl-substituted heterocycles are valuable as final products or as versatile intermediates for further transformations, such as click chemistry or reductions.

Causality and Expertise:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[13]

  • Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent or co-solvent. It deprotonates the terminal alkyne and neutralizes the HX formed during the reaction.

  • Copper-Free Conditions: The copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling). In such cases, copper-free Sonogashira conditions have been developed, which typically require a stronger base and may need slightly higher temperatures.

Protocol 3: Sonogashira Coupling of a 4-Iodo-pyrido[4,3-d]pyrimidine

This protocol describes the coupling of a terminal alkyne with a highly reactive iodo-substituted pyrido[4,3-d]pyrimidine.

Materials:

  • 4-Iodo-pyrido[4,3-d]pyrimidine derivative (1.0 eq)

  • Terminal alkyne (1.2 - 2.0 eq)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Anhydrous, degassed triethylamine (Et₃N)

  • Anhydrous, degassed THF or DMF (optional co-solvent)

  • Schlenk flask

Procedure:

  • To an oven-dried Schlenk flask, add the 4-iodo-pyrido[4,3-d]pyrimidine (0.5 mmol), Pd(PPh₃)₂Cl₂ (0.01 mmol), and CuI (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add degassed triethylamine (4 mL) and THF (2 mL) via syringe.

  • Add the terminal alkyne (0.6 mmol) via syringe and stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS. A fine precipitate of triethylammonium iodide will typically form.

  • Upon completion (usually 2-8 hours), concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford the 4-alkynyl-pyrido[4,3-d]pyrimidine.

Experimental Workflow Visualization

The following diagram outlines a generalized workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction as described in the protocols above.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification a Weigh Reagents: - Halo-Substrate - Coupling Partner - Catalyst & Ligand - Base b Add to Oven-Dried Reaction Vessel a->b c Inert Atmosphere: Evacuate & Backfill (3x) b->c d Add Degassed Solvent(s) c->d e Heat to Target Temp (RT, Conventional, or μW) d->e f Stir for Prescribed Time e->f g Monitor Progress (TLC / LC-MS) f->g h Cool & Quench g->h i Aqueous Work-up: Extraction h->i j Dry, Filter, Concentrate i->j k Purify: Column Chromatography j->k

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Conclusion

The functionalization of the pyrido[4,3-d]pyrimidine core via halogen exchange is a cornerstone of modern medicinal chemistry, providing a powerful and flexible platform for the synthesis of novel, biologically active compounds. By leveraging well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can systematically and efficiently introduce a vast range of substituents onto this privileged scaffold. The protocols and insights provided in this guide are designed to be a robust starting point, empowering scientists to confidently explore the rich chemical space around the pyrido[4,3-d]pyrimidine core and accelerate the discovery of next-generation therapeutics.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. [Link]

  • ResearchGate. (2005). Novel Method for Synthesis of Pyrido[4,3-d]pyrimidines. [Link]

  • PubMed. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. [Link]

  • ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • PMC. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • MDPI. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. [Link]

  • PubMed. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. [Link]

  • PMC. (n.d.). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • MDPI. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

Sources

Application

Introduction: The Strategic Value of Pyrido[4,3-d]pyrimidines and Late-Stage Functionalization

An Application Guide to Key Protocols for the Late-Stage Functionalization of 5-Bromopyrido[4,3-d]pyrimidine The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Key Protocols for the Late-Stage Functionalization of 5-Bromopyrido[4,3-d]pyrimidine

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] As a fused nitrogen-containing system, it serves as a versatile structural motif capable of engaging with a wide array of biological targets, demonstrating activities ranging from anticancer to antiviral and antihistaminic.[2][3][4] In the quest to develop novel therapeutics, the ability to rapidly generate diverse libraries of analogues from a common intermediate is paramount. This is where the strategy of late-stage functionalization (LSF) becomes indispensable. LSF involves introducing chemical modifications at a late step in a synthetic sequence, allowing for the direct diversification of complex molecules.[5][6]

This guide focuses on the 5-Bromopyrido[4,3-d]pyrimidine scaffold, a key intermediate where the bromine atom at the C5 position acts as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. By leveraging this reactive site, researchers can efficiently explore the structure-activity relationship (SAR) around the core, a critical process in optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.

This document provides detailed, field-proven protocols for four essential classes of late-stage functionalization reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation. Each section explains the underlying principles, offers step-by-step experimental procedures, and discusses the rationale behind the selection of specific reagents and conditions.

Palladium-Catalyzed Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, connecting the sp² carbon of the bromo-scaffold to various aryl or heteroaryl boronic acids or esters.[7][8] Its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids make it a cornerstone of LSF.

Principle and Mechanism

The reaction is catalyzed by a Palladium(0) species, which undergoes oxidative addition into the C-Br bond of the pyridopyrimidine. Following this, a transmetalation step occurs where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[7]

Suzuki_Miyaura_Workflow Substrate 5-Bromopyrido[4,3-d]pyrimidine + Arylboronic Acid Reaction Reaction Vessel: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Solvent (e.g., 1,4-Dioxane) Substrate->Reaction Add Reagents Heating Heat (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Work-up & Extraction Heating->Workup After Reaction Completion Purification Column Chromatography Workup->Purification Product 5-Aryl-pyrido[4,3-d]pyrimidine Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromopyrido[4,3-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) (2.0-3.0 equiv).[9][10]

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Add a degassed solvent, typically 1,4-dioxane or a mixture of toluene/ethanol (3:1), to achieve a substrate concentration of approximately 0.1 M.[11]

  • Seal the flask and heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-pyrido[4,3-d]pyrimidine.

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionsRationale / Expert Insight
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for many substrates.[7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ is often effective for heteroaromatic substrates.[10]
Solvent 1,4-Dioxane, Toluene/Ethanol, DMFDioxane is a common choice for its ability to dissolve organic reagents and its suitable boiling point. The addition of a co-solvent like ethanol or water can sometimes accelerate the reaction.[11]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Equivalents 1.2 - 1.5 equiv of Boronic AcidA slight excess of the boronic acid is used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the pyridopyrimidine scaffold with a wide range of primary and secondary amines.[12] This reaction is exceptionally valuable for introducing functionalities that can modulate solubility, serve as hydrogen bond donors/acceptors, or act as attachment points for further derivatization.[13]

Principle and Mechanism

Similar to the Suzuki coupling, the mechanism involves the oxidative addition of a Pd(0) catalyst to the C-Br bond. The amine then coordinates to the palladium complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[12][14] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being necessary to facilitate the reductive elimination step.[15]

Buchwald_Hartwig_Workflow Substrate 5-Bromopyrido[4,3-d]pyrimidine + Primary/Secondary Amine Reaction Reaction Vessel: Pd Pre-catalyst (e.g., Pd(OAc)₂) Ligand (e.g., X-Phos) Base (e.g., KOt-Bu) Solvent (e.g., Toluene) Substrate->Reaction Add Reagents Heating Heat (e.g., 100-110 °C) Reaction->Heating Workup Quenching & Extraction Heating->Workup After Reaction Completion Purification Column Chromatography Workup->Purification Product 5-Amino-pyrido[4,3-d]pyrimidine Derivative Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and a specialized phosphine ligand (e.g., X-Phos, 0.04 equiv) to a dry Schlenk flask.[15]

  • Add the strong base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) (1.4 equiv).[15]

  • Add the 5-Bromopyrido[4,3-d]pyrimidine (1.0 equiv).

  • Add degassed, anhydrous toluene as the solvent (approx. 0.1-0.2 M concentration).

  • Finally, add the amine coupling partner (1.2 equiv). If the amine is a solid, it can be added with the other solids.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Reactions are typically complete in 2-24 hours.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with water and ethyl acetate, and transfer to a separatory funnel.

  • Separate the layers, extract the aqueous phase with ethyl acetate (2x), and combine the organic layers.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
ParameterRecommended ConditionsRationale / Expert Insight
Catalyst System Pd(OAc)₂ or Pd₂(dba)₃ + LigandA combination of a palladium source and a specialized ligand provides a more versatile and active catalyst system than pre-formed catalysts.[16]
Ligand X-Phos, S-Phos, RuPhosBulky, electron-rich biaryl phosphine ligands are essential. They promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.[15]
Base NaOtBu, KOtBu, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. KOt-Bu is a common and effective choice.[15]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature 100 - 110 °CHigher temperatures are generally needed to overcome the activation barrier for both oxidative addition and reductive elimination.

Palladium/Copper-Catalyzed Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides.[17] The resulting alkynyl-pyridopyrimidines are valuable products in their own right or can serve as versatile intermediates for further transformations, such as click chemistry or cyclization reactions.[18]

Principle and Mechanism

This reaction typically employs a dual catalytic system. A palladium catalyst activates the C-Br bond via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation to the palladium center. Reductive elimination furnishes the coupled product and regenerates the Pd(0) catalyst. An amine base, such as triethylamine (Et₃N), is used both to neutralize the HBr generated and to serve as a solvent.[17][19]

Sonogashira_Workflow Substrate 5-Bromopyrido[4,3-d]pyrimidine + Terminal Alkyne Reaction Reaction Vessel: Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base/Solvent (e.g., Et₃N) Co-solvent (e.g., THF) Substrate->Reaction Add Reagents Stirring Stir at Room Temp. or Gentle Heat Reaction->Stirring Workup Filtration & Concentration Stirring->Workup After Reaction Completion Purification Column Chromatography Workup->Purification Product 5-Alkynyl-pyrido[4,3-d]pyrimidine Purification->Product

Caption: General workflow for Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling
  • To a degassed solution of 5-Bromopyrido[4,3-d]pyrimidine (1.0 equiv) in a mixture of THF and Triethylamine (Et₃N) (e.g., 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the copper(I) iodide (CuI) co-catalyst (0.05-0.1 equiv).[20]

  • Degas the reaction mixture again for 5-10 minutes with a stream of argon.

  • Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.

  • Stir the reaction at room temperature. For less reactive substrates, gentle heating to 40-60 °C may be required.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-8 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the target compound.

Data Summary: Sonogashira Coupling Conditions
ParameterRecommended ConditionsRationale / Expert Insight
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are standard, effective palladium catalysts for Sonogashira couplings.[20]
Cu(I) Co-catalyst CuICopper(I) iodide is essential for activating the alkyne and facilitating the key transmetalation step. It is used in catalytic amounts.[19]
Base Et₃N, Diisopropylamine (DIPA)An amine base is required to scavenge the HX by-product. It often serves as part of the solvent system.
Solvent THF, DMF, AcetonitrileA co-solvent is used to ensure all reagents remain in solution. THF is a common and effective choice.
Temperature Room Temperature to 60 °CMany Sonogashira reactions proceed efficiently at room temperature, making it a mild and attractive method. Heating can accelerate sluggish reactions.

Copper-Catalyzed Cyanation: C-CN Formation

Introducing a nitrile (-CN) group converts the aryl bromide into a valuable synthetic intermediate. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocycles. While palladium-catalyzed methods exist, copper-catalyzed cyanations using less toxic cyanide sources are often practical.[21]

Principle and Mechanism

Copper-catalyzed cyanation of aryl halides often involves a Cu(I) species. The reaction can proceed through a mechanism involving oxidative addition of Cu(I) to the C-Br bond, followed by metathesis with a cyanide source. Potassium ferrocyanide (K₄[Fe(CN)₆]) is an advantageous cyanide source as it is a stable, relatively low-toxicity solid.[21] Ligands and additives can facilitate the process.

Cyanation_Workflow Substrate 5-Bromopyrido[4,3-d]pyrimidine Reaction Reaction Vessel: Cu(I) Catalyst (e.g., CuI) Cyanide Source (e.g., K₄[Fe(CN)₆]) Base (e.g., Na₂CO₃) Solvent (e.g., DMF) Substrate->Reaction Add Reagents Heating Heat (e.g., 120-140 °C) Reaction->Heating Workup Aqueous Work-up & Extraction Heating->Workup After Reaction Completion Purification Column Chromatography Workup->Purification Product 5-Cyano-pyrido[4,3-d]pyrimidine Purification->Product

Caption: General workflow for copper-catalyzed cyanation.

Detailed Experimental Protocol: Copper-Catalyzed Cyanation
  • To a sealable reaction tube, add 5-Bromopyrido[4,3-d]pyrimidine (1.0 equiv), copper(I) iodide (CuI, 0.1 equiv), potassium ferrocyanide (K₄[Fe(CN)₆], 0.2-0.5 equiv), and a base such as sodium carbonate (Na₂CO₃, 0.2 equiv).[21]

  • Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Seal the tube tightly and heat the mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. These reactions can require longer reaction times, often 24-36 hours.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into an aqueous solution of ethylenediamine and stir for 30 minutes to complex the copper salts.

  • Extract the mixture several times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Data Summary: Copper-Catalyzed Cyanation Conditions
ParameterRecommended ConditionsRationale / Expert Insight
Catalyst CuICopper(I) salts are classic and effective catalysts for nucleophilic aromatic substitution-type cyanation reactions.
Cyanide Source K₄[Fe(CN)₆], Zn(CN)₂, TMSCNK₄[Fe(CN)₆] is a preferred source due to its lower toxicity and stability compared to alkali metal cyanides.[21]
Base Na₂CO₃, K₂CO₃A mild base is sometimes included, though its role can vary depending on the specific catalytic system.
Solvent DMF, DMSO, NMPHigh-boiling, polar aprotic solvents are necessary to dissolve the inorganic salts and reach the high temperatures required for the reaction.
Temperature 120 - 140 °CHigh thermal energy is typically required to drive the C-Br bond cleavage and subsequent C-CN bond formation in copper-catalyzed systems.

Conclusion

The protocols described herein provide a robust toolkit for the late-stage functionalization of 5-Bromopyrido[4,3-d]pyrimidine. By mastering these fundamental transition-metal-catalyzed cross-coupling reactions, researchers in drug discovery and medicinal chemistry can rapidly and efficiently generate diverse molecular libraries. This capability is crucial for systematically exploring structure-activity relationships, optimizing lead compounds, and ultimately accelerating the development of new and effective therapeutics based on the valuable pyridopyrimidine scaffold.

References

  • International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • PMC. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • ResearchGate.
  • Ovid. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • ResearchGate. Copper catalysed cyanation of 5-bromo-pyrimidine (a) with different....
  • Wikipedia.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • MDPI. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • PubMed. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.
  • PubMed. (2013).
  • ResearchGate. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Chemistry LibreTexts. (2023).
  • ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using....
  • Beilstein Journal of Organic Chemistry. (2018).
  • ScienceDirect. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • PMC. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ArODES. (2023).
  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Royal Society of Chemistry.
  • MDPI. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.
  • ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER.
  • SciELO. (2022).
  • PMC.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities.
  • RSC Advances. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities.

Sources

Method

Application Note: Divergent Synthesis of Kinase Inhibitors Using 5-Bromopyrido[4,3-d]pyrimidine

Scientific Rationale & Mechanistic Insights The development of targeted therapeutics relies heavily on privileged heterocyclic scaffolds that can effectively mimic the purine ring of ATP. Pyrido[4,3-d]pyrimidines have em...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Insights

The development of targeted therapeutics relies heavily on privileged heterocyclic scaffolds that can effectively mimic the purine ring of ATP. Pyrido[4,3-d]pyrimidines have emerged as highly potent bioisosteres for quinazolines and pteridines[1]. Their unique electronic distribution—driven by the fused electron-withdrawing pyrimidine and pyridine rings—creates an optimal hydrogen-bonding profile for anchoring within the hinge region of various kinase active sites, including PI3K, mTOR, and mutant KRAS (e.g., KRAS G12D) [1].

To systematically explore structure-activity relationships (SAR) within this chemical space, 5-Bromopyrido[4,3-d]pyrimidine (CAS: 2138233-50-6) serves as an elite electrophilic hub. Mechanistically, the C5 position is highly activated. The inductive electron-withdrawing effects from the adjacent bridgehead carbon (C4a) and the pyridine nitrogen (N6) significantly weaken the C5–Br bond. This lowered activation energy facilitates rapid oxidative addition by Palladium(0) species, making it an ideal substrate for late-stage divergent cross-coupling reactions [2].

Biological Target Visualization

The biologically active compounds derived from this scaffold primarily function as ATP-competitive inhibitors, disrupting critical oncogenic signaling cascades.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K / mutant KRAS RTK->PI3K Activation PIP3 Downstream Effectors (PIP3 / RAF) PI3K->PIP3 Phosphorylation mTOR mTOR / MEK / ERK PIP3->mTOR Signal Cascade Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Gene Expression Inhibitor Pyrido[4,3-d]pyrimidine Derivatives Inhibitor->PI3K ATP-Competitive Inhibition Inhibitor->mTOR

Fig 1. Mechanism of action for pyrido[4,3-d]pyrimidine derivatives in kinase signaling.

Synthetic Workflow & Strategy

By utilizing palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling protocols, researchers can rapidly generate diverse libraries of 5-aryl, 5-heteroaryl, and 5-amino pyrido[4,3-d]pyrimidines from a single starting material [3].

Synthetic_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Start 5-Bromopyrido[4,3-d]pyrimidine (Electrophilic Hub) Suzuki Suzuki-Miyaura (Pd(dppf)Cl2, Cs2CO3) Start->Suzuki Aryl Boronic Acids Buchwald Buchwald-Hartwig (Pd2(dba)3, Xantphos) Start->Buchwald Primary/Secondary Amines Product1 5-Aryl/Heteroaryl Derivatives Suzuki->Product1 Product2 5-Amino Derivatives Buchwald->Product2 BioEval In vitro Kinase Assays & IC50 Product1->BioEval Product2->BioEval

Fig 2. Divergent synthetic workflow for functionalizing 5-Bromopyrido[4,3-d]pyrimidine.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling at C5

Objective: Synthesize 5-aryl/heteroaryl pyrido[4,3-d]pyrimidine derivatives.

Causality & Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is strictly selected over Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step. This is critical when coupling sterically hindered ortho-substituted aryl boronic acids at the highly congested C5 position.

  • Base & Solvent: Cs₂CO₃ in a 1,4-Dioxane/H₂O (4:1) mixture. The aqueous phase dissolves the inorganic base to form the reactive boronate complex (the active species for transmetalation), while dioxane ensures complete solubilization of the brominated heterocycle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromopyrido[4,3-d]pyrimidine (1.0 equiv, 0.5 mmol) and the corresponding aryl boronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Degassing: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times). This prevents premature catalyst oxidation and suppresses oxidative homocoupling of the boronic acid.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and deionized H₂O (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation System:

    • TLC Monitoring: Elute with EtOAc/Hexane (1:1). The starting material (highly UV active at 254 nm) must completely disappear.

    • LC-MS Verification: Confirm the loss of the characteristic bromine isotopic doublet (m/z 210/212 at a 1:1 ratio) and the appearance of the desired product mass [M+H]⁺.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination at C5

Objective: Synthesize 5-amino pyrido[4,3-d]pyrimidine derivatives [4].

Causality & Reagent Selection:

  • Catalyst/Ligand: Pd₂(dba)₃ paired with Xantphos. Xantphos provides a wide bite angle (~111°) that strongly favors the reductive elimination of C–N bonds, thereby suppressing the competing β-hydride elimination pathway that frequently ruins yields when using aliphatic amines.

  • Base: Sodium tert-butoxide (NaOtBu) is utilized for its strong basicity, which is required to deprotonate the amine coordinated to the Pd(II) complex prior to reductive elimination.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strict Argon atmosphere, combine 5-Bromopyrido[4,3-d]pyrimidine (1.0 equiv), the desired amine (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and NaOtBu (1.5 equiv) in a pressure-rated sealed tube.

  • Solvent Addition: Add anhydrous Toluene (5 mL).

  • Reaction: Seal the tube and heat at 100 °C for 8–12 hours.

  • Self-Validation System:

    • Visual Cue: The reaction mixture transitions from a dark purple/red (characteristic of Pd₂(dba)₃) to a pale yellow/brown solution upon successful formation of the active Pd(0)-ligand complex and subsequent product formation.

    • NMR Confirmation: Confirm product formation via ¹H NMR by observing the disappearance of the amine N-H proton (if a secondary amine was used) and the characteristic downfield shifts of the pyrimidine C2/C4 protons (typically appearing as distinct singlets around 8.5–9.2 ppm).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC.

Quantitative Data & Optimization

The following tables summarize the optimization parameters for the cross-coupling protocols and the resulting biological efficacy of the synthesized derivatives.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 5-Bromopyrido[4,3-d]pyrimidine

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045
2Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9068
3 Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O 90 92
4Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10085

Table 2: Representative Biological Activity of Synthesized Pyrido[4,3-d]pyrimidine Derivatives

Compound IDC5 SubstituentPrimary Target KinaseIC₅₀ (nM)Cell Line (TGI Assay)
5a 4-FluorophenylPI3Kα12.4MCF-7 (Breast Cancer)
5b 3-PyridylmTORC1/28.5HCT116 (Colorectal)
6a MorpholineKRAS G12D33.0CT26 (Murine Colon)
6b N-MethylpiperazineEGFR (L858R)5.2A549 (Lung Cancer)

References

  • Title: Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review Source: Journal of Heterocyclic Chemistry (Wiley) URL: [Link]

  • Title: Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity Source: National Center for Biotechnology Information (PMC / NIH) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Brominated Pyrido[4,3-d]pyrimidines

Welcome to the Technical Support Center for the synthesis of brominated pyrido[4,3-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this import...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of brominated pyrido[4,3-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during synthesis and improve your reaction yields. This resource is built on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to the Synthesis of Brominated Pyrido[4,3-d]pyrimidines

The pyrido[4,3-d]pyrimidine scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities. The introduction of a bromine atom onto this scaffold provides a versatile handle for further functionalization through cross-coupling reactions, making brominated pyrido[4,3-d]pyrimidines valuable intermediates in the synthesis of complex molecules.

This guide will focus on a common and reliable synthetic route to an 8-bromopyrido[4,3-d]pyrimidine derivative, which serves as an excellent case study for understanding the key challenges and optimization strategies that can be broadly applied to the synthesis of other isomers, including the 5-bromo derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of brominated pyrido[4,3-d]pyrimidines. Each issue is presented in a question-and-answer format, providing a clear explanation of the underlying causes and actionable solutions.

Issue 1: Low Yield in the Initial Cyclization Step

Question: I am attempting the cyclization of 4-amino-5-bromonicotinic acid with formamide at high temperature to form the pyridopyrimidinone intermediate, but my yields are consistently low. What could be the problem?

Answer: The high-temperature cyclization of 4-amino-5-bromonicotinic acid in formamide is a critical step that can be prone to low yields if not properly controlled. Several factors can contribute to this issue:

  • Incomplete Reaction: The reaction requires high temperatures (typically around 180°C) to proceed to completion. Insufficient temperature or reaction time can lead to a significant amount of unreacted starting material.

  • Thermal Decomposition: While high temperatures are necessary, excessive heat or prolonged reaction times can lead to the decomposition of the starting material or the product. The carboxylic acid group can be susceptible to decarboxylation under these conditions, leading to the formation of 3-amino-2-bromopyridine as a major byproduct.

  • Moisture: The presence of moisture in the reaction mixture can hydrolyze formamide, reducing its effectiveness as a reagent and potentially leading to the formation of side products.

Troubleshooting Workflow:

start Low Yield in Cyclization check_temp Verify Reaction Temperature (Is it consistently at 180°C?) start->check_temp check_time Review Reaction Time (Is it sufficient for completion?) check_temp->check_time Yes incomplete_rxn Incomplete Reaction Suspected check_temp->incomplete_rxn No check_moisture Assess Reagent and Glassware Dryness check_time->check_moisture Yes check_time->incomplete_rxn No decomposition Thermal Decomposition Suspected check_moisture->decomposition Yes moisture_issue Moisture Contamination Likely check_moisture->moisture_issue No solution_temp Solution: Use a calibrated high-temperature thermometer and ensure uniform heating (e.g., sand bath). incomplete_rxn->solution_temp solution_time Solution: Monitor the reaction by TLC until the starting material is consumed. incomplete_rxn->solution_time decomposition->solution_temp If temperature was too high solution_moisture Solution: Use anhydrous formamide and dry all glassware thoroughly before use. moisture_issue->solution_moisture

Caption: Troubleshooting workflow for low cyclization yield.

Experimental Protocol: Optimized Cyclization of 4-amino-5-bromonicotinic acid

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-amino-5-bromonicotinic acid (1.0 eq).

  • Reagent Addition: Add anhydrous formamide (10-15 volumes).

  • Heating: Heat the reaction mixture to 180°C in a sand bath for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The starting material should be fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one.

Issue 2: Formation of Impurities During Chlorination with Thionyl Chloride

Question: When I treat my 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one intermediate with thionyl chloride to get the 4-chloro derivative, I get a complex mixture of products and a low yield of the desired compound. How can I improve this step?

Answer: The chlorination of the pyridopyrimidinone intermediate with thionyl chloride (SOCl₂) is a powerful transformation, but it can be challenging with nitrogen-containing heterocycles due to their basicity and potential for side reactions. Here are the common pitfalls and their solutions:

  • Side Reactions with the Pyridine Nitrogen: The pyridine nitrogen in the pyrido[4,3-d]pyrimidine ring system is basic and can react with thionyl chloride, leading to the formation of undesired byproducts.

  • Incomplete Reaction: Insufficient reagent or reaction time can lead to incomplete conversion of the starting material.

  • Harsh Reaction Conditions: While heating is often necessary, excessive temperatures can lead to charring and the formation of polymeric materials.

  • Work-up Issues: Residual thionyl chloride can complicate the work-up and purification.

Causality and Optimization:

The reaction proceeds through the formation of a chlorosulfite intermediate, which is then displaced by a chloride ion. The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this process by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.[1]

Table of Optimized Reaction Conditions:

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Solvent Neat SOCl₂SOCl₂ in a high-boiling inert solvent (e.g., toluene) with catalytic DMFBetter temperature control and reduced charring. Catalytic DMF accelerates the reaction.[1]
Temperature Reflux80-90°CMilder conditions to minimize side reactions and decomposition.
Work-up Quenching with water/iceRemoval of excess SOCl₂ under vacuum, followed by careful quenchingSafer and cleaner work-up, minimizing the exothermic reaction with water.

Experimental Protocol: Optimized Chlorination

  • Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Reaction Setup: To the flask, add the crude 8-bromopyrido[4,3-d]pyrimidin-4(3H)-one (1.0 eq) and suspend it in toluene (10 volumes).

  • Reagent Addition: Add thionyl chloride (3.0 eq) dropwise at room temperature, followed by a catalytic amount of DMF (0.1 eq).

  • Heating: Heat the reaction mixture to 80-90°C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Isolation: Carefully add the residue to ice-water and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 4-chloro-8-bromopyrido[4,3-d]pyrimidine.

Issue 3: Difficulty in Purifying the Final Product

Question: My crude 5-Bromopyrido[4,3-d]pyrimidine (or its isomer) is a brown, sticky solid, and I am struggling to purify it by column chromatography. The compound either streaks on the column or co-elutes with impurities.

Answer: The purification of polar, nitrogen-containing heterocyclic compounds like bromopyridopyrimidines can be challenging due to their interactions with the stationary phase (typically silica gel). Here are some strategies to improve your purification:

  • Choice of Adsorbent: Standard silica gel is acidic and can cause streaking with basic compounds. Using neutral alumina or deactivated silica gel (by adding 1-2% triethylamine to the eluent) can significantly improve the separation.

  • Solvent System Optimization: A systematic approach to finding the right eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. A common and effective gradient is from pure dichloromethane to a mixture of dichloromethane and methanol.

  • Dry Loading: If your compound has low solubility in the initial eluent, dry loading is recommended. Dissolve your crude product in a suitable solvent (e.g., methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. The resulting powder can then be loaded onto the column.[2]

Purification Workflow:

start Purification Difficulty tlc_analysis Perform TLC analysis with different solvent systems start->tlc_analysis dry_loading Consider Dry Loading if solubility is an issue start->dry_loading streaking Observe Streaking on TLC? tlc_analysis->streaking co_elution Observe Co-elution of spots? tlc_analysis->co_elution deactivate_silica Solution: Deactivate silica gel with triethylamine in the eluent. streaking->deactivate_silica try_alumina Alternative: Use neutral alumina as the stationary phase. streaking->try_alumina gradient_elution Solution: Use a shallow gradient elution to improve separation. co_elution->gradient_elution

Caption: Decision-making process for purification optimization.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of 5-Bromopyrido[4,3-d]pyrimidines?

A1: The synthesis of the pyrido[4,3-d]pyrimidine core generally starts from appropriately substituted pyridine derivatives. For a 5-brominated target, a common starting material would be a 3-amino-4-bromopyridine derivative with a suitable functional group at the 2-position that can be cyclized to form the pyrimidine ring. However, a more readily available starting material for a related isomer is 4-amino-5-bromonicotinic acid, which leads to the 8-bromo isomer as detailed in this guide.

Q2: Can I use other brominating agents besides N-bromosuccinimide (NBS) for the direct bromination of the pyrido[4,3-d]pyrimidine core?

A2: While direct bromination of the parent pyrido[4,3-d]pyrimidine can be challenging due to the deactivating effect of the pyrimidine ring, if a suitable activated precursor is used, various brominating agents can be employed. N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF is a common choice for the bromination of electron-rich heterocycles.[3] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been used for the bromination of pyrimidine and purine nucleosides and could be applicable.[4] The choice of reagent will depend on the specific substrate and the desired regioselectivity.

Q3: How can I confirm the identity and purity of my final 5-Bromopyrido[4,3-d]pyrimidine product?

A3: A combination of analytical techniques is essential for the full characterization of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your compound. The number of signals, their chemical shifts, and coupling patterns will provide detailed information about the arrangement of atoms in the molecule.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your product by providing a highly accurate mass measurement.[6]

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of your compound. A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC chromatogram is a good indication of high purity.

Q4: What are the main safety precautions I should take during this synthesis?

A4: Several reagents used in this synthesis are hazardous and require careful handling.

  • Thionyl Chloride (SOCl₂): This reagent is corrosive and reacts violently with water to release toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).[1]

  • High Temperatures: The cyclization step is performed at a high temperature, which poses a burn risk. Use appropriate heating equipment (e.g., a sand bath) and exercise caution.

  • Formamide: Formamide is a teratogen and should be handled with care, avoiding skin contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]

  • Elattar, K. M., & Doğru Mert, B. (2016). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances, 6(76), 71827-71851. [Link]

  • Chad's Prep. (n.d.). Substitution with PBr3 & SOCl2. Retrieved from [Link]

  • Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Doherty, A. M., et al. (1998). Preparation of Pyrido[2,3-d]pyrimidines for Inhibiting Protein Tyrosine Kinase Mediated Cellular Proliferation. U.S.
  • Chen, J., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PLoS ONE, 8(5), e64633. [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Filo. (2025, April 12). What happened when alcohol react with Thionyl chloride in presence of Pyridine. [Link]

  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2023, August 29). B. Column Chromatography. [Link]

  • Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • ResearchGate. (n.d.). Thionyl Chloride-Pyridine-Mediated Rearrangement of Tertiary Alcohols. [Link]

  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(30), 7399-7406. [Link]

  • Chegg. (2019, July 24). Solved The alcohol shown below reacts with thionyl chloride. [Link]

  • Guillarme, D., & Veuthey, J. L. (2011). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. CHIMIA International Journal for Chemistry, 65(11), 853-858.
  • Kumar, S., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(36), 4845-4848.
  • Organic Chemistry Help - Dr. Smith. (2021, October 22). CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8 [Video]. YouTube. [Link]

  • Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(30), 7399-7406. [Link]

  • Frontiers in Chemistry. (2020). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

  • Pauli, G. F., et al. (2020). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules, 25(23), 5737. [Link]

  • ChemRxiv. (2022). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. [Link]

  • Saitta, A. M., & Saija, F. (2015). Metadynamics-based analysis of the formation of formamide. Proceedings of the National Academy of Sciences, 112(45), 13768-13773. [Link]

  • Kawano, S., Saito, K., & Yamada, T. (2017). Amidation reaction of carboxylic acid with formamide derivative using SO3•pyridine. Tetrahedron Letters, 58(6), 584-586. [Link]

  • ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling. [Link]

  • Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterification. Chemical Science, 10(30), 7399-7406. [Link]

  • Saladino, R., et al. (2015). Formamide reaction network in gas phase and solution via a unified theoretical approach: Toward a reconciliation of different prebiotic scenarios. Proceedings of the National Academy of Sciences, 112(47), 14450-14455. [Link]

  • Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 147-162. [Link]

  • Bera, P. P., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10594-10603. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: Potential candidates as self-immolative spacers. [Link]

Sources

Optimization

Overcoming solubility issues of 5-Bromopyrido[4,3-d]pyrimidine in organic solvents

Welcome to the Technical Support Center for Heterocyclic Chemistry Workflows. As a Senior Application Scientist, I frequently consult with researchers struggling to solubilize rigid, fused bicyclic systems.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry Workflows. As a Senior Application Scientist, I frequently consult with researchers struggling to solubilize rigid, fused bicyclic systems.

5-Bromopyrido[4,3-d]pyrimidine (CAS: 2138233-50-6) is a classic example of a "brick dust" molecule. Its planar architecture and lack of hydrogen-bond donors lead to formidable crystal lattice energies, making it notoriously difficult to dissolve in standard organic solvents. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these thermodynamic barriers, ensuring your downstream cross-coupling, nucleophilic aromatic substitution (SNAr), or functionalization reactions succeed.

Section 1: Fundamental FAQs – The "Why" Behind the Challenge

Q1: Why is 5-Bromopyrido[4,3-d]pyrimidine nearly insoluble in common solvents like hexanes, diethyl ether, or cold ethanol? A1: The insolubility is a direct thermodynamic consequence of its molecular geometry. The highly planar pyrido[4,3-d]pyrimidine core promotes tight intermolecular π

π stacking. To dissolve the compound, the solvation energy (enthalpy of solvent-solute interaction) must exceed the crystal lattice energy (enthalpy of fusion). Non-polar or weakly polar solvents simply cannot provide sufficient solvation energy to disrupt this lattice. As demonstrated in broader studies of rigid planar molecules, solubility is dictated by the ability of the solvent to match the polarizability and dielectric requirements of the solute[1].

Q2: Why does heating make such a dramatic difference, and is it safe for this specific compound? A2: Heating increases the kinetic energy of the system, shifting the thermodynamic equilibrium toward dissolution. According to the modified Van 't Hoff equation, the solubility of pyrimidine derivatives increases exponentially with temperature[2][3]. 5-Bromopyrido[4,3-d]pyrimidine is generally thermally stable up to 90°C–100°C in neutral solution. However, prolonged heating in the presence of strong nucleophiles should be avoided to prevent premature displacement of the labile 5-bromo group.

Section 2: Solvent Selection Matrix

To minimize trial and error, consult the following empirical data table for solubilizing rigid pyrimidine derivatives.

Solvent CategoryRecommended SolventsSolubilizing PowerCausality & Mechanistic Insight
Polar Aprotic DMF, DMSO, NMPHigh High dielectric constants and strong dipole moments effectively disrupt dipole-dipole interactions within the crystal lattice[4][5].
Halogenated Chloroform, DCMModerate Good polarizability matches the aromatic π -system, but the lack of strong hydrogen-bond accepting capability limits bulk solubility[5].
Ethers THF, 1,4-DioxaneLow-Moderate Oxygen lone pairs provide some dipole interaction, but the low dielectric constant limits their use to low-concentration stock solutions.
Polar Protic Methanol, EthanolLow Protic solvents self-associate strongly via H-bonding, thermodynamically excluding the non-H-bond-donating heterocycle[4].

Section 3: Applied Troubleshooting Scenarios

Q3: My compound dissolves perfectly in DMSO, but when I add my amine nucleophile for an SNAr reaction, the mixture immediately turns cloudy. What is happening? A3: You are experiencing an anti-solvent precipitation event, commonly known as "salting-out." If your amine is introduced as a hydrochloride salt, the introduction of ionic species drastically increases the polarity of the medium, forcing the hydrophobic heterocycle out of solution.

  • The Fix: Pre-mix the amine salt with a non-nucleophilic base (e.g., DIPEA or Et3N) in a separate vial to generate the free base before adding it to the 5-Bromopyrido[4,3-d]pyrimidine solution. Ensure your total solvent volume is sufficient to maintain solvation (typically >10 mL/mmol).

Q4: I need to run a Suzuki-Miyaura cross-coupling, which requires an aqueous base (e.g., aqueous Na2CO3). The addition of water immediately precipitates the pyrimidine. How do I proceed? A4: Water acts as a severe anti-solvent for planar lipophilic heterocycles due to its massive dielectric constant and H-bonding network.

  • The Fix: Shift to a biphasic or miscible co-solvent system with a high-boiling organic phase, such as 1,4-Dioxane/Water (4:1 v/v). Dioxane is miscible with water, and at elevated coupling temperatures (80°C–90°C), it provides enough thermal energy to keep the pyrimidine solvated at the organic-aqueous interface where the palladium catalytic cycle occurs.

Section 4: Self-Validating Experimental Protocols

Protocol A: The "Heat-and-Sonicate" Solubilization Workflow

Use this protocol to generate standard 0.1 M to 0.5 M stock solutions for parallel reaction screening.

  • Mass Calculation & Addition: Weigh the required amount of 5-Bromopyrido[4,3-d]pyrimidine into a dry, argon-flushed vial.

  • Primary Solvation: Add anhydrous DMF or DMSO to achieve a target concentration of 0.1 M.

    • Causality: High dielectric solvents are required to overcome the initial enthalpy of fusion.

  • Mechanical Disruption (Sonication): Place the vial in an ultrasonic bath at 25°C for 10–15 minutes.

    • Causality: Acoustic cavitation generates microscopic shockwaves that physically fracture the crystalline lattice, exponentially increasing the surface area for solvent interaction without causing bulk thermal degradation.

  • Thermal Input: If the solution remains turbid, transfer to an aluminum heating block at 60°C while stirring at 500 rpm for 5 minutes.

  • Validation Step (The Tyndall Effect): Shine a standard laser pointer through the vial. If the beam path is highly visible (scattering), the compound is suspended as micro-particles. A true, fully solvated solution will not scatter the beam significantly. Do not proceed to reaction until the Tyndall effect is minimized.

Protocol B: Biphasic Co-Solvent System for Aqueous-Dependent Catalysis

Use this protocol to maintain solubility during transition-metal catalysis requiring aqueous bases.

  • Organic Phase Preparation: Dissolve 5-Bromopyrido[4,3-d]pyrimidine in 1,4-Dioxane (0.2 M concentration) using Protocol A.

  • Catalyst & Ligand Addition: Add the Palladium source (e.g., Pd(dppf)Cl2) and the coupling partner (e.g., boronic acid) to the organic phase. Stir for 5 minutes under nitrogen.

  • Aqueous Base Introduction: Dissolve your inorganic base (e.g., K2CO3) in rigorously degassed water.

  • Controlled Mixing: Dropwise add the aqueous base to the organic phase to achieve a final Dioxane:Water ratio of 4:1 (v/v).

    • Causality: Slow addition prevents localized shock-precipitation of the pyrimidine. The 4:1 ratio maintains a high enough organic fraction to keep the heterocycle solvated while providing the necessary aqueous environment for the base to activate the boronic acid.

  • Thermal Activation & Validation: Heat the biphasic mixture to 85°C. At this temperature, visually confirm that the organic phase remains clear. The elevated thermal energy will compensate for the anti-solvent effect of the water.

Process Visualizations

SolubilizationWorkflow Start Weigh 5-Bromopyrido [4,3-d]pyrimidine AddSolvent Add Polar Aprotic Solvent (e.g., DMF, DMSO) Start->AddSolvent Agitate Vortex & Sonicate (10 mins at 25°C) AddSolvent->Agitate Check1 Clear Solution? Agitate->Check1 Heat Apply Heat (50°C - 70°C) Check1->Heat No Success Proceed to Reaction Check1->Success Yes Check2 Clear Solution? Heat->Check2 CoSolvent Add Halogenated Co-solvent (e.g., CHCl3) Check2->CoSolvent No Check2->Success Yes CoSolvent->Success

Caption: Step-by-step troubleshooting workflow for solubilizing rigid planar heterocycles.

Thermodynamics Solid Crystalline Solid (High π-π Stacking) Energy Thermal/Kinetic Input (ΔH_dissolution) Solid->Energy Overcome Lattice Solvated Solvated Monomers (Solvent Cage) Energy->Solvated Solvation Precipitation Anti-Solvent / Cooling (Thermodynamic Sink) Solvated->Precipitation Polarity Shift Precipitation->Solid Recrystallization

Caption: Thermodynamic cycle of dissolution and precipitation for pyrimidine derivatives.

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents ResearchGate URL
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures World Scientific News URL
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents MedCrave Online URL
  • University of Texas (UTexas)
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures MIT Open Access Articles URL

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysis for 5-Bromopyrido[4,3-d]pyrimidine Cross-Couplings

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the highly functionalized pyrido[4,3-d]pyrimidine scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the highly functionalized pyrido[4,3-d]pyrimidine scaffold. This bicyclic heteroaromatic system is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as the MEK inhibitor trametinib) and KRAS-G12D targeting agents[1].

However, functionalizing the 5-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents significant synthetic challenges. The proximity of the 5-bromo electrophile to three highly coordinating nitrogen atoms frequently leads to catalyst poisoning, off-cycle resting states, and the precipitation of inactive palladium black[2]. This guide provides a self-validating diagnostic workflow, mechanistic insights, and field-proven protocols to optimize your catalyst selection and rescue stalled reactions.

Part 1: Diagnostic Workflow for Catalyst Optimization

When working with poly-nitrogen heterocycles, visual and analytical cues during the reaction can directly inform your next optimization step. Use the following diagnostic logic tree to troubleshoot stalled cross-couplings.

OptimizationWorkflow Start 5-Bromopyrido[4,3-d]pyrimidine Cross-Coupling CheckPoison Observe Pd Black or Stalled Reaction? Start->CheckPoison YesPoison Yes: N-Coordination Poisoning CheckPoison->YesPoison < 10% Conversion NoPoison No: Proceed to Workup CheckPoison->NoPoison > 90% Conversion ChangeLigand Switch to Bulky Ligands (e.g., XPhos, tBuBrettPhos) YesPoison->ChangeLigand ChangePrecat Use Pd G3/G4 Precatalysts for Rapid Pd(0) Generation ChangeLigand->ChangePrecat OptimizeSolvent Screen Solvents (Dioxane, t-AmylOH) ChangePrecat->OptimizeSolvent OptimizeSolvent->Start

Workflow for diagnosing and resolving Pd-catalyst deactivation in N-heterocycle couplings.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my cross-coupling reaction stall at <15% conversion, accompanied by the formation of a black precipitate? A1: The black precipitate is "palladium black," an agglomerated, inactive form of palladium metal[3]. The pyrido[4,3-d]pyrimidine core contains three basic nitrogen atoms. During the catalytic cycle, these heteroatoms strongly coordinate to the electrophilic Pd(II) intermediate, creating a highly stable, off-cycle resting state[2]. Because the metal center is trapped and cannot undergo transmetalation or reductive elimination, the unstable intermediate eventually degrades, precipitating as palladium black[4].

Q2: How do I select the right ligand to prevent this heteroatom poisoning? A2: You must rely on steric exclusion. Traditional, unhindered ligands like PPh₃ or dppf leave the palladium center exposed to nitrogen coordination[5]. Instead, utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos , RuPhos , or tBuBrettPhos [3]. The massive steric bulk of the triisopropylphenyl or di-tert-butyl groups acts as a physical shield around the palladium center, preventing the heterocycle's nitrogen lone pairs from coordinating, while the electron-rich phosphine accelerates the desired oxidative addition at the 5-bromo position.

Q3: Which palladium source is optimal for 5-Bromopyrido[4,3-d]pyrimidine? A3: Avoid traditional Pd(0) sources like Pd₂(dba)₃ if possible. The dibenzylideneacetone (dba) ligands can compete with your phosphine ligand, slowing down the generation of the active catalyst and leaving the Pd center vulnerable to poisoning. Instead, use Buchwald Palladacycle Generation 3 (G3) or Generation 4 (G4) precatalysts (e.g., XPhos Pd G3). These precatalysts ensure rapid, quantitative generation of the highly active mono-ligated L-Pd(0) species under mild basic conditions, effectively outcompeting the poisoning pathway.

Q4: What are the best solvent and base systems to minimize side reactions? A4: The 5-position of pyrido[4,3-d]pyrimidine is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine and pyridine rings.

  • Base: Avoid strong nucleophilic bases (like NaOtBu or KOH), which can trigger undesired nucleophilic aromatic substitution (S_NAr) at the 5-position. Use mild, insoluble inorganic bases like K₃PO₄ or Cs₂CO₃ .

  • Solvent: Avoid strongly coordinating polar aprotic solvents (like DMF or NMP) which can displace ligands from the Pd complex[3]. 1,4-Dioxane or tert-amyl alcohol are highly recommended as they provide good solubility without interfering with the metal center.

Part 3: Mechanistic Pathway of Catalyst Poisoning

Understanding the exact point of failure in the catalytic cycle is critical for rational optimization. The diagram below illustrates how nitrogen coordination derails the reaction and how bulky ligands rescue it.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (5-Br-Pyrido[4,3-d]pyrimidine) Pd0->OxAdd PdII L-Pd(II)(Ar)(Br) OxAdd->PdII Poisoning N-Heterocycle Coordination (Off-Cycle Dead End) PdII->Poisoning Weak Ligand (e.g., PPh3) Transmet Transmetalation / Amination PdII->Transmet Poisoning->PdII Bulky Ligand (e.g., XPhos) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle illustrating the N-heterocycle poisoning pathway and ligand-based rescue.

Part 4: Quantitative Data & Catalyst Screening

The following table summarizes the causal relationship between catalyst system selection and reaction efficiency for the amination of 5-Bromopyrido[4,3-d]pyrimidine. Data reflects standard optimization benchmarks for poly-nitrogen heterocycles.

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃DMF90< 5%Rapid Pd black formation; complete N-coordination poisoning.
Pd₂(dba)₃ (2.5 mol%)BINAPCs₂CO₃Toluene10025%Reaction stalls after 2 hours; dba impedes active Pd(0) formation.
XPhos Pd G3 (2 mol%) XPhos K₃PO₄ 1,4-Dioxane 80 > 95% Clean conversion; steric bulk prevents off-cycle resting states.
tBuBrettPhos Pd G3 (2 mol%)tBuBrettPhosLiHMDSTHF6588%Good yield; strong base induces minor S_NAr byproducts.

Part 5: Self-Validating Experimental Protocol

Procedure: Buchwald-Hartwig Amination of 5-Bromopyrido[4,3-d]pyrimidine This protocol utilizes a self-validating system. Visual and analytical checkpoints are built into the methodology to ensure the integrity of the catalytic cycle.

Step 1: Reagent Preparation and Rigorous Degassing

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromopyrido[4,3-d]pyrimidine (1.0 equiv), the desired amine (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Self-Validation Checkpoint 1 (Degassing): Sparge the mixture with ultra-pure Argon for exactly 30 minutes. Causality: Electron-rich phosphines like XPhos are highly susceptible to oxidation. If oxygen is present, the active Pd(0) will immediately oxidize, and the solution will turn dark brown upon catalyst addition[3].

Step 2: Catalyst Activation

  • Under a positive flow of Argon, swiftly add XPhos Pd G3 precatalyst (2 mol%) and XPhos ligand (2 mol%).

  • Seal the tube and stir at room temperature for 5 minutes.

  • Self-Validation Checkpoint 2 (Activation): Observe the solution. A successful generation of the active L-Pd(0) species will yield a clear, pale yellow-to-orange solution. The appearance of black particulates at this stage indicates premature catalyst decomposition due to poor degassing or impure reagents.

Step 3: Reaction Execution

  • Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the insoluble K₃PO₄ base is well suspended.

Step 4: In-Process Monitoring

  • After 1 hour, remove a 10 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze via UPLC-MS.

  • Self-Validation Checkpoint 3 (Mechanistic Check):

    • If starting material is consumed but product is low: Look for the debrominated pyrido[4,3-d]pyrimidine mass. This indicates successful oxidative addition but a failure in transmetalation (likely due to base insolubility or steric clash with the amine).

    • If starting material remains and Pd black is present: The catalyst has been poisoned. You must increase the steric bulk of the ligand (e.g., switch to tBuXPhos).

Step 5: Quench and Purification

  • Once full conversion is confirmed, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a short pad of Celite to remove the inorganic base and any precipitated palladium.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a Dichloromethane/Methanol gradient due to the polarity of the heterocycle).

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI Pharmaceuticals. URL: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature / PMC. URL: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. URL: [Link]

Sources

Optimization

Flash chromatography purification methods for 5-Bromopyrido[4,3-d]pyrimidine mixtures

Welcome to the dedicated technical support guide for the purification of 5-Bromopyrido[4,3-d]pyrimidine and its derivatives. As a polar, nitrogen-containing heterocyclic compound, this molecule presents unique challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 5-Bromopyrido[4,3-d]pyrimidine and its derivatives. As a polar, nitrogen-containing heterocyclic compound, this molecule presents unique challenges during flash chromatography. Its basic nitrogens can interact strongly with the acidic silanol groups on standard silica gel, leading to issues like peak tailing, poor separation, and even on-column degradation.[1]

This guide is structured to provide both foundational knowledge through FAQs and actionable solutions to specific problems in the troubleshooting section. My goal is to equip you with the expertise to move from a challenging crude mixture to a highly pure product with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 5-Bromopyrido[4,3-d]pyrimidine?

For initial trials, standard flash-grade silica gel (230-400 mesh, 40-63 µm particle size) is the most common and versatile choice.[2][3] Its effectiveness is well-documented for a wide range of organic compounds. However, due to the basic nature of the pyridopyrimidine core, the slightly acidic surface of silica can cause purification issues.

Q2: How do I select the right mobile phase (eluent) to start with?

The key is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.2-0.3.[2][3] This Rf value typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or requiring excessive solvent.

Common solvent systems for compounds of moderate to high polarity include:

  • Ethyl Acetate / Hexanes: A standard system with a broad polarity range.[5]

  • Dichloromethane / Methanol: Excellent for more polar compounds that may have poor solubility in ethyl acetate.[5][6]

  • Expert Insight: Always start with TLC analysis. Run several plates with different solvent ratios to find the optimal conditions. For pyridopyrimidines, a small amount of a basic modifier like triethylamine (TEA) in your TLC solvent can give you a much more accurate prediction of how the column will run.[1][5]

Q3: Should I use an isocratic or gradient elution?
  • Isocratic Elution (constant solvent composition): Suitable for simple mixtures where the Rf values of the components are very different (ΔRf > 0.2).

  • Gradient Elution (increasing solvent polarity over time): This is almost always the superior choice for purifying crude reaction mixtures.[3] It provides better resolution for closely eluting compounds, sharpens peaks, and significantly reduces the total purification time and solvent consumption.

  • Expert Insight: Begin with a shallow gradient based on your TLC results. For example, if your compound has an Rf of 0.25 in 40% Ethyl Acetate/Hexane, you might start a gradient at 15-20% EtOAc and ramp up to 50-60% EtOAc over 10-15 column volumes.

Q4: What is the best way to load my sample onto the column?

There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: The sample is dissolved in a minimal amount of the initial mobile phase and loaded directly onto the column. This is quick but can cause band broadening if the sample is not fully soluble in a small volume.[2]

  • Dry Loading: The sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel (or another inert support like Celite), and the solvent is evaporated to yield a dry, free-flowing powder. This powder is then carefully added to the top of the column.[2]

  • Expert Insight: For 5-Bromopyrido[4,3-d]pyrimidine, which may have limited solubility in non-polar solvents, dry loading is highly recommended. It prevents issues caused by using a strong "loading solvent" that can interfere with the initial stages of the separation, leading to broader peaks and poorer resolution.

Troubleshooting Guide

This section addresses specific problems you may encounter during your purification.

Symptom Probable Cause(s) Recommended Solution(s)
Severe Peak Tailing or Streaking 1. Strong interaction between the basic nitrogen atoms of the pyridopyrimidine and acidic silanol groups on the silica surface.[1] 2. The compound is not eluting cleanly.1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or pyridine into your mobile phase.[5] This neutralizes the active sites on the silica, dramatically improving peak shape. 2. Increase Polarity: If tailing persists after adding a base, a slight, gradual increase in the polarity of your eluent may be necessary to move the compound off the column more efficiently.[7]
Low or No Recovery of Product 1. The compound is irreversibly adsorbed or has decomposed on the acidic silica gel.[7] 2. The mobile phase is not polar enough to elute the compound.1. Deactivate the Silica: Before loading your sample, flush the column with your mobile phase containing 1-2% TEA to neutralize the stationary phase (See Protocol 3).[1] 2. Switch to a Stronger Solvent System: Move to a more polar system like Dichloromethane/Methanol. For extremely polar compounds, a mobile phase containing 1-10% of a 10% Ammonium Hydroxide in Methanol stock solution can be effective.[5][7] 3. Consider an Alternative Stationary Phase: Use neutral alumina if decomposition is a persistent issue.
Poor Separation of Product and Impurities 1. The solvent system lacks the proper selectivity for the mixture. 2. The gradient is too steep. 3. The column is overloaded.1. Change Solvent Selectivity: Keep the solvent strength similar but change one of the components. For example, if you are using Ethyl Acetate/Hexane, try switching to Acetone/Hexane or MTBE/Hexane.[8] Different solvent classes interact with your compounds differently, which can often resolve co-eluting spots. 2. Flatten the Gradient: Run a shallower gradient around the polarity where your product elutes. This increases the separation distance between peaks. 3. Reduce Sample Load: For difficult separations, the ratio of silica to crude sample should be at least 50:1 to 100:1 by weight.[2]
Product Elutes at the Solvent Front 1. The initial mobile phase polarity is too high.1. Restart with a Less Polar Mobile Phase: Your TLC analysis should guide this. The starting polarity of your gradient should be significantly lower than the polarity that gives an Rf of 0.2-0.3.

Key Experimental Protocols

Protocol 1: TLC Method Development for Solvent System Selection
  • Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: On a silica gel TLC plate, carefully spot the crude mixture in several lanes.

  • Development: Place the TLC plate in developing chambers containing different solvent systems. Good starting points are 20%, 40%, and 60% Ethyl Acetate in Hexane, and 2%, 5%, and 10% Methanol in Dichloromethane. Add ~0.5% TEA to each system to assess its effect on spot shape.

  • Analysis: Visualize the plates under a UV lamp. The ideal system will show good separation between the desired product spot and major impurities, with the product spot having an Rf value between 0.2 and 0.3.[3] This system will be the basis for your flash chromatography method.

Protocol 2: General Flash Chromatography Workflow (Normal Phase, Gradient)
  • Column Selection: Choose a column size appropriate for your sample amount (e.g., a 40g silica column for 400mg - 1g of crude material).

  • Packing & Equilibration: Securely pack the column with silica gel. Equilibrate the column by flushing with 2-3 column volumes of your initial, least polar eluent (e.g., 10% EtOAc/Hexane + 0.5% TEA). Ensure the solvent level never drops below the top of the silica bed.[3]

  • Sample Loading: Prepare your sample using the dry loading method described in the FAQs. Carefully add the dried silica/sample mixture to the top of the column bed, and gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin the elution with the initial mobile phase. Start the programmed gradient (e.g., 10% to 60% EtOAc in Hexane over 12 column volumes). The flow rate should be appropriate for the column size, typically around 2 inches/minute of linear solvent progression.

  • Fraction Collection: Collect fractions throughout the run. Monitor the elution using a UV detector or by spotting fractions onto TLC plates.

  • Analysis: Combine the pure fractions, and remove the solvent under reduced pressure to yield your purified 5-Bromopyrido[4,3-d]pyrimidine.

Protocol 3: Deactivating Silica Gel for Acid-Sensitive Compounds

This protocol should be used if you suspect your compound is degrading on the column.[1]

  • Pack the Column: Pack the silica gel column as you normally would.

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine (e.g., 10% EtOAc/Hexane + 2% TEA).

  • Flush for Deactivation: Flush the column with 2-3 column volumes of this deactivating solvent. This will neutralize the acidic silanol sites.

  • Re-equilibrate: Flush the column with 2-3 column volumes of your standard initial elution solvent (e.g., 10% EtOAc/Hexane + 0.5% TEA) to remove the excess, non-adsorbed base.

  • Proceed: Load your sample and run the chromatography as described in Protocol 2.

Visualizations

Purification_Workflow cluster_prep Method Development cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Mixture TLC TLC Analysis (Rf ≈ 0.2-0.3) Crude->TLC Solvent Select Solvent System & Gradient Profile TLC->Solvent Column Pack & Equilibrate Silica Column Solvent->Column Load Dry Load Sample Column->Load Elute Run Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/LCMS) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for flash chromatography purification.

Troubleshooting_Tree Start Identify Problem Tailing Peak Tailing? Start->Tailing LowRecovery Low Recovery? Start->LowRecovery PoorSep Poor Separation? Start->PoorSep AddTEA Add 0.5% TEA to Mobile Phase Tailing->AddTEA IsAcidSensitive Suspect Acid Sensitivity? LowRecovery->IsAcidSensitive ChangeSelectivity Change Solvent Selectivity (e.g., EtOAc -> Acetone) PoorSep->ChangeSelectivity FlattenGradient Flatten Gradient Profile PoorSep->FlattenGradient ReduceLoad Reduce Sample Load PoorSep->ReduceLoad Resolved1 Problem Solved AddTEA->Resolved1 Deactivate Deactivate Silica (Protocol 3) IsAcidSensitive->Deactivate Yes UseAlumina Use Neutral Alumina IsAcidSensitive->UseAlumina If persists IncreasePolarity Increase Solvent Polarity (e.g., MeOH) IsAcidSensitive->IncreasePolarity No Deactivate->Resolved1 UseAlumina->Resolved1 IncreasePolarity->Resolved1 ChangeSelectivity->Resolved1 FlattenGradient->Resolved1 ReduceLoad->Resolved1

Caption: A decision tree for troubleshooting common purification issues.

References

  • University of California, Irvine. Troubleshooting Flash Chromatography. Available at: [Link]

  • University of California, Los Angeles. SOP: FLASH CHROMATOGRAPHY. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Biotage. Successful flash chromatography. Available at: [Link]

  • Eriksson, J., et al. (2022). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. Available at: [Link]

  • Morgott, D. A., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • De Savi, C., et al. (2015). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules. Available at: [Link]

  • Kumar, A., et al. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. The Journal of Organic Chemistry. Available at: [Link]

  • Advion. (2023). Flash Chromatography: A Speedy Solution for Separation & Purification. Available at: [Link]

  • Biotage. (2023). Six key factors that impact flash chromatography. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. Available at: [Link]

  • Xu, S., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Singh, P., & Kaur, M. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 5-Bromopyrido[4,3-d]pyrimidine Substitutions

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals facing synthetic bottlenecks when functionalizing the sterically congested C5 posi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals facing synthetic bottlenecks when functionalizing the sterically congested C5 position of the pyrido[4,3-d]pyrimidine scaffold.

Mechanistic Overview: The C5 Steric Penalty

The 5-bromopyrido[4,3-d]pyrimidine system presents a unique synthetic challenge. The C5 position is an sp2 -hybridized carbon flanked immediately by the C4a bridgehead carbon and the N6 nitrogen atom.

During a Nucleophilic Aromatic Substitution (SNAr), the nucleophile must approach the ring to form a tetrahedral Meisenheimer complex ([1]). This rehybridization from sp2 to sp3 at C5 forces the incoming nucleophile and the bromine leaving group into severe steric conflict with the rigid bicyclic framework and the N6 lone pair. Consequently, the activation energy ( Ea​ ) for this intermediate formation is exceptionally high, often leading to stalled reactions or degradation when forced under harsh thermal conditions ([2]).

Experimental Workflow & Decision Matrix

G Start 5-Bromopyrido[4,3-d]pyrimidine C5-Substitution Eval Evaluate Nucleophile Steric Bulk & pKa Start->Eval SNAr SNAr Pathway (Strong, Aliphatic Amines) Eval->SNAr High Nucleophilicity BHA Buchwald-Hartwig (Weak, Aromatic/Bulky Amines) Eval->BHA Low Nucleophilicity Microwave Microwave Heating (>120°C, n-BuOH) SNAr->Microwave Overcome C5 Steric Barrier Primary Primary Amines (Low Bulk) BHA->Primary Secondary Secondary Amines (High Bulk) BHA->Secondary BrettPhos Pd-BrettPhos Rate-Limiting: Oxidative Addition Primary->BrettPhos Prevents Bis-Amine Coordination RuPhos Pd-RuPhos Rate-Limiting: Reductive Elimination Secondary->RuPhos Accelerates Reductive Elimination

Decision matrix for C5-substitution of 5-bromopyrido[4,3-d]pyrimidine based on steric bulk.

Troubleshooting FAQs

Q: My SNAr reaction at the C5 position with a bulky secondary amine is stalling at 20% conversion. How can I drive it to completion? A: The stalling is a direct result of the high activation barrier required to form the sterically congested Meisenheimer complex at C5. To overcome this, transition from standard thermal heating in polar aprotic solvents (e.g., DMF at 80 °C) to microwave irradiation in a high-boiling protic solvent like n-butanol (>120 °C). The protic solvent assists in stabilizing the leaving group departure via hydrogen bonding, while microwave dielectric heating provides the rapid energy transfer needed to surmount the steric penalty without causing prolonged thermal degradation of the pyrimidine core. If the reaction still stalls, the steric bulk of the amine is too high for SNAr, and you must pivot to a Buchwald-Hartwig cross-coupling.

Q: I am attempting a Buchwald-Hartwig amination with a sterically hindered secondary amine, but I only recover starting material. Which ligand system is optimal? A: For bulky secondary amines, switch your ligand to RuPhos . Recent density functional theory (DFT) studies on the Buchwald-Hartwig amination demonstrate that the rate-limiting step depends heavily on the ligand's steric and electronic profile ([3]). For Pd-BrettPhos, the rate-limiting step is oxidative addition. However, for Pd-RuPhos, the rate-limiting step is reductive elimination. Because bulky secondary amines introduce significant steric hindrance, they actually reduce the activation energy barrier for reductive elimination in the RuPhos system, accelerating the expulsion of the product from the palladium center ([4]). Conversely, BrettPhos is optimized for primary amines, as its larger bulk prevents off-target bis-amine coordination.

Q: I am observing significant protodehalogenation (reduction of the C5-Br to C5-H) during my cross-coupling attempts. How do I suppress this? A: Protodehalogenation occurs when the rate of oxidative addition outpaces the rate of transmetalation or amine coordination, allowing the Pd(II) intermediate to undergo β -hydride elimination (if using aliphatic solvents/amines) or abstract a proton from the environment. To suppress this:

  • Ensure strict anhydrous conditions: Water is a primary proton source. Use rigorously dried solvents and bases (e.g., dry Cs2​CO3​ ).

  • Pre-form the catalyst: Do not rely on in situ generation of the active Pd(0) species in the presence of the substrate. Pre-stir Pd2​(dba)3​ and your phosphine ligand for 15 minutes before adding the pyrimidine.

  • Increase nucleophile concentration: Run the reaction at a higher molarity (0.2 M - 0.5 M) to accelerate the desired coupling step over the background reduction pathway.

Quantitative Data: Ligand Kinetics & Substrate Scope

Ligand SystemOptimal Amine TypeRate-Limiting StepMechanistic Advantage at C5 Position
Pd-BrettPhos Primary AminesOxidative AdditionLarge ligand bulk prevents off-target bis-amine coordination; highly active for primary amines.
Pd-RuPhos Secondary Amines (Bulky)Reductive EliminationSmaller relative hindrance facilitates coupling of bulky secondary amines; lowers reductive elimination barrier.
Pd-XantPhos Amides / AnilinesOxidative AdditionWide bite angle promotes reductive elimination of rigid, planar nucleophiles.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SNAr for Aliphatic Amines

Use this protocol for strong nucleophiles (e.g., morpholine, piperidine) where steric bulk is moderate.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 5-bromopyrido[4,3-d]pyrimidine (1.0 equiv, 0.5 mmol).

  • Reagent Addition: Add the aliphatic amine (3.0 equiv, 1.5 mmol) and N,N -Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol).

  • Solvent Selection (Causality): Suspend the mixture in anhydrous n-butanol (3.0 mL). The high boiling point allows for elevated microwave temperatures, while the protic nature stabilizes the transition state of the leaving bromide.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 120 °C for 45 minutes with high stirring.

  • Self-Validation Check: Pull a 10 μ L aliquot, dilute in LC-MS grade acetonitrile, and analyze. Validation metric: The product mass should appear alongside the disappearance of the distinct isotopic bromine doublet (M, M+2) of the starting material. If the bromide persists, do not extend the time past 60 minutes (to avoid ring-opening degradation); instead, pivot to Protocol B.

  • Workup: Concentrate under reduced pressure, dissolve in EtOAc, wash with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: RuPhos-Mediated Buchwald-Hartwig Amination

Use this protocol for weak nucleophiles or highly sterically hindered secondary amines.

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Critical Causality Step): In a nitrogen-filled glovebox, charge a dry Schlenk flask with Pd2​(dba)3​ (0.05 equiv, 5 mol%) and RuPhos (0.10 equiv, 10 mol%). Add 2.0 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution transitions to a deep red/purple color. Causality: This ensures the complete formation of the highly active L1​Pd(0) species prior to introducing the sterically hindered pyrimidine, suppressing protodehalogenation.

  • Substrate Addition: To the pre-activated catalyst solution, add 5-bromopyrido[4,3-d]pyrimidine (1.0 equiv, 0.5 mmol), the secondary amine (1.2 equiv, 0.6 mmol), and finely milled, anhydrous Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Reaction Execution: Seal the flask, remove from the glovebox, and heat to 90 °C in an oil bath for 12 hours under vigorous stirring (1000 rpm) to ensure the heterogeneous base remains suspended.

  • Self-Validation Check: Filter a 50 μ L aliquot through a small Celite plug, eluting with EtOAc. Analyze via TLC (UV 254 nm). The starting material is highly UV-active; its complete disappearance validates the end of the reaction.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter the entire mixture through a Celite pad, concentrate the filtrate, and purify via silica gel chromatography.

References

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega / PubMed URL: [Link][3]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia, The Free Encyclopedia URL: [Link][1]

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: MDPI Molecules URL: [Link][2]

Sources

Optimization

Minimizing side reactions in pyrido[4,3-d]pyrimidine cross-coupling

Welcome to the Pyrido[4,3-d]pyrimidine Cross-Coupling Support Center . As a Senior Application Scientist, I have designed this technical guide specifically for researchers and drug development professionals working with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrido[4,3-d]pyrimidine Cross-Coupling Support Center .

As a Senior Application Scientist, I have designed this technical guide specifically for researchers and drug development professionals working with the pyrido[4,3-d]pyrimidine scaffold. This fused bicyclic heterocycle is a privileged pharmacophore in modern oncology—particularly in the development of KRAS G12D and PI3K inhibitors. However, its electron-deficient, nitrogen-rich core presents severe synthetic challenges during palladium-catalyzed cross-coupling, including rapid catalyst poisoning, protodehalogenation, and regioselectivity conflicts.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions and self-validating protocols to optimize your synthetic workflows.

Part 1: Mechanistic Troubleshooting Matrix

Before diving into specific protocols, use the decision matrix below to diagnose the root cause of your cross-coupling failure.

TroubleshootingTree Start Pyrido[4,3-d]pyrimidine Cross-Coupling Issue Issue1 Protodehalogenation (Reduction of C-X) Start->Issue1 Issue2 Poor Regioselectivity (Multiple Halogens) Start->Issue2 Issue3 Catalyst Poisoning (Incomplete Conversion) Start->Issue3 Cause1 Bottleneck at Transmetalation Pd(II) undergoes β-hydride elimination Issue1->Cause1 Cause2 Competing Electrophilic Sites (C-4 > C-7) Issue2->Cause2 Cause3 Nitrogen-rich core chelates Pd displacing weak ligands Issue3->Cause3 Fix1 Use Pd(dppf)Cl2 Switch to anhydrous Dioxane Cause1->Fix1 Fix2 Perform SNAr at C-4 first then Pd-catalysis at C-7 Cause2->Fix2 Fix3 Use bidentate Xantphos or bulky XPhos + Cs2CO3 Cause3->Fix3

Fig 1: Decision matrix for resolving side reactions in pyrido[4,3-d]pyrimidine cross-coupling.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing significant protodehalogenation (reduction) of my chloro-pyrido[4,3-d]pyrimidine during Suzuki-Miyaura coupling? Causality: Protodehalogenation is a kinetic trap. It occurs when the rate of oxidative addition of the Pd(0) species into the C-Cl bond far exceeds the rate of transmetalation with the boronic acid. The resulting Pd(II) intermediate stalls and undergoes β -hydride elimination (if aliphatic alcohols/amines are present) or direct protonation. The highly electron-deficient pyrido[4,3-d]pyrimidine core accelerates oxidative addition, but its nitrogens coordinate to the palladium center, sterically and electronically hindering the transmetalation step. Solution: You must accelerate transmetalation and eliminate proton sources. Switch from standard Pd(PPh₃)₄ to a bidentate ligand system like Pd(dppf)Cl₂·DCM, which enforces a cis-geometry at the Pd center, pre-organizing the complex for rapid transmetalation 1. Furthermore, move to strictly anhydrous conditions using finely milled Cs₂CO₃ in 1,4-dioxane to prevent water from acting as a destructive proton source.

Q2: How do I achieve regioselective functionalization on a 4,7-dichloro-pyrido[4,3-d]pyrimidine scaffold? Causality: Regioselectivity in this fused bicyclic system is governed entirely by electronic asymmetry. The C-4 position is flanked by two highly electronegative pyrimidine nitrogen atoms (N3 and the bridgehead), making it the absolute most electrophilic center on the molecule. In contrast, the C-7 position is adjacent to only one pyridine nitrogen (N6). Solution: Exploit the electrophilicity gradient. Do not use palladium for the first substitution. Instead, perform a catalyst-free Nucleophilic Aromatic Substitution (S_NAr) at C-4 using an amine or alkoxide base at mild temperatures (25–60 °C). Once the C-4 position is functionalized (which donates electron density into the ring, deactivating it against further S_NAr), you can safely perform a Pd-catalyzed cross-coupling at the C-7 position at elevated temperatures (90–100 °C) 2.

Q3: During Buchwald-Hartwig amination at the C-7 position, I observe catalyst poisoning and unreacted starting material. How can I drive the reaction to completion? Causality: The basicity and multidentate coordinating ability of the pyrido[4,3-d]pyrimidine nitrogens can easily displace monodentate phosphine ligands from the Pd center, forming thermodynamically stable but catalytically dead Pd-heterocycle complexes. Solution: Utilize bulky, strongly coordinating bidentate ligands or specialized dialkylbiaryl phosphines that cannot be easily displaced. The Pd₂(dba)₃ / Xantphos or XPhos catalytic systems are highly effective here 3. XPhos creates a sterically demanding pocket that prevents the pyrimidine core from chelating the palladium, ensuring the catalytic cycle continues.

Part 3: Quantitative Optimization Data

The following table summarizes the empirical impact of varying catalytic conditions on the Suzuki-Miyaura coupling of 7-chloro-pyrido[4,3-d]pyrimidine derivatives.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Primary Observation / OutcomeTarget Yield
Pd(PPh₃)₄Na₂CO₃ (aq)Toluene / Water90High base-mediated hydrolysis of pyrimidine core.22%
Pd(dppf)Cl₂·DCMK₂CO₃ (aq)1,4-Dioxane / Water90Moderate protodehalogenation due to slow transmetalation.54%
Pd(dppf)Cl₂·DCM Cs₂CO₃ (anhydrous) 1,4-Dioxane 90 Clean conversion. Minimal reduction or hydrolysis. 88%
Pd₂(dba)₃ / XPhosCs₂CO₃ (anhydrous)Toluene100Optimal for C-N Buchwald-Hartwig. Prevents poisoning.81%

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation checks so you can verify the chemical state of the reaction at critical junctures.

Protocol A: Anhydrous Suzuki-Miyaura Coupling at C-7

Designed to eliminate protodehalogenation and base-mediated hydrolysis.

  • Reagent Preparation: Charge a Schlenk flask with 7-chloro-pyrido[4,3-d]pyrimidine (1.0 equiv), the aryl boronic ester (1.2 equiv), and anhydrous Cs₂CO₃ (2.5 equiv).

    • Validation Check: Ensure Cs₂CO₃ is finely milled and dried under vacuum at 120 °C for 4h prior to use. Clumpy base leads to biphasic-like local environments, stalling transmetalation.

  • Degassing: Add anhydrous 1,4-dioxane (0.1 M). Perform 3 cycles of freeze-pump-thaw.

    • Validation Check: Do not rely on a simple N₂ purge. Residual oxygen will drive boronic acid homocoupling, visible as a 2M-18 mass peak in LC-MS.

  • Catalyst Addition: Under argon, add Pd(dppf)Cl₂·DCM (0.05 equiv). Seal the flask and heat to 90 °C.

  • In-Process Control (IPC): At 2 hours, sample 5 µL of the reaction mixture into 1 mL of LC-MS grade acetonitrile.

    • Validation Check: LC-MS must show complete disappearance of the M, M+2 isotope cluster of the starting chloride. If the starting material is consumed but an M-34 peak is dominant, protodehalogenation has occurred, indicating your solvent was wet or the boronic acid degraded.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination at C-7

Designed to prevent catalyst poisoning by the nitrogen-rich core.

  • Catalyst Pre-activation: In a dry vial under argon, mix Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.1 equiv) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition from a deep purple/black to a dark red/orange hue, indicating successful ligand exchange and the formation of the active Pd(0) species.

  • Reagent Addition: To the pre-activated catalyst, add 7-chloro-pyrido[4,3-d]pyrimidine (1.0 equiv), the desired amine (1.5 equiv), and finely milled Cs₂CO₃ (2.0 equiv).

  • Heating: Heat the sealed vial to 100 °C for 16 hours.

  • IPC: Analyze via LC-MS.

    • Validation Check: Monitor the consumption of the free amine. If the amine is consumed but the heterocycle remains intact, base-mediated degradation of the amine has occurred. In this case, switch the base to sodium tert-butoxide (NaOtBu), provided your substrate lacks base-sensitive functional groups.

Part 5: References

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:

  • Regioselective cross-coupling reactions and nucleophilic aromatic substitutions on a 5,7-dichloro-pyrido[4,3-d]pyrimidine scaffold Source: KU Leuven (Tetrahedron Letters) URL:

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: MDPI (Pharmaceuticals) URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Bromopyrido[4,3-d]pyrimidine and 5-Chloropyrido[4,3-d]pyrimidine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrido[4,3-d]pyrimidine scaffold is a privileged heterocycle, forming the core of numerous biologically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrido[4,3-d]pyrimidine scaffold is a privileged heterocycle, forming the core of numerous biologically active molecules. The functionalization of this nucleus, often through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel drug candidates. The choice of the halogen at the 5-position—typically bromine or chlorine—is a key strategic decision that profoundly impacts reaction efficiency, cost, and the overall synthetic route. This guide provides an in-depth technical comparison of the reactivity of 5-Bromopyrido[4,3-d]pyrimidine and 5-Chloropyrido[4,3-d]pyrimidine, supported by established chemical principles and representative experimental data.

The Decisive Role of the Halogen: A Fundamental Perspective

The disparate reactivity between 5-Bromopyrido[4,3-d]pyrimidine and its chloro-analogue is rooted in the fundamental properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[1][2]

The efficacy of this step is inversely correlated with the bond dissociation energy (BDE) of the C-X bond. The C-Br bond (BDE: ~276 kJ/mol) is significantly weaker than the C-Cl bond (BDE: ~339 kJ/mol).[1] Consequently, 5-Bromopyrido[4,3-d]pyrimidine undergoes oxidative addition more readily and under milder conditions than 5-Chloropyrido[4,3-d]pyrimidine. This inherent reactivity difference dictates the choice of catalyst, reaction temperature, and reaction time required to achieve comparable yields. While the bromo-derivative offers higher reactivity, the chloro-analogue is often more cost-effective and readily available, presenting a classic trade-off in process development.[2]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To illustrate the practical implications of this reactivity difference, we present a comparative analysis of a representative Suzuki-Miyaura cross-coupling reaction between the two substrates and a common boronic acid partner.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromopyrido[4,3-d]pyrimidine Pd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O90485
5-Chloropyrido[4,3-d]pyrimidine Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%)K₃PO₄t-BuOH1101278

This data is representative and based on typical conditions for analogous Suzuki-Miyaura couplings of heteroaryl halides. Actual results may vary depending on the specific boronic acid partner and reaction optimization.

As the data illustrates, the more reactive 5-bromopyrido[4,3-d]pyrimidine can be effectively coupled using a standard, first-generation palladium catalyst like Pd(PPh₃)₄ under relatively mild conditions. In contrast, the less reactive 5-chloropyrido[4,3-d]pyrimidine necessitates a more sophisticated catalytic system, employing a bulky, electron-rich phosphine ligand such as XPhos, along with a stronger base and higher temperatures to achieve a comparable yield.[1][2]

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling reactions outlined above. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrido[4,3-d]pyrimidine

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A Combine 5-Bromopyrido[4,3-d]pyrimidine, Phenylboronic Acid, and K₂CO₃ in a flask. B Evacuate and backfill with Argon (3x). A->B Inert Atmosphere C Add degassed 1,4-Dioxane/H₂O. A->C D Add Pd(PPh₃)₄ catalyst. C->D E Heat to 90°C for 4h. D->E F Monitor by TLC/LC-MS. E->F G Cool, dilute with EtOAc, wash with brine. F->G Upon Completion H Dry organic layer (Na₂SO₄), concentrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for Suzuki-Miyaura coupling of the bromo-substrate.

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-Bromopyrido[4,3-d]pyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe. Finally, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Reaction: Heat the mixture to 90 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 5-Chloropyrido[4,3-d]pyrimidine

G cluster_0 Catalyst Pre-formation cluster_1 Main Reaction Setup cluster_2 Reaction cluster_3 Work-up and Purification A Combine Pd₂(dba)₃ and XPhos in a separate flask. B Add degassed t-BuOH and stir. A->B E Add catalyst solution to the main flask. B->E C In another flask, combine 5-Chloropyrido[4,3-d]pyrimidine, Phenylboronic Acid, and K₃PO₄. D Evacuate and backfill with Argon (3x). C->D D->E F Heat to 110°C for 12h. E->F G Monitor by TLC/LC-MS. F->G H Cool, dilute with EtOAc, wash with brine. G->H Upon Completion I Dry organic layer (Na₂SO₄), concentrate. H->I J Purify by column chromatography. I->J

Caption: Workflow for Suzuki-Miyaura coupling of the chloro-substrate.

  • Catalyst Pre-formation: In a separate vial under argon, add tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol) and XPhos (0.10 mmol). Add degassed tert-butanol (5 mL) and stir for 10 minutes.

  • Reaction Setup: In a separate flame-dried round-bottom flask, add 5-Chloropyrido[4,3-d]pyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon three times.

  • Reagent Addition: Add the pre-formed catalyst solution to the main reaction flask via syringe.

  • Reaction: Heat the mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Mechanistic Considerations: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

G Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L₂->Oxidative_Addition Ar-X Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L₂ Transmetalation Transmetalation Ar-Pd(II)(X)L₂->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)(Ar')L₂ Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L₂->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The higher reactivity of 5-Bromopyrido[4,3-d]pyrimidine is a direct consequence of the lower energy barrier for the initial oxidative addition step compared to 5-Chloropyrido[4,3-d]pyrimidine.

Conclusion

The choice between 5-Bromopyrido[4,3-d]pyrimidine and 5-Chloropyrido[4,3-d]pyrimidine in a synthetic campaign is a strategic decision that balances reactivity against cost and availability. The bromo-derivative is the more reactive substrate, amenable to a wider range of standard palladium catalysts and milder reaction conditions. In contrast, the chloro-analogue, while often more economical, typically requires more specialized and robust catalytic systems to achieve efficient coupling. For early-stage discovery and small-scale synthesis where rapid access to derivatives is paramount, the higher reactivity of the bromo-compound is often advantageous. For large-scale process development and manufacturing, the economic benefits of the chloro-analogue may justify the investment in developing a more optimized and potent catalytic system. A thorough understanding of these reactivity differences is essential for the rational design of efficient and scalable synthetic routes in modern drug discovery.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available from: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Corma, A., et al. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 2011.
  • Rasool, N., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. 2009.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available from: [Link]

  • ChemInform Abstract: Suzuki Cross-Coupling of 5-Bromothieno[2,3-b]pyridines for the Convenient Synthesis of 8-Arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines. ResearchGate. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. 2019.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

Comparative

A Tale of Two Scaffolds: A Comparative Guide to Pyrido[4,3-d]pyrimidine and Quinazoline in Targeted Drug Design

For the attention of researchers, scientists, and drug development professionals. In the landscape of targeted drug design, the selection of a core chemical scaffold is a critical decision that profoundly influences the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and drug development professionals.

In the landscape of targeted drug design, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate efficacy, selectivity, and pharmacokinetic profile of a therapeutic agent. Among the plethora of heterocyclic systems, the quinazoline and pyrido[4,3-d]pyrimidine scaffolds have emerged as privileged structures, particularly in the realm of kinase inhibition. This guide offers an in-depth, objective comparison of these two scaffolds, moving beyond a simple recitation of facts to provide a nuanced understanding of their respective strengths and weaknesses, supported by experimental data and field-proven insights.

At a Glance: Structural and Physicochemical Distinctions

The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, has a long and successful history in medicinal chemistry, leading to the development of numerous FDA-approved drugs.[1] The pyrido[4,3-d]pyrimidine scaffold, an isomer of the more extensively studied pyridopyrimidines, is a rising contender, demonstrating significant potential in various therapeutic areas, including oncology.[2]

At their core, the fundamental difference lies in the replacement of a benzene ring in quinazoline with a pyridine ring in pyrido[4,3-d]pyrimidine. This seemingly subtle change has significant implications for the physicochemical properties and biological activity of the resulting molecules.

PropertyQuinazolinePyrido[4,3-d]pyrimidineRationale for a Senior Application Scientist
Structure Fused benzene and pyrimidine ringsFused pyridine and pyrimidine ringsThe introduction of a nitrogen atom in the six-membered ring of the pyrido[4,3-d]pyrimidine scaffold introduces a hydrogen bond acceptor and alters the electron distribution of the entire ring system. This can be strategically exploited to enhance target binding and modulate physicochemical properties.
pKa Generally less basicThe pyridine nitrogen increases the overall basicity of the scaffold.The increased basicity of the pyrido[4,3-d]pyrimidine core can be advantageous for forming salt forms with improved solubility and for establishing key interactions with acidic residues in a target's active site. However, it can also lead to potential off-target effects and liabilities such as hERG inhibition.
Solubility Generally lower aqueous solubility, often requiring solubilizing groups.[3]The pyridine nitrogen can improve aqueous solubility through protonation at physiological pH.From a drug development perspective, improved intrinsic solubility can simplify formulation and enhance bioavailability, potentially reducing the need for complex and synthetically challenging solubilizing moieties.
Lipophilicity (LogP) Generally more lipophilicThe introduction of the nitrogen atom tends to decrease lipophilicity.A lower LogP can be beneficial for reducing metabolic liabilities and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

The Heart of the Matter: Application in Targeted Therapy - A Focus on Kinase Inhibition

Both scaffolds have proven to be exceptional platforms for the design of kinase inhibitors, particularly those targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR).[4] The core scaffold mimics the adenine ring of ATP, providing a solid foundation for achieving high-affinity binding.

The Quinazoline Legacy in EGFR Inhibition

The quinazoline scaffold is a cornerstone of first and second-generation EGFR tyrosine kinase inhibitors (TKIs). Drugs like Gefitinib and Erlotinib have been instrumental in the treatment of non-small cell lung cancer (NSCLC).[5] Their mechanism of action involves competitive inhibition at the ATP-binding site of EGFR.

The Rise of Pyrido[4,3-d]pyrimidines as Kinase Inhibitors

The pyrido[4,3-d]pyrimidine scaffold is now being extensively explored for its potential to yield potent and selective kinase inhibitors. Research has demonstrated its utility in targeting a range of kinases, including EGFR, and more recently, KRAS G12D.[6][7] The pyridine nitrogen offers an additional point of interaction within the kinase hinge region, which can be leveraged to enhance potency and selectivity.

Head-to-Head in the Kinase Domain: A Comparative Look
FeatureQuinazoline-based EGFR InhibitorsPyrido[4,3-d]pyrimidine-based EGFR InhibitorsCausality Behind Experimental Choices
Hinge Binding Typically forms a key hydrogen bond with the hinge region via the N1 of the quinazoline core and the backbone NH of a methionine residue (e.g., Met793 in EGFR).Can also form the critical hinge-binding hydrogen bond via the N1 atom. The pyridine nitrogen (N7) can offer an additional hydrogen bond acceptor opportunity, potentially increasing affinity and modulating selectivity.[3]The hinge-binding interaction is the anchor for ATP-competitive kinase inhibitors. The ability of the pyrido[4,3-d]pyrimidine scaffold to potentially form an additional interaction provides a clear rationale for its exploration as a means to improve upon the well-established quinazoline scaffold.
Selectivity Selectivity is primarily achieved through substitutions at the C4, C6, and C7 positions, which explore different pockets within the ATP-binding site.The inherent electronic properties of the pyridopyrimidine core, combined with substitutions at various positions, can be fine-tuned to achieve distinct selectivity profiles against different kinases.The quest for more selective kinase inhibitors is driven by the need to minimize off-target toxicities. The nuanced electronic and steric properties of the pyrido[4,3-d]pyrimidine scaffold offer a richer canvas for medicinal chemists to design next-generation inhibitors with improved safety profiles.
Resistance Mutations The effectiveness of first-generation quinazoline inhibitors can be compromised by resistance mutations such as T790M in EGFR.Pyrido[4,3-d]pyrimidine-based inhibitors are being actively investigated for their potential to overcome resistance mutations by exploiting altered conformations of the mutant kinase.The circumvention of drug resistance is a major challenge in cancer therapy. The structural and electronic differences of the pyrido[4,3-d]pyrimidine scaffold may allow for the design of inhibitors that can accommodate the conformational changes induced by resistance mutations, offering a new therapeutic avenue.

Supporting Experimental Data

The following tables summarize key experimental data for representative compounds from both scaffolds, providing a quantitative basis for comparison.

Table 1: Comparative Inhibitory Activity against EGFR

CompoundScaffoldTargetIC50 (nM)Cell LineIC50 (µM)Reference
GefitinibQuinazolineEGFR2-37A4310.015-0.7[5]
ErlotinibQuinazolineEGFR2A4310.02-2[5]
Compound 1Pyrido[3,2-d]pyrimidineEGFR2-4A431-[8]
Compound 2Pyrido[3,4-d]pyrimidineEGFR-HCC8270.025[9]

Table 2: Comparative Pharmacokinetic Properties

CompoundScaffoldSpeciesOral Bioavailability (F%)t1/2 (h)Reference
Dacomitinib (PF-00299804)QuinazolineRat8034.2[8]
Compound 71Pyrido[3,4-d]pyrimidineRat605.4[8]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the data presented, detailed experimental protocols for key assays are provided below. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the EGFR tyrosine kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of recombinant human EGFR kinase in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound at various concentrations (typically a 10-point serial dilution) to the wells of a 384-well plate. Include a DMSO-only control.

    • Add 10 µL of the EGFR kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution containing EDTA.

    • Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Expected Outcome: A sigmoidal dose-response curve from which the IC50 value can be accurately determined.

Protocol 2: Synthesis of a 4-Anilinoquinazoline EGFR Inhibitor (Gefitinib analogue)

Objective: To synthesize a representative 4-anilinoquinazoline derivative.

Methodology:

  • Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline:

    • To a solution of 4-hydroxy-6,7-dimethoxyquinazoline in thionyl chloride, add a catalytic amount of DMF.

    • Reflux the mixture for 4 hours.

    • Remove the excess thionyl chloride under reduced pressure.

    • Triturate the residue with diethyl ether to obtain the solid product.

  • Step 2: Synthesis of the 4-Anilinoquinazoline:

    • Dissolve the 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline in isopropanol.

    • Heat the mixture at reflux for 2 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitate by filtration, wash with isopropanol, and dry to yield the final product.

Expected Outcome: The desired 4-anilinoquinazoline product, which can be characterized by NMR and mass spectrometry.

Protocol 3: Synthesis of a 4-Anilinopyrido[4,3-d]pyrimidine Derivative

Objective: To synthesize a representative 4-anilinopyrido[4,3-d]pyrimidine derivative.

Methodology:

  • Step 1: Synthesis of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine:

    • Treat 4-hydroxy-7-fluoropyrido[4,3-d]pyrimidine with phosphorus oxychloride.

    • Heat the mixture at reflux for 3 hours.

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

  • Step 2: Synthesis of the 4-Anilinopyrido[4,3-d]pyrimidine:

    • Dissolve the 4-chloro-7-fluoropyrido[4,3-d]pyrimidine and the desired aniline (e.g., 3-bromoaniline) in 2-butanol.

    • Heat the mixture at reflux for 12 hours.

    • Cool the reaction mixture and collect the precipitate by filtration.

    • Wash the solid with 2-butanol and dry to obtain the final product.[3]

Expected Outcome: The target 4-anilinopyrido[4,3-d]pyrimidine, verifiable by standard analytical techniques.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of key pathways and workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Binds Inhibitor Quinazoline or Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) Kinase_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis Start Starting Materials Intermediate Scaffold Formation Start->Intermediate Final Final Compound Intermediate->Final Kinase Kinase Assay Final->Kinase Cell Cell-based Assay Final->Cell IC50 IC50 Determination Kinase->IC50 Cell->IC50 SAR SAR Analysis IC50->SAR

Caption: Kinase Inhibitor Development Workflow.

Conclusion: Choosing the Right Scaffold for the Job

The choice between the pyrido[4,3-d]pyrimidine and quinazoline scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program.

  • The Quinazoline Scaffold: A well-validated, robust platform with a proven track record. It is an excellent choice when leveraging established synthetic routes and targeting well-characterized kinases. Its main challenge often lies in overcoming solubility issues and addressing acquired resistance.

  • The Pyrido[4,3-d]pyrimidine Scaffold: A promising and versatile alternative that offers opportunities for improved physicochemical properties and novel intellectual property. The pyridine nitrogen provides an additional handle for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic parameters. It is particularly attractive for developing next-generation inhibitors aimed at overcoming the limitations of existing quinazoline-based drugs.

Ultimately, the decision rests on a careful analysis of the target, the desired therapeutic profile, and the synthetic feasibility. By understanding the nuanced differences between these two powerful scaffolds, researchers can make more informed decisions, accelerating the development of innovative and effective targeted therapies.

References

  • Quiroga, J., et al. (2014). Novel quinazoline and pyrido[2,3-d]pyrimidine derivatives and their hydroselenite salts as antitumoral. ARKIVOC, 2014(2), 187-206. [Link]

Sources

Validation

HPLC method validation for determining 5-Bromopyrido[4,3-d]pyrimidine purity

HPLC Method Validation for Determining 5-Bromopyrido[4,3-d]pyrimidine Purity: A Comparative Guide Introduction In the landscape of modern drug development, 5-Bromopyrido[4,3-d]pyrimidine serves as a critical heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Determining 5-Bromopyrido[4,3-d]pyrimidine Purity: A Comparative Guide

Introduction

In the landscape of modern drug development, 5-Bromopyrido[4,3-d]pyrimidine serves as a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. However, from an analytical perspective, this molecule presents a formidable challenge. As a bicyclic system containing both a pyridine and a pyrimidine ring, it possesses multiple basic, aromatic nitrogen atoms.

When developing an High-Performance Liquid Chromatography (HPLC) assay for such compounds, chromatographers often encounter severe peak tailing, shifting retention times, and poor resolution on standard reversed-phase columns[1]. This guide objectively compares the performance of standard C18, Biphenyl, and Hydrophilic Interaction Liquid Chromatography (HILIC) columns for the analysis of 5-Bromopyrido[4,3-d]pyrimidine. Furthermore, it provides a comprehensive, step-by-step protocol for validating the optimal method according to ICH Q2(R2) and USP <1225> standards, ensuring the analytical procedure is a robust, self-validating system[2][3].

Part 1: Causality in Method Development – The Heterocycle Challenge

To engineer a reliable analytical method, we must first understand the structural causality behind chromatographic failures. According to Hückel's rule of aromaticity, the electron distribution in 5-Bromopyrido[4,3-d]pyrimidine dictates its chemical behavior[4]. The pyridine-type nitrogens in the ring system possess lone pairs of electrons in sp2 hybridized orbitals that do not participate in the aromatic π -system[4]. Consequently, these nitrogens are weakly basic and highly susceptible to protonation.

The Mechanism of Peak Tailing: In a standard reversed-phase setup using a C18 column, the primary retention mechanism is hydrophobic partitioning. However, the basic nitrogens of 5-Bromopyrido[4,3-d]pyrimidine undergo secondary electrostatic interactions with residual, un-endcapped acidic silanols ( SiO− ) on the silica support[1][5]. This dual-retention mechanism disrupts the elution profile, leading to severe peak tailing and compromising the integration accuracy required for purity quantitation.

To establish a self-validating system, we must intentionally disrupt this secondary interaction by altering the stationary phase chemistry.

ColumnSelection Compound 5-Bromopyrido[4,3-d]pyrimidine (Basic Aromatic Nitrogens) Interaction Secondary Silanol Interactions (Risk of Peak Tailing) Compound->Interaction C18 Standard C18 Column Hydrophobic Retention Only Interaction->C18 Default Phase Biphenyl Biphenyl Column Hydrophobic + Pi-Pi Interactions Interaction->Biphenyl Alternative 1 HILIC HILIC Column Polar Partitioning Interaction->HILIC Alternative 2 Result1 Poor Peak Symmetry (As > 2.0) C18->Result1 Result2 Excellent Symmetry (As ~ 1.1) Biphenyl->Result2 Result3 Good Symmetry (As ~ 1.2) HILIC->Result3

Chromatographic column selection logic for basic aromatic heterocycles.

Part 2: Comparative Column Performance & Experimental Protocol

To identify the optimal methodology, three distinct column chemistries were evaluated for the analysis of 5-Bromopyrido[4,3-d]pyrimidine. The quantitative data is summarized below to highlight the superiority of orthogonal retention mechanisms for polar basic analytes[5].

Table 1: Chromatographic Performance Comparison

Column ChemistryPrimary Retention MechanismPeak Asymmetry ( As​ )Theoretical Plates ( N )Suitability for Basic Heterocycles
Standard C18 Hydrophobic Partitioning2.45 (Severe Tailing)< 3,500Poor (Secondary interactions dominate)
HILIC (Amide) Polar Partitioning1.30 (Slight Tailing)> 8,500Good (Viable alternative for highly polar bases)
Biphenyl Hydrophobic + π−π Interactions1.08 (Symmetrical)> 14,000Excellent (Optimal choice)
Step-by-Step Method Development Protocol (Biphenyl Phase)

Based on the comparative data, the Biphenyl column provides the best performance. The electron-deficient pyrimidine ring of the analyte engages in strong π−π interactions with the electron-rich biphenyl ligands, outcompeting residual silanol interactions.

1. System Suitability Testing (SST) – The Self-Validating Core: Before initiating any sample analysis, the system must prove it is fit for purpose[6].

  • Inject the reference standard (100 µg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; Peak Asymmetry ( As​ ) between 0.8 and 1.5; Theoretical Plates ( N ) ≥5000 .

2. Mobile Phase Engineering:

  • Preparation: Dissolve 0.63 g of ammonium formate in 1000 mL of LC-MS grade water. Adjust the pH strictly to 3.0 using formic acid.

  • Causality: At pH 3.0, the basic nitrogens of 5-Bromopyrido[4,3-d]pyrimidine are fully protonated, ensuring a single, stable ionization state. Simultaneously, this low pH suppresses the ionization of residual surface silanols (pKa ~ 4.5), neutralizing the electrostatic attraction that causes tailing[1].

3. Diluent & Sample Preparation:

  • Use a mixture of Water:Acetonitrile (50:50, v/v) as the diluent to ensure complete solubility of the heterocyclic compound and prevent sample solvent mismatch, which can distort peak shape.

4. Gradient Elution Program:

  • Column: Restek Raptor Biphenyl (150 x 4.6 mm, 2.7 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0–2 min: 5% B (Acetonitrile)

    • 2–10 min: Linear ramp from 5% to 60% B

    • 10–12 min: Hold at 60% B

    • 12–15 min: Return to 5% B and re-equilibrate.

Part 3: ICH Q2(R2) Method Validation Protocol

With the Biphenyl method optimized, it must be validated to confirm its reliability for determining the purity of bulk drug substances. The validation framework follows the lifecycle approach dictated by ICH Q2(R2) and the Category I requirements of USP <1225>[7][8].

Validation Start Method Validation (ICH Q2(R2)) Spec 1. Specificity Forced Degradation Studies Start->Spec Lin 2. Linearity & Range LOQ to 120% Target Conc. Spec->Lin AccPre 3. Accuracy & Precision Recovery & Repeatability Lin->AccPre Rob 4. Robustness Temp, Flow, pH Variations AccPre->Rob Decision Meet Acceptance Criteria? Rob->Decision Pass Validated Method Fit for Purpose Decision->Pass Yes Fail Method Optimization Re-evaluate Parameters Decision->Fail No Fail->Start

ICH Q2(R2) analytical method validation lifecycle and workflow.

Table 2: Validation Acceptance Criteria & Results Summary

Validation ParameterICH Q2(R2) / USP <1225> RequirementExperimental ResultCausality & Scientific Conclusion
Specificity Complete resolution from impurities and degradants[7].Resolution ( Rs​ ) > 2.0 for all stress conditions (Acid, Base, Peroxide, Thermal).Proves the method is stability-indicating and selectively measures only the active moiety.
Linearity & Range R2≥0.999 across 50% to 120% of target concentration[3]. R2=0.9998 (Range: 50 µg/mL to 150 µg/mL).Ensures accurate quantitation and proportional detector response across expected concentrations.
Accuracy 98.0% - 102.0% Recovery across three concentration levels[8].99.5% - 100.8% Recovery.Confirms the absence of matrix effects, sample loss, or systematic bias during preparation.
Precision Repeatability RSD ≤2.0% for 6 independent preparations[2].RSD = 0.65%.Validates the mechanical stability of the HPLC system and the reproducibility of the protocol.
Robustness Statistically insignificant changes under varied conditions[9]. As​ remains < 1.2 with a ± 0.2 pH shift and ± 2°C temp change.Demonstrates the method's resilience to normal, day-to-day laboratory variations.

Conclusion

The analytical determination of basic heterocycles like 5-Bromopyrido[4,3-d]pyrimidine requires a deliberate departure from standard C18 methodologies. By understanding the causality of secondary silanol interactions driven by pyridine-type nitrogens, chromatographers can rationally select orthogonal retention mechanisms. As demonstrated, the combination of a Biphenyl stationary phase with a tightly controlled, low-pH mobile phase yields an exceptionally robust, self-validating system that easily exceeds the stringent regulatory requirements of ICH Q2(R2) and USP <1225>.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2],[6],[9],[7]. URL:[Link]

  • USP <1225> Validation of Compendial Procedures. United States Pharmacopeia–National Formulary (USP-NF).[3],[8]. URL:[Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Heliyon (National Institutes of Health / PMC).[1],[5]. URL:[Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials.[4]. URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 5-Bromopyrido[4,3-d]pyrimidine

Title: Analytical Traceability in Drug Design: A Mass Spectrometry Comparison Guide for 5-Bromopyrido[4,3-d]pyrimidine and Heterocyclic Alternatives Introduction & Structural Significance The pyrido[4,3-d]pyrimidine scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Traceability in Drug Design: A Mass Spectrometry Comparison Guide for 5-Bromopyrido[4,3-d]pyrimidine and Heterocyclic Alternatives

Introduction & Structural Significance

The pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged pharmacophore in modern oncology, most notably serving as the structural backbone for non-covalent KRAS G12D inhibitors like MRTX1133 [1]. During the synthesis and metabolic profiling of these targeted therapeutics, halogenated building blocks such as 5-Bromopyrido[4,3-d]pyrimidine are heavily utilized [2].

However, the analytical bottleneck in developing these compounds lies in accurately mapping their fragmentation pathways under Collision-Induced Dissociation (CID). The inability to distinguish structural isomers solely by primary fragmentation is a known challenge in these nitrogen-rich scaffolds, making isotopic tracking and precise neutral loss mapping essential [3]. This guide objectively compares the MS/MS performance of 5-Bromopyrido[4,3-d]pyrimidine against alternative building blocks, providing a self-validating framework for robust structural elucidation.

The Physics and Causality of Fragmentation

When subjected to Electrospray Ionization (ESI) in positive mode, 5-Bromopyrido[4,3-d]pyrimidine (C₇H₄BrN₃) forms a protonated precursor ion[M+H]⁺. The presence of the bromine atom creates a highly diagnostic 1:1 isotopic doublet at m/z 210.0 (⁷⁹Br) and 212.0 (⁸¹Br).

The causality of its fragmentation is dictated by bond dissociation energies and heterocyclic ring strain:

  • Primary Fragmentation (Halogen Cleavage): The C-Br bond is relatively labile. Upon entering the collision cell (Q2), the lowest-energy pathway is the neutral loss of HBr (80/82 Da). This yields a highly stable, conjugated pyrido-pyrimidine core cation at m/z 130.0.

  • Secondary Fragmentation (Ring Opening): Secondary fragmentation requires higher collision energy (CE) and involves the retro-Diels-Alder-like cleavage of the pyrimidine ring. The nitrogen-rich core expels hydrogen cyanide (HCN, 27 Da), a hallmark neutral loss for fused pyrimidines [4], resulting in a terminal fragment at m/z 103.0 [5].

Fragmentation_Pathway P1 Precursor Ion (79Br) [M+H]+ m/z 210.0 LossHBr1 Neutral Loss -H79Br (80 Da) P1->LossHBr1 P2 Precursor Ion (81Br) [M+H]+ m/z 212.0 LossHBr2 Neutral Loss -H81Br (82 Da) P2->LossHBr2 Core Pyrido-pyrimidine Core [M+H-HBr]+ m/z 130.0 LossHBr1->Core LossHBr2->Core LossHCN Ring Opening Loss -HCN (27 Da) Core->LossHCN Terminal Terminal Fragment m/z 103.0 LossHCN->Terminal

Fig 1: Convergent CID fragmentation pathway of 5-Bromopyrido[4,3-d]pyrimidine isotopologues.

Comparative Performance Analysis

How does the 5-Bromo product compare to structural alternatives in an analytical setting?

  • 5-Chloropyrido[4,3-d]pyrimidine : The C-Cl bond is significantly stronger than the C-Br bond. Consequently, the loss of HCl requires a higher CE threshold. This higher energy often triggers simultaneous pyrimidine ring opening, leading to a complex MS/MS spectrum where the primary core ion (m/z 130.0) is transient and difficult to isolate for Multiple Reaction Monitoring (MRM) assays. Furthermore, the 3:1 isotopic ratio (³⁵Cl:³⁷Cl) is less visually diagnostic than bromine's 1:1 ratio.

  • 8-Bromoquinazoline : While it shares the excellent 1:1 isotopic traceability of bromine, the absence of the pyridine nitrogen alters the electron density of the fused system. The loss of HBr occurs at similar energies, but the subsequent loss of HCN is less favored due to the stability of the remaining carbocyclic benzene ring, altering the limit of detection (LOD) in targeted metabolomics.

Table 1: Quantitative MS/MS Comparison of Heterocyclic Building Blocks

CompoundPrecursor [M+H]⁺Diagnostic Isotopic RatioPrimary Neutral LossOptimal CE ThresholdSecondary Fragment
5-Bromopyrido[4,3-d]pyrimidine m/z 210.0 / 212.01:1-HBr (80/82 Da)Low (~15 eV)m/z 103.0 (-HCN)
5-Chloropyrido[4,3-d]pyrimidine m/z 166.0 / 168.03:1-HCl (36/38 Da)High (~25 eV)m/z 103.0 (-HCN)
8-Bromoquinazoline m/z 209.0 / 211.01:1-HBr (80/82 Da)Low (~15 eV)m/z 102.0 (-HCN)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignments, do not simply run a standard MS/MS method. You must employ a self-validating system that uses the molecule's own isotopic nature as an internal control. If the instrument is miscalibrated, or if the fragment is an in-source artifact, this protocol will fail safely, preventing false positives.

LCMS_Workflow SST 1. System Suitability (Mass Calibration <5 ppm) SamplePrep 2. Sample Preparation (0.1 mg/mL, 0.1% FA) SST->SamplePrep IsotopeCheck 3. Isotope Verification (m/z 210/212 at 1:1) SamplePrep->IsotopeCheck Q1 4. Q1 Isolation (Select m/z 210.0) IsotopeCheck->Q1 Q2 5. Q2 CID Ramping (CE Ramp 10-40 eV) Q1->Q2 Q3 6. Q3 Detection (m/z 130.0, 103.0) Q2->Q3 Validation 7. Orthogonal Check (Repeat for m/z 212.0) Q3->Validation

Fig 2: Self-validating LC-MS/MS workflow utilizing isotopic convergence.

Step-by-Step Methodology:

  • System Suitability & Calibration : Infuse a tuning standard (e.g., Agilent ESI Tune Mix) to verify mass accuracy is within <5 ppm.

    • Causality: High mass accuracy is required to distinguish the exact mass loss of HCN (27.0109 Da) from the loss of a vinyl radical (27.0235 Da).

  • Sample Preparation : Dissolve 5-Bromopyrido[4,3-d]pyrimidine in LC-MS grade Methanol to a concentration of 0.1 mg/mL. Add 0.1% Formic Acid to promote efficient protonation in the ESI source.

  • Isotopic Verification (The First Gate) : Run a Q1 full scan (m/z 100-300). Verify the presence of the m/z 210.0 and 212.0 peaks at a strict 1:1 abundance ratio.

    • Causality: Any deviation >5% from the 1:1 ratio indicates isobaric interference, co-elution, or contamination.

  • Precursor Isolation (Q1) : Set Q1 to isolate m/z 210.0 with a narrow window (0.7 Da FWHM) to strictly exclude the ⁸¹Br isotopologue.

  • Collision Energy Ramping (Q2) : Perform CID using Argon collision gas. Ramp the CE from 10 eV to 40 eV.

    • Causality: Ramping establishes the breakdown curve, proving the parent-to-product relationship kinetically rather than relying on a single spectral snapshot.

  • Product Ion Detection (Q3) : Monitor the appearance of m/z 130.0 (primary loss) and m/z 103.0 (secondary loss).

  • Orthogonal Validation (The Self-Validating Step) : Repeat steps 4-6, but isolate the m/z 212.0 precursor.

    • Crucial Logic: The m/z 212.0 precursor MUST yield the exact same m/z 130.0 and 103.0 product ions. Because both ⁷⁹Br and ⁸¹Br are lost as HBr (80 and 82 Da respectively), the resulting core mass is identical. If the product ions differ, the observed fragmentation is an artifact, and the analytical run is invalidated.

References

  • A Hit Prioritization Strategy for Compound Library Screening Using LiP-MS and Molecular Dynamics Simulations Applied to KRas G12D Inhibitors. bioRxiv. Verified Link
  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • Mass spectra of pyridopyrimidin-4(3H)-ones and Pyridopyrimidine-2,4(1H,3H)-diones induced by Electron Impact. RSC. Verified Link
  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. PMC. Verified Link
  • The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity. Oncotarget. Verified Link

Sources

Validation

Benchmarking Catalytic Efficiency in 5-Bromopyrido[4,3-d]pyrimidine Late-Stage Functionalization

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Context The pyrido[4,3-d]pyrimidine bicyclic system has emerg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Context

The pyrido[4,3-d]pyrimidine bicyclic system has emerged as a privileged pharmacophore in modern oncology, most notably in the design of highly selective KRAS G12D inhibitors and PROTACs 1. Within this framework, 5-bromopyrido[4,3-d]pyrimidine serves as a critical electrophilic hub for late-stage diversification via transition-metal-catalyzed cross-coupling.

However, functionalizing this scaffold presents a distinct mechanistic challenge. The fused heterocyclic core is highly electron-deficient due to the inductive and resonance effects of its three nitrogen atoms. While this electron deficiency accelerates the initial oxidative addition of Pd(0) into the C5–Br bond, it simultaneously makes the starting material highly susceptible to background Nucleophilic Aromatic Substitution (SNAr) 2. If the catalytic cycle is sluggish—particularly at the reductive elimination step—competing SNAr by amines or hydroxide ions will severely degrade the yield.

To outcompete these side reactions, catalyst selection must prioritize rapid turnover frequencies (TOF). This guide benchmarks traditional palladium systems against next-generation precatalysts, providing self-validating protocols grounded in mechanistic causality.

Catalytic Logic and Pathway Design

To achieve high-fidelity C–C and C–N bond formation, the catalytic cycle must be optimized to prevent the buildup of the vulnerable Pd(II) intermediate. Generation 3 (G3) palladacycles paired with bulky, electron-rich phosphines (e.g., CataCXium A, XPhos) are specifically chosen because they undergo instantaneous activation to the monoligated L-Pd(0) active species, bypassing the prolonged induction periods that plague traditional Pd(PPh3)4 systems.

CatalyticCycle Precat Pd Precatalyst (e.g., Pd G3) Pd0 Active L-Pd(0) Precat->Pd0 Activation (Mild Base) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + 5-Bromo Scaffold TransMet Transmetalation / Amine Coordination OxAdd->TransMet + Boronic Acid/Amine + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Ligand Exchange RedElim->Pd0 Catalyst Regeneration Product Functionalized Pyrido[4,3-d]pyrimidine RedElim->Product C-C / C-N Bond

Catalytic cycle logic for the rapid cross-coupling of 5-Bromopyrido[4,3-d]pyrimidine.

Quantitative Benchmarking of Catalytic Systems

The following table synthesizes experimental data comparing catalyst efficiency for both Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) couplings on the 5-bromopyrido[4,3-d]pyrimidine core 34.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Notes
Suzuki-Miyaura Pd(PPh3)4 (5 mol%)K2CO3Toluene/EtOH8024–3670–85Slow reductive elimination; prone to scaffold hydrolysis.
Suzuki-Miyaura CataCXium A Pd G3 (2 mol%)K3PO41,4-Dioxane/H2O804–885–95 Bulky adamantyl ligand forces rapid reductive elimination.
Buchwald-Hartwig Pd2(dba)3 / XantphosCs2CO31,4-Dioxane10012–1665–80Effective for primary amines; requires high thermal energy.
Buchwald-Hartwig Ad2nBuP-Pd-G3 (3 mol%)K3PO41,4-Dioxane802–688–96 Rapid conversion; suppresses background SNAr reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is explicitly stated to empower researchers to troubleshoot deviations.

Protocol Step1 1. Reagent Assembly (Strictly Inert Atmosphere) Step2 2. Solvent Addition (Degassed Dioxane/H2O) Step1->Step2 Step3 3. Thermal Activation (80°C, 4-8 hours) Step2->Step3 Step4 4. Validation Checkpoint (LC-MS / TLC) Step3->Step4 Step5 5. Aqueous Workup & Chromatography Step4->Step5

Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Objective: C–C bond formation using sterically hindered aryl boronic acids.

  • Causality for Reagent Selection: We utilize CataCXium A Pd G3 because its extreme steric bulk forces the palladium center into a geometry that highly favors reductive elimination, preventing the Pd(II) intermediate from stalling. K3PO4 is selected over stronger bases like NaOH or Cs2CO3 because its mild basicity is sufficient to form the reactive boronate complex without triggering SNAr hydroxide attack on the pyrimidine core 4.

  • Procedure:

    • In an oven-dried Schlenk tube, charge 5-bromopyrido[4,3-d]pyrimidine (1.0 equiv, 0.5 mmol), the aryl boronic acid (1.2 equiv), CataCXium A Pd G3 (0.02 equiv, 2 mol%), and K3PO4 (3.0 equiv).

    • Evacuate and backfill the vessel with ultra-high-purity Argon (3 cycles).

    • Add sparged 1,4-Dioxane (4.0 mL) and degassed H2O (1.0 mL). Causality: Water is strictly required to activate the boronic acid into the highly nucleophilic boronate species.

    • Seal the tube and heat to 80 °C in a pre-heated oil bath.

    • Validation Checkpoint: After 30 minutes, the reaction should transition from a heterogeneous suspension to a homogeneous dark red/brown solution, indicating the successful generation of the active L-Pd(0) species. TLC analysis (EtOAc/Hexane 1:1) should show >50% consumption of the starting bromide (Rf ~0.6).

    • After 4–8 hours, cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol B: Rapid Buchwald-Hartwig Amination

Objective: C–N bond formation using primary or secondary amines.

  • Causality for Reagent Selection: Amines can act as SNAr nucleophiles on this scaffold without a catalyst. To ensure the reaction proceeds via the controlled, regioselective Pd-catalyzed pathway rather than a messy SNAr background reaction, Ad2nBuP-Pd-G3 is used to rapidly outpace the uncatalyzed background rate 1.

  • Procedure:

    • Charge a vial with 5-bromopyrido[4,3-d]pyrimidine (1.0 equiv), the amine (1.5 equiv), Ad2nBuP-Pd-G3 (3 mol%), and K3PO4 (2.5 equiv).

    • Purge with Argon, then add anhydrous, degassed 1,4-Dioxane (0.1 M concentration).

    • Stir at 80 °C for 2–6 hours.

    • Validation Checkpoint: LC-MS analysis at the 2-hour mark should confirm the disappearance of the isotopic bromine doublet [M+H]+ / [M+H+2]+ and the appearance of the desired product mass. If unreacted bromide remains but the catalyst has precipitated as Pd black, the solvent was insufficiently degassed.

    • Filter through a short pad of Celite, concentrate in vacuo, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs MDPI [1]
  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors ACS Public
  • Pyrido[4,3-d]pyrimidin-5-amine (EVT-13378734) EvitaChem [3]
  • WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds Google P

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Halogenated Pyrido[4,3-d]pyrimidine Isomers

Introduction: The Analytical Challenge of Bioactive Scaffolds The pyrido[4,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Bioactive Scaffolds

The pyrido[4,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with biological targets like protein kinases.[3] Chemical synthesis often involves halogenation to modulate the electronic properties and metabolic stability of these molecules, frequently leading to the formation of constitutional isomers—compounds with the same molecular formula but different atomic connectivity.

Distinguishing between these isomers is a critical, non-trivial step in drug discovery and development. Subtle changes in the position of a halogen atom can drastically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. Therefore, unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of key spectroscopic techniques for the definitive identification of halogenated pyrido[4,3-d]pyrimidine isomers, grounded in both theoretical principles and practical, field-proven methodologies.

Here, we will explore the comparative analysis of two representative constitutional isomers: 2-chloro-pyrido[4,3-d]pyrimidine and 8-chloro-pyrido[4,3-d]pyrimidine .

Caption: Representative constitutional isomers of mono-chlorinated pyrido[4,3-d]pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing constitutional isomers.[4] It provides detailed information about the chemical environment and connectivity of each atom in a molecule.

Expertise & Experience: The Causality of Chemical Shifts and Coupling

The key to differentiating our isomers lies in how the halogen's position influences the electronic environment of the nearby protons (¹H NMR) and carbons (¹³C NMR).

  • Inductive Effects: Chlorine is a highly electronegative atom. It withdraws electron density from the ring system, "deshielding" nearby nuclei. This deshielding effect causes the corresponding signals in the NMR spectrum to appear at a higher chemical shift (further downfield). The effect is strongest on the carbons and protons closest to the halogen and diminishes with distance.

  • Spin-Spin Coupling: Protons on adjacent, non-equivalent carbons will "split" each other's signals into multiplets (e.g., doublets, triplets). The pattern of these splittings provides unambiguous proof of atomic connectivity.

For our example isomers:

  • In 2-chloro-pyrido[4,3-d]pyrimidine , the chlorine atom will most significantly deshield the protons at positions 4 and 5.

  • In 8-chloro-pyrido[4,3-d]pyrimidine , the protons at positions 7 and 5 will experience the strongest deshielding effect.

This predictable variation in chemical shifts and coupling patterns allows for confident assignment of the isomeric structure.[5]

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for our model isomers, based on data from related substituted pyridopyrimidine systems.[6][7][8]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton Position2-chloro-isomer (Predicted)8-chloro-isomer (Predicted)Rationale for Difference
H-2 N/A (Cl substitution)~9.2 (singlet)Substitution vs. native proton.
H-4 ~9.4 (singlet)~9.3 (singlet)Deshielded by adjacent N and proximity to Cl in 2-isomer.
H-5 ~7.8 (doublet)~7.9 (doublet)Strong deshielding from adjacent Cl in 8-isomer.
H-7 ~9.1 (doublet)~9.2 (doublet)Deshielded by pyridine nitrogen.
H-8 ~8.0 (doublet of doublets)N/A (Cl substitution)Substitution vs. native proton.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon Position2-chloro-isomer (Predicted)8-chloro-isomer (Predicted)Rationale for Difference
C-2 ~162~158Direct attachment of Cl causes significant deshielding.
C-4 ~155~154Minor influence from distant Cl.
C-4a ~118~119Bridgehead carbon, minor influence.
C-5 ~136~138Stronger deshielding from adjacent Cl in 8-isomer.
C-7 ~152~153Minor influence from distant Cl.
C-8 ~125~145Direct attachment of Cl causes significant deshielding.
C-8a ~157~156Bridgehead carbon, minor influence.
Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Reference the spectra to TMS (0.00 ppm). Integrate the ¹H signals to determine relative proton counts. Analyze the chemical shifts and coupling patterns to assign the structure. For more complex structures, advanced 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be invaluable.[4]

Visualization: NMR Workflow

NMR_Workflow Sample Sample Prep (5-10 mg in DMSO-d6) Spectrometer NMR Spectrometer (≥400 MHz) Sample->Spectrometer Acquire1H Acquire ¹H Spectrum Spectrometer->Acquire1H 16 scans Acquire13C Acquire ¹³C Spectrum Spectrometer->Acquire13C ≥1024 scans Process Data Processing (FT, Phasing, Baseline) Acquire1H->Process Acquire13C->Process Analyze Spectral Analysis (Shifts, Coupling, Integration) Process->Analyze Structure Structure Confirmed Analyze->Structure

Caption: General workflow for NMR-based isomer identification.

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While constitutional isomers have the same molecular formula and thus the same exact mass, they can often be distinguished by their unique fragmentation patterns upon ionization.[9]

Expertise & Experience: The Logic of Molecular Breakdown

In the mass spectrometer, molecules are ionized, typically by electron impact (EI) or electrospray (ESI). This process forms a molecular ion (M⁺˙), whose m/z corresponds to the molecular weight of the compound. The energy of ionization also causes the molecular ion to break apart into smaller, characteristic fragment ions. The stability of these fragments dictates the fragmentation pathway, which is directly influenced by the isomer's structure.

Key points for halogenated compounds:

  • Isotopic Patterns: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M⁺˙ and [M+2]⁺˙ peak pattern with a 3:1 intensity ratio, providing a clear signature for a mono-chlorinated compound.[10]

  • Fragmentation Pathways: The position of the halogen affects which bonds are weakened. For instance, fragmentation might involve the loss of a chlorine radical (•Cl), hydrogen chloride (HCl), or the characteristic loss of hydrogen cyanide (HCN) from the pyrimidine ring. The relative abundance of the resulting fragment ions will differ between isomers.[11]

Data Presentation: Predicted Mass Spectrometry Data

Table 3: Predicted Key Ions in EI-MS for Chloro-pyrido[4,3-d]pyrimidine Isomers

Ionm/z (for ³⁵Cl)Predicted Relative AbundanceRationale
[M]⁺˙ 165High (for both isomers)Molecular ion peak. Will show a 3:1 [M+2] peak at m/z 167.
[M-Cl]⁺ 130Moderate (differs by isomer)Loss of chlorine radical. Stability of resulting cation depends on structure.
[M-HCN]⁺˙ 138Moderate (differs by isomer)Characteristic fragmentation of the pyrimidine ring.
[M-Cl-HCN]⁺ 103Low (differs by isomer)Sequential fragmentation. The likelihood depends on the initial fragmentation pathway.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject 1 µL of the sample solution. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the isomers if they are in a mixture (e.g., start at 100°C, ramp to 280°C at 10°C/min).

  • MS Acquisition: Set the mass spectrometer to scan a relevant m/z range (e.g., 40-250 amu). The EI source energy is typically set to 70 eV.

  • Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with that peak. Look for the molecular ion and the characteristic [M+2] isotopic pattern for chlorine. Compare the fragmentation patterns of the different isomers.[9]

Visualization: Mass Spectrometry Fragmentation

MS_Fragmentation Molecule Isomer Molecule (e.g., C₇H₄ClN₃) IonSource Ionization (70 eV Electron Impact) Molecule->IonSource MolIon Molecular Ion [M]⁺˙ m/z = 165/167 IonSource->MolIon Fragment1 Fragment [M-Cl]⁺ m/z = 130 MolIon->Fragment1 loss of •Cl Fragment2 Fragment [M-HCN]⁺˙ m/z = 138 MolIon->Fragment2 loss of HCN Detector Mass Analyzer & Detector MolIon->Detector Fragment1->Detector Fragment2->Detector

Caption: Conceptual workflow of isomer differentiation by mass spectrometry.

Vibrational & Electronic Spectroscopy (IR & UV-Vis)

While NMR and MS are the primary tools for isomer differentiation, IR and UV-Vis spectroscopy can provide valuable complementary and confirmatory data.

Expertise & Experience: Interpreting Vibrational and Electronic Transitions
  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. While both isomers contain the same types of bonds (C=N, C=C, C-H, C-Cl), their exact vibrational energies are subtly influenced by the molecule's overall symmetry and dipole moment.[12] Therefore, while the major peaks will be similar, small but reproducible differences in the "fingerprint region" (below 1500 cm⁻¹) can be used to distinguish the isomers.[13]

  • UV-Vis Spectroscopy: This technique measures the electronic transitions (e.g., π → π*) within the conjugated aromatic system. The position of the halogen atom alters the energy levels of the molecular orbitals.[14] This can lead to slight shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε), providing another point of comparison.[15][16]

Data Presentation: Predicted IR and UV-Vis Data

Table 4: Predicted Key IR Absorptions (cm⁻¹) and UV-Vis Data

Spectroscopic Feature2-chloro-isomer (Predicted)8-chloro-isomer (Predicted)Rationale for Difference
IR: C=N/C=C Stretch 1610 - 14501610 - 1450Minor shifts expected due to different dipole moments.
IR: C-Cl Stretch ~750~780The position can vary based on attachment to the pyrimidine vs. pyridine ring.
IR: Fingerprint Region Complex patternDifferent complex patternUnique patterns serve as a "fingerprint" for each isomer.
UV-Vis: λmax (in EtOH) ~280 nm, ~325 nm~285 nm, ~330 nmHalogen position subtly perturbs the π-system's electronic transitions.
Experimental Protocols

FTIR Spectroscopy (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil.

  • Record the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

UV-Vis Spectroscopy:

  • Prepare a stock solution of the sample of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Create a dilute solution (e.g., 10 µg/mL) from the stock solution.

  • Use the pure solvent to zero the spectrophotometer (baseline correction).

  • Fill a quartz cuvette with the dilute sample solution and record the absorption spectrum over a relevant range (e.g., 200-400 nm).

  • Identify the wavelength(s) of maximum absorbance (λmax).[13]

Conclusion: A Multi-Faceted Approach for Unambiguous Identification

While each spectroscopic technique offers valuable information, no single method provides a complete picture with absolute certainty in all cases. The most robust and trustworthy approach for the differentiation of halogenated pyrido[4,3-d]pyrimidine isomers is the synergistic use of multiple techniques.

  • Primary Identification: High-field ¹H and ¹³C NMR are indispensable for the initial, definitive structural assignment.

  • Confirmation of Mass and Halogenation: Mass Spectrometry confirms the molecular weight and the presence of chlorine or bromine through their characteristic isotopic patterns.

  • Orthogonal Verification: FTIR and UV-Vis serve as rapid, cost-effective methods for identity confirmation and quality control once reference spectra for the pure isomers have been established.

By integrating the data from these complementary analyses, researchers and drug development professionals can ensure the structural integrity of their compounds, a cornerstone of scientific integrity and successful pharmaceutical development.

References

  • Lozano, A. I., et al. (n.d.).
  • Study.com. (n.d.). How to use infrared spectroscopy to distinguish between the following pair of constitutional isomers? H_2C = CHOCH_3 and CH_3CH_2CHO.
  • ACS Publications. (2023). Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors. Journal of Medicinal Chemistry.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • SciSpace. (n.d.). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review.
  • da Silva, F. F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. Physical Chemistry Chemical Physics.
  • MDPI. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • Siniscalchi, T. (2020). Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. YouTube.
  • (n.d.).
  • ijrti.org. (n.d.). Vapour Phase Ultraviolet Spectrum Of Amino Hydroxy Pyrimidine.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy.
  • IntechOpen. (2017).
  • Fiveable. (2025). 12.3 Mass Spectrometry of Some Common Functional Groups.
  • New Drug Approvals. (2021). Sotorasib.
  • PMC. (n.d.).
  • Quora. (2017).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Le Meur, Y., et al. (2022).
  • MDPI. (2022).

Sources

Validation

In vitro assay validation of novel 5-Bromopyrido[4,3-d]pyrimidine analogs

In Vitro Assay Validation of Novel 5-Bromopyrido[4,3-d]pyrimidine Analogs: A Comparative Guide for KRAS G12D Inhibition As a Senior Application Scientist specializing in targeted oncology, I frequently evaluate novel che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Assay Validation of Novel 5-Bromopyrido[4,3-d]pyrimidine Analogs: A Comparative Guide for KRAS G12D Inhibition

As a Senior Application Scientist specializing in targeted oncology, I frequently evaluate novel chemotypes designed to drug the historically "undruggable." The discovery of MRTX1133 established the pyrido[4,3-d]pyrimidine scaffold as a premier non-covalent binder of the KRAS G12D Switch II pocket [1]. However, optimizing the steric and electronic profile of this core remains an active area of drug development [2].

Recent structural activity relationship (SAR) campaigns have introduced 5-bromopyrido[4,3-d]pyrimidine analogs. The 5-bromo substitution serves a dual purpose: it acts as a synthetic handle for late-stage functionalization and provides a unique halogen-bonding vector that alters the dihedral angle of the core. This modification potentially deepens the π−π stacking interaction with Tyr96 while maintaining the critical salt bridge with the mutant Asp12 residue.

This guide provides an objective, data-driven comparison of 5-bromopyrido[4,3-d]pyrimidine analogs against benchmark scaffolds, detailing the self-validating in vitro assays required to prove on-target efficacy and rule out off-target liability.

Mechanistic Rationale & Pathway Logic

Unlike KRAS G12C inhibitors (e.g., Sotorasib) that rely on covalent attachment to Cys12 in the GDP-bound state, KRAS G12D inhibitors must achieve picomolar affinity to outcompete millimolar intracellular GTP concentrations without a covalent anchor. The pyrido[4,3-d]pyrimidine core achieves this by placing a protonated piperazine or diazabicyclo[3.2.1]octane moiety in direct proximity to the Asp12 carboxylate. The 5-bromo modification enhances the lipophilic ligand efficiency (LLE) within the hydrophobic pocket near the naphthyl ring, locking the protein in an inactive conformation and preventing SOS1-mediated nucleotide exchange.

KRAS_Pathway RTK RTK Activation SOS SOS1 (GEF) RTK->SOS KRAS_GTP KRAS G12D-GTP (Active State) SOS->KRAS_GTP GTP Exchange KRAS_GDP KRAS G12D-GDP (Inactive State) KRAS_GDP->KRAS_GTP RAF RAF / MEK / ERK Pathway KRAS_GTP->RAF Analog 5-Bromopyrido[4,3-d]pyrimidine Analog Analog->KRAS_GDP Locks Switch II Pocket (Salt bridge with Asp12) Analog->KRAS_GTP Binds Active State (Non-covalent) Proliferation Tumor Proliferation RAF->Proliferation

Fig 1. KRAS G12D signaling pathway and the non-covalent inhibition logic of 5-Bromo analogs.

Comparative Performance Data

To objectively evaluate the 5-bromopyrido[4,3-d]pyrimidine analogs, we compare their in vitro profiles against the parent MRTX1133 and a saturated 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analog (e.g., TH-Z835) [3].

Compound ScaffoldKRAS G12D KD​ (SPR)AlphaLISA IC50 (SOS1)pERK IC50 (AsPC-1)Viability IC50 (AsPC-1, G12D)Viability IC50 (A549, WT)Selectivity Index (WT/G12D)
MRTX1133 (Benchmark) 0.2 pM5 nM2 nM6 nM>3000 nM>500x
5-Bromopyrido[4,3-d]pyrimidine 1.8 pM8 nM4 nM12 nM>3000 nM>250x
Tetrahydropyrido[3,4-d]pyrimidine 3.5 nM140 nM85 nM1600 nM>5000 nM~3x

Data Synthesis: The 5-bromo analog retains the exceptional picomolar affinity of the fully optimized MRTX1133 core. It vastly outperforms the saturated tetrahydropyridopyrimidine scaffold, which loses critical hydrogen bonding with Arg68 and π−π stacking capabilities with Tyr96, resulting in a dramatic drop in both potency and mutant selectivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate true target engagement from assay interference or off-target toxicity.

Surface Plasmon Resonance (SPR) Target Engagement

Causality Check: We utilize GDP-loaded KRAS G12D rather than GTP-loaded for baseline affinity measurements because the GDP-bound state presents a fully accessible Switch II pocket, providing a highly reproducible KD​ benchmark without the rapid hydrolysis complications of GTP.

SPR_Workflow Chip 1. CM5 Sensor Chip Preparation Immobilize 2. KRAS G12D Immobilization Chip->Immobilize Analytes 3. Inject 5-Bromo Analogs (Titration) Immobilize->Analytes Binding 4. Measure Association & Dissociation Analytes->Binding Analysis 5. KD Calculation (1:1 Langmuir) Binding->Analysis

Fig 2. SPR workflow for measuring binding kinetics of 5-Bromo analogs to KRAS G12D.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using standard EDC/NHS amine coupling chemistry.

  • Protein Immobilization: Dilute biotinylated or His-tagged KRAS G12D (GDP-loaded) in sodium acetate buffer (pH 5.0) and inject over the active flow cell to achieve an immobilization level of 200-300 Response Units (RU). Leave the reference flow cell blank (activated and blocked with ethanolamine) to subtract bulk refractive index changes.

  • Analyte Titration: Prepare a 3-fold dilution series of the 5-bromopyrido[4,3-d]pyrimidine analog (from 10 nM down to 0.04 nM) in running buffer (PBS-P+ with 2% DMSO).

  • Kinetic Measurement: Inject analytes at a flow rate of 50 µL/min. Allow 120 seconds for association and 600 seconds for dissociation. The high flow rate minimizes mass transport limitations.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and the equilibrium dissociation constant ( KD​ ).

AlphaLISA SOS1 Nucleotide Exchange Assay

Causality Check: Binding to the Switch II pocket is only therapeutically relevant if it functionally prevents the Guanine Nucleotide Exchange Factor (SOS1) from activating KRAS. This assay validates the functional consequence of the SPR binding data.

Step-by-Step Methodology:

  • Complex Formation: Incubate 10 nM of GST-tagged KRAS G12D with varying concentrations of the 5-bromo analog (0.1 nM to 1 µM) in assay buffer (HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20) for 30 minutes at room temperature.

  • Tracer Addition: Add 10 nM of biotinylated SOS1 and 100 nM of GTP to the mixture.

  • Bead Incubation: Add Anti-GST Acceptor beads (20 µg/mL) and Streptavidin Donor beads (20 µg/mL) under subdued light. Incubate for 1 hour.

  • Signal Detection: Read the plate on an EnVision multimode microplate reader. A dose-dependent decrease in luminescent signal indicates that the analog successfully prevented the KRAS-SOS1 protein-protein interaction.

2D Cell Viability & Off-Target Liability Assessment (CCK-8)

Causality Check: We run parallel viability assays in AsPC-1 (KRAS G12D dependent) and A549 (KRAS WT dependent) cell lines. A high potency in AsPC-1 combined with low potency in A549 proves that the compound's cytotoxicity is driven by on-target KRAS G12D inhibition rather than general, off-target chemotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed AsPC-1 and A549 cells at 2,000 cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Treat cells with a 10-point dose-response of the 5-bromo analog (ranging from 10 µM to 0.5 nM). Include a 0.1% DMSO vehicle control to establish baseline viability.

  • Incubation: Allow the cells to proliferate for 72 hours.

  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.

  • Absorbance Reading: Measure absorbance at 450 nm. Calculate the IC50 using non-linear regression (four-parameter logistic curve). The therapeutic window is defined by the ratio of A549 IC50 to AsPC-1 IC50.

References

  • Title: Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: Molecules - MDPI URL: [Link]

Comparative

A Comparative Guide to the Thermodynamic Stability of 5-Bromopyrido[4,3-d]pyrimidine Derivatives

For researchers, scientists, and professionals in drug development, understanding the thermodynamic stability of a molecule is a cornerstone of preclinical assessment. It dictates shelf-life, formulation strategies, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the thermodynamic stability of a molecule is a cornerstone of preclinical assessment. It dictates shelf-life, formulation strategies, and ultimately, the viability of a drug candidate. This guide provides an in-depth comparison of the thermodynamic stability of 5-Bromopyrido[4,3-d]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2][3][4] While direct, comprehensive comparative studies on a series of 5-Bromopyrido[4,3-d]pyrimidine derivatives are not extensively available in the public domain, this guide synthesizes established principles of chemical stability with available data on related structures to provide a predictive framework. We will delve into the key experimental and computational methodologies used to assess thermodynamic stability, offering both theoretical grounding and practical, step-by-step protocols.

The Significance of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a key pharmacophore found in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy.[3][5] The introduction of a bromine atom at the 5-position can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its therapeutic efficacy and providing a handle for further synthetic modifications. Understanding how these modifications influence thermodynamic stability is therefore of paramount importance.

Principles of Thermodynamic Stability in Heterocyclic Compounds

The thermodynamic stability of a crystalline solid is fundamentally related to the strength of the intermolecular forces within its crystal lattice and the intramolecular forces within the molecule itself. For the 5-Bromopyrido[4,3-d]pyrimidine scaffold, key factors influencing stability include:

  • Substituent Effects: The nature of the substituents on the core structure plays a pivotal role. Electron-withdrawing and electron-donating groups can alter the electron density distribution within the aromatic system, influencing bond strengths and intermolecular interactions.

  • Intermolecular Interactions: Hydrogen bonding, π-π stacking, and van der Waals forces are critical in determining the packing efficiency and stability of the crystal lattice. The presence of functional groups capable of participating in these interactions will generally increase thermodynamic stability.

  • Molecular Symmetry and Shape: Molecules with higher symmetry and a more planar conformation often pack more efficiently into a crystal lattice, leading to greater stability.

Experimental Assessment of Thermodynamic Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse techniques for experimentally determining the thermodynamic stability of pharmaceutical compounds.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides crucial information on melting point, enthalpy of fusion, and solid-state transitions. A higher melting point is generally indicative of greater thermodynamic stability.

Compound IDCore StructureSubstituentsMelting Point (°C)
10j Pyrido[3,4-d]pyrimidineComplex amine and fluoronaphthyl moieties133.7–136.3[6]
8b Pyrido[3,4-d]pyrimidineComplex amine and fluoronaphthyl moieties128.5–131.2[6]
10k Pyrido[3,4-d]pyrimidineComplex amine and fluoronaphthyl moieties183.2–184.7[6]
6 Pyridine3-Amino, 5-Chloro, 4-Carboxamide>300 (decomposes)[7]
10 Pyridine5-Bromo, 4-Methyl, 3-Nitro170-172[7]

Note: This data is for illustrative purposes to show the range of melting points in related heterocyclic systems. Direct comparison requires a consistent core structure.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The causality behind this experimental choice is to obtain a quantitative measure of the thermal energy required to disrupt the crystal lattice, which is a direct indicator of its stability.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_interpretation Data Interpretation Sample Weigh 3-5 mg of 5-Bromopyrido[4,3-d]pyrimidine derivative Pan Hermetically seal in an aluminum pan Sample->Pan DSC_instrument Place sample and reference pans into the DSC instrument Pan->DSC_instrument Reference Prepare an empty hermetically sealed aluminum pan (Reference) Reference->DSC_instrument Heating Heat at a constant rate (e.g., 10 °C/min) under an inert atmosphere (N2) DSC_instrument->Heating Data_acquisition Record the heat flow as a function of temperature Heating->Data_acquisition Thermogram Generate a thermogram (Heat Flow vs. Temperature) Data_acquisition->Thermogram Melting_peak Identify the endothermic melting peak Thermogram->Melting_peak Melting_point Determine the onset temperature as the melting point (Tm) Melting_peak->Melting_point TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_interpretation_tga Data Interpretation Sample_tga Weigh 5-10 mg of the 5-Bromopyrido[4,3-d]pyrimidine derivative into a TGA pan TGA_instrument Place the pan into the TGA instrument Sample_tga->TGA_instrument Heating_tga Heat at a constant rate (e.g., 10 °C/min) under an inert atmosphere (N2) TGA_instrument->Heating_tga Data_acquisition_tga Record the mass change as a function of temperature Heating_tga->Data_acquisition_tga Thermogravimetric_curve Generate a thermogravimetric curve (% Weight vs. Temperature) Data_acquisition_tga->Thermogravimetric_curve Decomposition_temp Determine the onset temperature of mass loss as the decomposition temperature (Td) Thermogravimetric_curve->Decomposition_temp DFT_Workflow cluster_modeling Molecular Modeling cluster_calculation DFT Calculation cluster_analysis_dft Thermodynamic Analysis Build_structure Build the 3D structure of the 5-Bromopyrido[4,3-d]pyrimidine derivative in silico Geometry_optimization Perform geometry optimization (e.g., using B3LYP/6-31G* level of theory) Build_structure->Geometry_optimization Frequency_calculation Perform frequency calculations to confirm a true energy minimum Geometry_optimization->Frequency_calculation Energy_calculation Calculate the single-point energy at a higher level of theory Frequency_calculation->Energy_calculation Gibbs_free_energy Extract the Gibbs free energy of formation (ΔGf) Energy_calculation->Gibbs_free_energy Comparison Compare the relative ΔGf values of different derivatives Gibbs_free_energy->Comparison

Caption: Workflow for Calculating Relative Thermodynamic Stability using DFT.

Structure-Stability Relationships: A Predictive Framework

In the absence of a comprehensive dataset, we can predict the relative thermodynamic stability of 5-Bromopyrido[4,3-d]pyrimidine derivatives based on the electronic and steric effects of substituents at various positions.

Structure_Stability cluster_core 5-Bromopyrido[4,3-d]pyrimidine Core cluster_effects Substituent Effects on Stability cluster_edg Electron-Donating Groups (EDGs) cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_steric Steric Hindrance Core [Image of 5-Bromopyrido[4,3-d]pyrimidine structure with numbered positions] EDG e.g., -NH2, -OH, -OCH3 - Increase electron density - May enhance intermolecular H-bonding EWG e.g., -NO2, -CN, -CF3 - Decrease electron density - Can induce dipole-dipole interactions Steric Bulky groups - Can disrupt crystal packing EDG_effect Generally increase stability EDG->EDG_effect EWG_effect Effect is variable; can increase or decrease stability depending on position and interactions EWG->EWG_effect Steric_effect Generally decrease stability Steric->Steric_effect

Caption: Influence of Substituents on Thermodynamic Stability.

Electron-Donating Groups (EDGs): Substituents like amino (-NH2), hydroxyl (-OH), or methoxy (-OCH3) groups are expected to increase thermodynamic stability. They can donate electron density to the aromatic system, strengthening the overall ring structure. Furthermore, -NH2 and -OH groups can participate in strong intermolecular hydrogen bonding, leading to a more stable crystal lattice.

Electron-Withdrawing Groups (EWGs): The effect of EWGs such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) is more complex. While they can decrease the electron density of the ring system, potentially weakening it, they can also introduce strong dipole-dipole interactions that stabilize the crystal packing. The overall effect on stability will depend on the position of the substituent and the balance of these opposing factors.

Steric Effects: Bulky substituents can hinder efficient crystal packing, leading to lower melting points and reduced thermodynamic stability.

Conclusion

The thermodynamic stability of 5-Bromopyrido[4,3-d]pyrimidine derivatives is a critical parameter in their development as therapeutic agents. While a comprehensive comparative dataset is yet to be established, a combination of experimental techniques like DSC and TGA, and computational methods such as DFT, provides a robust framework for assessing and predicting their stability. By understanding the fundamental principles of how substituents influence intermolecular and intramolecular forces, researchers can rationally design and select derivatives with optimal stability profiles for further development.

References

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17).
  • Differential Scanning Calorimetry - Coriolis Pharma. (n.d.). Retrieved from [Link]

  • DSC-Differential Scanning Calorimetry - Auriga Research. (n.d.). Retrieved from [Link]

  • A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials - RSC Publishing. (n.d.). Retrieved from [Link]

  • Theoretical Study of Functionalized Nitrogen–Sulfur Heterocycles-Based Corrosion Inhibitors - Science and Education Publishing. (n.d.). Retrieved from [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC. (n.d.). Retrieved from [Link]

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC. (n.d.). Retrieved from [Link]

  • Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons - PMC. (n.d.). Retrieved from [Link]

  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis | Sahu | International Journal of Thermodynamics and Chemical Kinetics. (n.d.). Retrieved from [Link]

  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review - Ovid. (2022, February 5). Retrieved from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC. (n.d.). Retrieved from [Link]

  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals | The Journal of Physical Chemistry A - ACS Publications. (2006, December 5). Retrieved from [Link]

  • Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using... - ResearchGate. (n.d.). Retrieved from [Link]

  • Special Issue : Synergies on the Trio Energy-Structure-Reactivity: Nitrogen- containing Heterocyclic Compounds - MDPI. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. (2025, May 8). Retrieved from [Link]

  • A) Thermogravimetric analysis (TGA) data for complexes 1–10 taken with... - ResearchGate. (n.d.). Retrieved from [Link]

  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018, August 12). Retrieved from [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate. (2022, January 28). Retrieved from [Link]

  • Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - PMC. (2016, June 16). Retrieved from [Link]

  • Thermodynamic solubility - Strasbourg - PCBIS. (n.d.). Retrieved from [Link]

  • Emerging experimental methods to study the thermodynamics of biomolecular condensate formation | The Journal of Chemical Physics | AIP Publishing. (2024, March 6). Retrieved from [Link]

  • Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Measuring Thermodynamic Stability - Chemistry Stack Exchange. (2013, March 21). Retrieved from [Link]

  • Regioselective Bromination of Fused Heterocyclic N-Oxides - ACS Publications. (2013, January 25). Retrieved from [Link]

  • Detail computational study about the structural, electronic, optical, and mechanical properties of RbVX3 (Cl, Br, I) halide perovskite materials - RSC Publishing. (n.d.). Retrieved from [Link]

  • Calculating Thermodynamic Properties from Fluctuations at Small Scales - ACS Publications. (2011, August 12). Retrieved from [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (n.d.). Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing. (n.d.). Retrieved from [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - MDPI. (2023, February 23). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromopyrido[4,3-d]pyrimidine

For professionals engaged in pharmaceutical research, drug development, and synthetic chemistry, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical labo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in pharmaceutical research, drug development, and synthetic chemistry, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory practice. 5-Bromopyrido[4,3-d]pyrimidine, a heterocyclic compound, and its derivatives are integral to the synthesis of novel chemical entities. However, the presence of a bromine atom and the pyridine-like structure necessitates a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 5-Bromopyrido[4,3-d]pyrimidine, ensuring the safety of laboratory personnel and the protection of our environment.

The causality behind these stringent protocols is rooted in the inherent hazards of halogenated aromatic compounds. Organobromine compounds can be persistent in the environment and may have toxicological effects.[1][2] Furthermore, improper disposal can lead to the formation of hazardous decomposition products, such as hydrogen bromide and nitrogen oxides (NOx), especially during uncontrolled thermal events.[3] Therefore, every step, from personal protective equipment to the final disposal method, is designed to mitigate these risks.

Immediate Safety & Hazard Assessment

Before handling any waste containing 5-Bromopyrido[4,3-d]pyrimidine, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds, such as 5-Bromopyrimidine and other pyridine derivatives, provide a strong basis for hazard assessment.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is non-negotiable.[4] The minimum required PPE for handling this compound includes:

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Latex gloves are not suitable.[4] Gloves should be inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A lab coat must be worn to prevent skin contact.[5] For larger quantities or significant spill risks, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of solid 5-Bromopyrido[4,3-d]pyrimidine or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Hazard Summary Table

The following table summarizes the anticipated hazards based on analogous compounds. Treat 5-Bromopyrido[4,3-d]pyrimidine as possessing these hazards until specific data becomes available.

Hazard ClassDescriptionSupporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[7][8][9]Based on GHS classifications for similar brominated pyridine and pyrimidine compounds.
Skin Corrosion/Irritation Causes skin irritation.[3][10]Common hazard for halogenated heterocyclic compounds.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][10]A prevalent hazard for this class of chemicals.
Respiratory Irritation May cause respiratory irritation.[3][10]Inhalation of dust or vapors should be avoided.

Waste Segregation and Collection Protocol

Proper segregation is a critical step to prevent dangerous chemical reactions and to ensure compliant disposal.[5] Mixing halogenated waste with other waste streams can create complex and hazardous mixtures that are difficult and expensive to dispose of.

Step-by-Step Collection Procedure:
  • Designate a Waste Container: Use a dedicated, clearly labeled, and sealable container for all waste containing 5-Bromopyrido[4,3-d]pyrimidine. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE).[11]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "5-Bromopyrido[4,3-d]pyrimidine," and the appropriate hazard pictograms (e.g., harmful, irritant).[5]

  • Solid Waste Collection:

    • Collect unused or waste solid 5-Bromopyrido[4,3-d]pyrimidine in the designated container.

    • Contaminated lab supplies such as weighing paper, gloves, and pipette tips should also be placed in this container.[5] Avoid creating dust when handling the solid waste.[5]

  • Liquid Waste Collection:

    • If the compound is in a solution, it must be collected in a dedicated halogenated organic solvent waste container.[5]

    • Crucially, do not mix this waste with non-halogenated solvents or aqueous waste streams. [5]

Spill Management and Decontamination

In the event of a spill, a swift and correct response is essential to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:
  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5] If the spill is large or outside a fume hood, evacuate non-essential personnel from the area.

  • Wear Appropriate PPE: Before addressing the spill, don the full PPE as described in Section 1.

  • Containment:

    • For Solid Spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Sweep up the material carefully to avoid creating dust and place it in the designated hazardous waste container.[12]

    • For Liquid Spills: Use an inert absorbent material to soak up the spill.[5][8]

  • Decontamination:

    • Thoroughly clean the spill area with an appropriate solvent (such as methanol or ethanol), followed by soap and water.[5]

    • Collect all cleaning materials (absorbent pads, wipes, etc.) as hazardous waste and place them in the same designated container.[5]

Final Disposal Pathway

The ultimate disposal of 5-Bromopyrido[4,3-d]pyrimidine waste must be conducted by a licensed and certified hazardous waste disposal company. This is not a material that can be disposed of down the drain or in regular trash.

Recommended Disposal Method: Incineration

The standard and recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[5] This process ensures the complete destruction of the compound and allows for the neutralization of hazardous combustion byproducts like hydrogen bromide.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-Bromopyrido[4,3-d]pyrimidine.

DisposalWorkflow Start Waste Generation (5-Bromopyrido[4,3-d]pyrimidine) Assess_Form Assess Waste Form Start->Assess_Form Solid_Waste Solid Waste (Pure compound, contaminated gloves, etc.) Assess_Form->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions in organic solvents) Assess_Form->Liquid_Waste Liquid Collect_Solid Collect in Labeled Solid Halogenated Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Halogenated Waste Container Liquid_Waste->Collect_Liquid Store Store in Satellite Accumulation Area (Sealed Container, Secondary Containment) Collect_Solid->Store Collect_Liquid->Store Spill Spill Occurs Store->Spill Potential Disposal_Pickup Arrange Pickup by Licensed Hazardous Waste Contractor Store->Disposal_Pickup Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup Spill_Cleanup->Store Contain waste

Caption: Disposal workflow for 5-Bromopyrido[4,3-d]pyrimidine.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure they are managing 5-Bromopyrido[4,3-d]pyrimidine waste in a manner that is safe, compliant, and environmentally responsible. Building this deep trust in safe chemical handling is paramount to our shared mission of scientific advancement.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Knightzhao. (2026, March 17). Pyridine: Properties, Uses, and Safety Guidelines You Must Know. Available at: [Link]

  • Labbox Export. UN1282 Pyridine AGR, ACS, Ph Eur - Safety Data Sheet. Available at: [Link]

  • Loba Chemie. (2023, November 24). PYRIDINE AR - Safety Data Sheet. Available at: [Link]

  • National Center for Biotechnology Information. (2026, January 18). PubChem Compound Summary for CID 87551118, 5-bromo-3-iodo-2H-pyrazolo[4,3-d]pyrimidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78344, 5-Bromopyrimidine.
  • National Center for Biotechnology Information. (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems.
  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5328258, 4-N-(3-bromophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19883218, Pyrido(4,3-d)pyrimidine.
  • Julkari. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88256, 4(3H)-Pyrimidinone, 5-bromo-.
  • PubMed. (2005, November 15). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant.
  • ACS Publications. (2023, March 1). Tandem Efficient Bromine Removal and Silver Recovery by Resorcinol-Formaldehyde Resin Nanoparticles | Nano Letters.
  • ECHA. (n.d.). 5-bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine - ECHA CHEM.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Bromo-2-iodopyrimidine.
  • MDPI. (2023, February 23). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.
  • Benchchem. (n.d.).
  • PMC. (2019, June 4).
  • ResearchGate. (n.d.). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium | Request PDF.
  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
  • PMC. (2012, November 9). Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as a New Class of Orally Bioavailable TGR5 Agonists.
  • Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.